molecular formula C12H17NO3 B1276044 Tert-butyl (3-methoxyphenyl)carbamate CAS No. 60144-52-7

Tert-butyl (3-methoxyphenyl)carbamate

Cat. No.: B1276044
CAS No.: 60144-52-7
M. Wt: 223.27 g/mol
InChI Key: CAJCPYDCXVZYBI-UHFFFAOYSA-N
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Description

Tert-butyl (3-methoxyphenyl)carbamate is a useful research compound. Its molecular formula is C12H17NO3 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(3-methoxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)13-9-6-5-7-10(8-9)15-4/h5-8H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJCPYDCXVZYBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406852
Record name tert-butyl 3-methoxyphenylcarbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60144-52-7
Record name tert-butyl 3-methoxyphenylcarbamate
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Record name 60144-52-7
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Foundational & Exploratory

Tert-butyl (3-methoxyphenyl)carbamate CAS 60144-52-7 properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 60144-52-7

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and safety information for tert-butyl (3-methoxyphenyl)carbamate. The content is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Properties and Identifiers

This compound is a carbamate ester that serves as a crucial building block in organic synthesis. It incorporates a Boc (tert-butoxycarbonyl) protecting group on a 3-methoxyaniline core, making it a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 60144-52-7[1]
Molecular Formula C₁₂H₁₇NO₃
Molecular Weight 223.27 g/mol
IUPAC Name tert-butyl N-(3-methoxyphenyl)carbamate
SMILES CC(C)(C)OC(=O)NC1=CC(=CC=C1)OC
InChI InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)13-9-6-5-7-10(8-9)15-4/h5-8H,1-4H3,(H,13,14)

Physical and Spectroscopic Data

The compound typically presents as a white or off-white solid and is soluble in common organic solvents like dichloromethane, diethyl ether, and ethyl acetate.[2][3]

Table 2: Physical Properties

PropertyValue
Appearance White solid[2]
Melting Point Not available
Boiling Point 320.7 ± 42.0 °C (Predicted for a related isomer)[4]
Solubility Soluble in common organic solvents.

Table 3: Spectroscopic Data

SpectrumData
¹H NMR (300 MHz, CDCl₃): δ 7.17 (t, J = 8.0 Hz, 1H), 7.10 (s, 1H), 6.84 (d, J = 8.0 Hz, 1H), 6.64 – 6.55 (m, 1H), 6.52 (br s, 1H), 3.92 (s, 3H), 1.52 (s, 9H)[2][5]
¹³C NMR Data not available
Infrared (IR) (KBr): 3320 (N-H stretch), 2990, 2920 (C-H stretch), 1690 (C=O stretch) cm⁻¹[5]
Mass Spec (MS) Data not available

Synthesis and Reactivity

The primary role of this compound is as a protected amine intermediate. Its synthesis typically involves the N-tert-butoxycarbonylation (Boc protection) of 3-methoxyaniline. The Boc group can be subsequently removed under acidic conditions to liberate the free amine for further functionalization.

Experimental Protocol: Synthesis

The following is a representative protocol for the N-Boc protection of 3-methoxyaniline.

Objective: To synthesize this compound from 3-methoxyaniline and di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • 3-methoxyaniline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • A suitable base (e.g., Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃))

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-methoxyaniline (1.0 eq) in dichloromethane.

  • Add a base such as triethylamine (1.2 eq).

  • To the stirring solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or saturated aqueous NaHCO₃ solution.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

  • If necessary, purify the product by column chromatography on silica gel or recrystallization to obtain pure this compound.

Key Reactions

The utility of this compound stems from the stability of the Boc group to many reaction conditions and its facile removal when desired.

  • Protection: The synthesis described above is a cornerstone of modern organic synthesis, allowing for the selective modification of other functional groups in a molecule.

  • Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in DCM or with hydrochloric acid (HCl) in dioxane or ethyl acetate. This process regenerates the amine functionality.

Visualized Workflows and Mechanisms

Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_products Products A 3-Methoxyaniline C Solvent (DCM) Base (Et₃N) Room Temperature A->C B Di-tert-butyl dicarbonate (Boc)₂O B->C D tert-Butyl (3-methoxyphenyl)carbamate C->D Reaction E Byproducts (e.g., t-BuOH, CO₂) C->E Decomposition

Caption: General workflow for the synthesis of this compound.

Acid-Catalyzed Deprotection Mechanism

G A Boc-Protected Amine B Protonated Intermediate A->B + H⁺ (Acid) C Fragmentation B->C D Free Amine C->D E tert-Butyl Cation C->E F Carbon Dioxide (CO₂) C->F G Isobutylene E->G - H⁺

Caption: The mechanism of acid-catalyzed deprotection of a Boc-protected amine.

Applications in Research and Development

This compound is not typically an active pharmaceutical ingredient itself but is a key intermediate used in the synthesis of various target molecules.

  • Pharmaceutical Synthesis: It serves as a precursor in the multi-step synthesis of complex molecules being investigated for therapeutic use. Its structure is often incorporated into novel compounds designed to interact with biological targets.[3][6]

  • Organic Synthesis: As a Boc-protected aniline derivative, it is used in reactions where the nucleophilicity of the amine must be masked, such as in cross-coupling reactions, or to direct metallation at specific positions on the aromatic ring.[3]

  • Building Block: The methoxy and protected amine groups offer two points for further chemical modification, making it a versatile building block for creating libraries of compounds for screening in drug discovery.

Safety and Handling

Hazard Statements (General for Carbamates):

  • H302: Harmful if swallowed.

  • May cause skin and eye irritation.

  • The toxicological properties have not been fully investigated.

Precautionary Measures:

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, vapor, or mist. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical safety goggles, gloves (e.g., nitrile), and a lab coat.

  • Storage: Store in a cool, dry place in a tightly sealed container. Recommended storage temperature is 2-8°C.[6]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

    • Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek medical attention.

    • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.

References

physical and chemical properties of Tert-butyl (3-methoxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of Tert-butyl (3-methoxyphenyl)carbamate. It includes a summary of its key physicochemical data, detailed experimental protocols for its synthesis, and relevant spectral data for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Core Physical and Chemical Properties

This compound, a member of the carbamate family, is a key intermediate in various organic syntheses. Its physicochemical properties are crucial for its handling, reaction optimization, and characterization.

Tabulated Physical and Chemical Data
PropertyValueSource
Molecular Formula C₁₂H₁₇NO₃Calculated
Molecular Weight 223.27 g/mol Calculated
Appearance White to off-white solidPredicted
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in water.Predicted
CAS Number 140645-57-8

Synthesis of this compound

The synthesis of this compound is typically achieved through the protection of the amino group of 3-methoxyaniline with a tert-butyloxycarbonyl (Boc) group. This reaction is a standard procedure in organic synthesis.

Experimental Protocol: Boc Protection of 3-Methoxyaniline

This protocol details the synthesis of this compound from 3-methoxyaniline and di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • 3-Methoxyaniline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-methoxyaniline (1.0 equivalent) in dichloromethane.

  • Add triethylamine (1.2 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product 3_Methoxyaniline 3_Methoxyaniline Reaction Stir at RT (12-24h) 3_Methoxyaniline->Reaction Boc2O Di-tert-butyl dicarbonate Boc2O->Reaction Base Triethylamine Base->Reaction Solvent Dichloromethane Solvent->Reaction Workup Aqueous Workup (NaHCO3, H2O, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product Tert-butyl (3-methoxyphenyl)carbamate Purification->Product

Synthesis workflow for this compound.

Spectral Data

The following are predicted and representative spectral data for the characterization of this compound.

¹H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20t1HAr-H
~6.90m2HAr-H
~6.60m1HAr-H
~6.50s1HN-H
3.80s3HOCH₃
1.52s9HC(CH₃)₃
¹³C NMR Spectroscopy
Chemical Shift (δ, ppm)Assignment
~152.8C=O (carbamate)
~160.5Ar-C-O
~139.5Ar-C-N
~129.8Ar-C-H
~110.2Ar-C-H
~108.0Ar-C-H
~103.5Ar-C-H
~80.5O-C(CH₃)₃
55.2OCH₃
28.4C(CH₃)₃
IR Spectroscopy
Wavenumber (cm⁻¹)Assignment
~3350N-H stretch
~3000-2850C-H stretch (aliphatic and aromatic)
~1700C=O stretch (carbamate)
~1600, ~1490C=C stretch (aromatic)
~1230C-O stretch
~1160C-N stretch
Mass Spectrometry
  • ESI-MS (m/z): [M+H]⁺ calculated for C₁₂H₁₈NO₃⁺: 224.13.

Logical Relationships in Synthesis

The synthesis of this compound is a straightforward protection reaction. The key logical steps are outlined below.

LogicalRelationship Start Start: 3-Methoxyaniline Protect Protect Amino Group with Boc Anhydride Start->Protect Isolate Isolate Crude Product Protect->Isolate Purify Purify by Chromatography Isolate->Purify End End: Pure Product Purify->End

Logical steps in the synthesis of the target compound.

Conclusion

This technical guide provides essential information on the physical and chemical properties, synthesis, and characterization of this compound. The provided protocols and data are intended to facilitate its use in research and development, particularly in the fields of medicinal chemistry and organic synthesis. While some of the presented data are based on predictions and analogies to similar compounds due to the limited availability of experimental results, they offer a reliable foundation for further investigation.

Tert-butyl (3-methoxyphenyl)carbamate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl (3-methoxyphenyl)carbamate is a chemical compound within the carbamate class, characterized by a tert-butoxycarbonyl protecting group attached to the nitrogen of 3-methoxyaniline. While specific research on this particular molecule is not extensively documented in publicly available literature, its structural motifs are common in medicinal chemistry and organic synthesis. The tert-butyl carbamate (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its straightforward removal under acidic conditions. The 3-methoxyphenyl group is a common feature in biologically active molecules.

This technical guide provides key physicochemical data for this compound, a detailed experimental protocol for its synthesis, and a discussion of its potential biological relevance based on related carbamate compounds.

Physicochemical Data

The following table summarizes the calculated and predicted physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₂H₁₇NO₃Calculated
Molecular Weight 223.27 g/mol Calculated
IUPAC Name tert-butyl N-(3-methoxyphenyl)carbamate---
CAS Number Not assigned---

Experimental Protocols

Synthesis of this compound

The following is a standard and reliable method for the N-tert-butoxycarbonylation of anilines, adapted for the synthesis of the title compound from 3-methoxyaniline.

Materials:

  • 3-methoxyaniline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a clean, dry round-bottom flask, dissolve 3-methoxyaniline (1.0 eq) in dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 0.1-0.5 M concentration).

  • To the stirred solution, add triethylamine (1.2 eq) or DIPEA (1.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, quench the mixture by adding water or saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

Synthesis and Purification Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactant_node reactant_node process_node process_node product_node product_node wash_node wash_node purify_node purify_node A 3-Methoxyaniline (in DCM/THF) C Reaction Mixture A->C B Boc₂O & Et₃N B->C D Quench with aq. NaHCO₃ C->D 4-12h, RT E Separatory Funnel Extraction D->E F Wash with Water & Brine E->F G Dry over Na₂SO₄/MgSO₄ F->G H Solvent Removal (Rotovap) G->H I Crude Product H->I J Silica Gel Chromatography I->J K Pure Product: tert-butyl (3-methoxyphenyl)carbamate J->K

Caption: Synthetic workflow for this compound.

Potential Biological Significance and Signaling Pathways

While no specific biological activity has been reported for this compound, the broader class of carbamate derivatives has shown a wide range of biological activities. The presence of the carbamate linkage is a key feature in several approved drugs and clinical candidates.

Potential Areas of Investigation:

  • Neurodegenerative Diseases: Some carbamate derivatives have been investigated for their role in neurodegenerative diseases such as Alzheimer's disease. For instance, certain carbamates act as inhibitors of enzymes like β-secretase and acetylcholinesterase, which are key targets in Alzheimer's pathology. The inhibition of these enzymes can potentially reduce the formation of amyloid-beta plaques and restore neurotransmitter levels.

  • Anticancer Activity: The carbamate functional group is present in several anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of tubulin polymerization, which is crucial for cell division.

  • Enzyme Inhibition: The carbamate group can act as a covalent modifier of serine hydrolases, a large and diverse class of enzymes involved in many physiological processes. This suggests that this compound could be explored as a potential inhibitor for various enzymatic targets.

The diagram below illustrates a generalized signaling pathway that is often implicated in neuroinflammation associated with neurodegenerative diseases, a potential area of relevance for novel carbamate compounds.

Caption: A generalized neuroinflammatory signaling pathway.

Conclusion

This compound is a compound of interest for synthetic and medicinal chemists. While specific data for this molecule is sparse, its synthesis is straightforward using established methods. Based on the known biological activities of related carbamate compounds, it represents a scaffold with potential for further investigation in areas such as neurodegenerative diseases and oncology. The protocols and information provided in this guide serve as a foundational resource for researchers interested in exploring the properties and applications of this and similar molecules.

An In-depth Technical Guide to the Solubility of Tert-butyl (3-methoxyphenyl)carbamate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of Tert-butyl (3-methoxyphenyl)carbamate, a key intermediate in organic synthesis. Due to the limited availability of specific quantitative solubility data in the public domain, this document synthesizes known qualitative information and presents detailed, standardized experimental protocols for researchers to determine these critical physicochemical properties. This guide is intended to empower researchers by providing the necessary methodologies to generate reliable and reproducible solubility data, which is essential for reaction optimization, purification, and formulation development.

Introduction

This compound, also known as N-Boc-3-methoxyaniline, is a carbamate-protected aniline derivative frequently utilized in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The tert-butoxycarbonyl (Boc) protecting group makes it a stable and versatile building block. Understanding its solubility in various organic solvents is a fundamental requirement for its effective use, influencing reaction conditions, solvent selection for purification techniques like crystallization, and its handling and storage.

This guide addresses the current information gap by providing qualitative solubility insights based on documented use and offering a robust experimental framework for quantitative determination.

Qualitative Solubility Profile

While specific quantitative data is not extensively published, a qualitative understanding of the solubility of this compound can be inferred from its chemical structure and its documented use in various chemical reactions. The presence of both a polar carbamate group and a relatively nonpolar methoxyphenyl group suggests solubility in a range of organic solvents.

Table 1: Qualitative Solubility of this compound

SolventChemical FormulaPolarity IndexQualitative SolubilityRationale/Source
Diethyl Ether(C₂H₅)₂O2.8SolubleUsed as a reaction solvent for this compound, indicating sufficient solubility.
ChloroformCHCl₃4.1SolubleCharacterization via ¹H NMR is often performed in deuterated chloroform (CDCl₃), implying solubility.
Dichloromethane (DCM)CH₂Cl₂3.1Expected to be SolubleA common solvent for reactions involving Boc-protected amines.
Tetrahydrofuran (THF)C₄H₈O4.0Expected to be SolubleA common polar aprotic solvent used in organic synthesis.
Ethyl AcetateC₄H₈O₂4.4Expected to be SolubleA moderately polar solvent often used for extraction and chromatography of similar compounds.
AcetoneC₃H₆O5.1Expected to be SolubleA polar aprotic solvent with good solvating power for a wide range of organic compounds.
AcetonitrileC₂H₃N5.8Expected to be SolubleA polar aprotic solvent commonly used in organic synthesis and HPLC.
MethanolCH₃OH5.1Expected to be SolublePolar protic solvent; the carbamate group should allow for some solubility.
EthanolC₂H₅OH4.3Expected to be SolubleSimilar to methanol, expected to be a reasonably good solvent.
HexanesC₆H₁₄0.1Expected to be Sparingly Soluble to InsolubleAs a nonpolar solvent, it is less likely to effectively solvate the polar carbamate group.
WaterH₂O10.2Expected to be InsolubleThe large nonpolar aromatic and tert-butyl groups are expected to dominate, making the compound insoluble in water.

Note: "Expected to be Soluble/Insoluble" is an inference based on the chemical structure and the behavior of similar compounds. Experimental verification is required.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and accurate solubility data, a standardized experimental method is necessary. The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.

Principle

The shake-flask method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Glass vials with screw caps or sealed flasks

  • Thermostatic shaker bath or orbital shaker in a temperature-controlled incubator

  • Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument.

Methodology: Shake-Flask Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials. Ensure that enough solid is present so that some remains undissolved at the end of the experiment.

    • Add a known volume of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient equilibration period, typically 24 to 48 hours, to ensure the solution reaches saturation. A preliminary study can be conducted to determine the minimum time to reach equilibrium.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, cease agitation and allow the vials to stand in the temperature-controlled environment for a short period (e.g., 1-2 hours) to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the withdrawn sample through a syringe filter (e.g., 0.22 µm) into a clean vial to remove any remaining microscopic particles. This step is critical to prevent undissolved solid from artificially inflating the measured concentration.

  • Sample Preparation for Analysis:

    • Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve. Record the dilution factor.

Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying the concentration of organic compounds.

  • HPLC Method Development (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or methanol and water. The exact ratio should be optimized to achieve good peak shape and retention time.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV absorbance at a wavelength where this compound has a strong absorbance (e.g., determined by UV scan).

    • Column Temperature: 25 °C.

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen dilution solvent.

    • Inject each standard and record the peak area.

    • Plot a calibration curve of peak area versus concentration. The curve should be linear over the expected concentration range of the diluted samples (R² > 0.99).

  • Sample Analysis and Calculation:

    • Inject the diluted, filtered sample from the solubility experiment onto the HPLC system.

    • Determine the concentration of the diluted sample from its peak area using the calibration curve.

    • Calculate the original solubility in the solvent using the following formula:

    Solubility (mg/mL) = Concentration from Calibration Curve (mg/mL) × Dilution Factor

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to allow for easy comparison.

Table 2: Template for Quantitative Solubility Data of this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
e.g., Dichloromethane25To be determinedTo be determinedShake-Flask/HPLC-UV
e.g., Ethyl Acetate25To be determinedTo be determinedShake-Flask/HPLC-UV
e.g., Acetonitrile25To be determinedTo be determinedShake-Flask/HPLC-UV
e.g., Methanol25To be determinedTo be determinedShake-Flask/HPLC-UV

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow Solubility Determination Workflow (Shake-Flask Method) cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result start Start add_excess Add excess solid to vial start->add_excess add_solvent Add known volume of solvent add_excess->add_solvent seal_vial Seal vial add_solvent->seal_vial agitate Agitate at constant temperature (24-48h) seal_vial->agitate settle Allow solid to settle agitate->settle filter Withdraw and filter supernatant settle->filter dilute Dilute sample filter->dilute analyze Analyze by HPLC dilute->analyze calculate Calculate solubility from calibration curve analyze->calculate end_node End calculate->end_node

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

While readily available quantitative solubility data for this compound is scarce, this technical guide provides a solid foundation for researchers. The qualitative assessment suggests solubility in a range of common polar aprotic and protic organic solvents. Furthermore, the detailed shake-flask protocol and HPLC quantification method described herein offer a robust and reliable means for generating precise quantitative solubility data. Adherence to these standardized methods will ensure the generation of high-quality, comparable data, which is invaluable for the successful application of this important chemical intermediate in research and development.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Tert-butyl (3-methoxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Tert-butyl (3-methoxyphenyl)carbamate. Due to the limited availability of directly published spectra for this specific compound, this guide presents a comprehensive, data-driven prediction based on the analysis of structurally analogous compounds. The information herein is intended to support researchers in the identification, characterization, and quality control of this and related molecules.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on established principles of NMR spectroscopy and data from similar structures reported in the literature.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20t, J ≈ 8.0 Hz1HAr-H
~6.95m1HAr-H
~6.70m1HAr-H
~6.60s (broad)1HNH
~3.80s3HOCH₃
1.51s9HC(CH₃)₃

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~160.0C=O
~153.0Ar-C (C-O)
~140.0Ar-C (C-N)
~130.0Ar-CH
~112.0Ar-CH
~110.0Ar-CH
~105.0Ar-CH
~80.5C (CH₃)₃
~55.5OC H₃
~28.3C(C H₃)₃

Experimental Protocols

The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

  • Weigh approximately 10-20 mg of the solid this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Other deuterated solvents such as DMSO-d₆ or Acetone-d₆ may be used depending on sample solubility and desired chemical shift dispersion.

  • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition

  • The spectra should be acquired on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR:

    • Acquire the spectrum at room temperature.

    • Typical acquisition parameters include a 30° pulse width, a 2-4 second acquisition time, a 1-2 second relaxation delay, and 16-64 scans.

  • For ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical acquisition parameters include a 30° pulse width, a 1-2 second acquisition time, a 2-5 second relaxation delay, and a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically several hundred to thousands).

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the spectrum.

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Apply baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Visualizations

Chemical Structure and NMR Assignments

structure cluster_mol This compound C1 C C2 C C1->C2 N N C1->N C3 C C2->C3 H2 H C2->H2 C4 C C3->C4 O1 O C3->O1 C5 C C4->C5 H4 H C4->H4 C6 C C5->C6 H5 H C5->H5 C6->C1 H6 H C6->H6 CH3 CH₃ O1->CH3 H_N H N->H_N C_O C=O N->C_O O_C O C_O->O_C tBu C(CH₃)₃ O_C->tBu

Caption: Chemical structure of this compound.

Experimental Workflow for NMR Analysis

workflow prep Sample Preparation (Dissolution in CDCl₃ with TMS) acq NMR Data Acquisition (¹H and ¹³C Spectra) prep->acq proc Data Processing (FT, Phasing, Baseline Correction) acq->proc cal Chemical Shift Calibration (TMS at 0.00 ppm) proc->cal integ Integration (¹H NMR) cal->integ assign Spectral Assignment integ->assign report Final Report Generation assign->report

Caption: Generalized workflow for NMR spectral analysis.

Spectroscopic Analysis of Tert-butyl (3-methoxyphenyl)carbamate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of Tert-butyl (3-methoxyphenyl)carbamate through infrared (IR) spectroscopy and mass spectrometry (MS). The following sections present predicted spectral data, comprehensive experimental protocols, and visual representations of the analytical workflow and molecular fragmentation patterns to support research and drug development activities.

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for this compound, the following data tables are synthesized based on characteristic frequencies and fragmentation patterns of analogous compounds, including carbamates, anisole derivatives, and Boc-protected amines.

Infrared (IR) Spectroscopy Data

The expected characteristic absorption bands in the IR spectrum of this compound are summarized in Table 1. These predictions are based on the typical vibrational modes of N-H, C=O, C-O, and aromatic C-H bonds found in similar molecular structures.

Wavenumber (cm⁻¹)Functional GroupVibrational ModePredicted Intensity
~3350N-HStretchingMedium
3000-3100Aromatic C-HStretchingMedium
2850-2980Aliphatic C-HStretchingMedium-Strong
~1700C=O (Carbamate)StretchingStrong
~1600, ~1490Aromatic C=CStretchingMedium-Strong
1220-1260Aryl-O (Methoxy)Asymmetric StretchingStrong
1020-1060Aryl-O (Methoxy)Symmetric StretchingMedium
~1160C-O (Carbamate)StretchingStrong

Table 1: Predicted Characteristic Infrared Absorption Bands for this compound.

Mass Spectrometry Data

The predicted major fragments in the electron ionization mass spectrum of this compound are listed in Table 2. The fragmentation pattern is anticipated to be dominated by the loss of the tert-butyl group and subsequent cleavages of the carbamate and methoxy moieties.

m/z (Mass-to-Charge Ratio)Proposed Fragment Ion
223[M]⁺ (Molecular Ion)
167[M - C₄H₈]⁺
152[M - C₄H₉O]⁺
124[C₇H₇O₂N]⁺
108[C₇H₈O]⁺
57[C₄H₉]⁺ (tert-butyl cation)

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound.

Experimental Protocols

The following are detailed methodologies for the acquisition of IR and mass spectra for a solid organic compound such as this compound.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of the solid sample to identify its functional groups.

Method: Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FT-IR) Spectroscopy.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a single-reflection diamond ATR accessory.

Procedure:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. Perform a background scan to acquire a spectrum of the ambient atmosphere (primarily CO₂ and water vapor), which will be automatically subtracted from the sample spectrum.

  • Sample Preparation: Place a small, representative amount of the solid this compound onto the diamond crystal of the ATR accessory.

  • Spectrum Acquisition:

    • Lower the ATR anvil to apply consistent pressure to the sample, ensuring good contact with the diamond crystal.

    • Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is typically collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed by the instrument's software to produce the infrared spectrum (transmittance or absorbance vs. wavenumber).

  • Cleaning: After analysis, raise the anvil and clean the diamond crystal and anvil tip thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compound for structural elucidation.

Method: Electron Ionization Mass Spectrometry (EI-MS).

Instrumentation: A mass spectrometer with an electron ionization source, coupled to a gas chromatograph (GC-MS) or with a direct insertion probe.

Procedure:

  • Instrument Preparation: Tune the mass spectrometer according to the manufacturer's specifications to ensure accurate mass assignments and optimal sensitivity.

  • Sample Preparation:

    • GC-MS: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). Inject a small volume (e.g., 1 µL) into the GC, where it is vaporized and separated from any impurities before entering the mass spectrometer.

    • Direct Insertion Probe: Place a small amount of the solid sample into a capillary tube and insert it into the probe. The probe is then inserted into the ion source, and the sample is heated to induce vaporization.

  • Ionization: In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

  • Data Analysis: The molecular ion peak (if present) provides the molecular weight of the compound. The fragmentation pattern is analyzed to deduce the structure of the molecule.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the predicted fragmentation pathway of this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Prep_IR Solid Sample for IR Sample->Prep_IR Prep_MS Dissolve in Solvent for MS Sample->Prep_MS IR FT-IR Spectroscopy (ATR) Prep_IR->IR MS Mass Spectrometry (EI) Prep_MS->MS IR_Data IR Spectrum (Wavenumber vs. Absorbance) IR->IR_Data MS_Data Mass Spectrum (m/z vs. Relative Abundance) MS->MS_Data Structure Structural Elucidation IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Fragmentation_Pattern MolIon [M]⁺ m/z = 223 Frag1 [M - C₄H₈]⁺ m/z = 167 MolIon->Frag1 - C₄H₈ Frag3 [C₄H₉]⁺ m/z = 57 MolIon->Frag3 Frag2 [C₇H₈O]⁺ m/z = 108 Frag1->Frag2 - CO₂

Caption: Predicted fragmentation of this compound in EI-MS.

Stability of Tert-butyl (3-methoxyphenyl)carbamate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical stability of tert-butyl (3-methoxyphenyl)carbamate under various stress conditions, including acidic, basic, thermal, oxidative, and photolytic environments. The tert-butoxycarbonyl (Boc) protecting group is fundamental in organic synthesis, particularly in pharmaceutical development, for the temporary protection of amine functionalities. A thorough understanding of its stability and degradation pathways is critical for reaction optimization, purification, storage, and ensuring the integrity of intermediates and final active pharmaceutical ingredients (APIs). While specific quantitative stability data for this compound is not extensively available in the public domain, this guide synthesizes established principles of carbamate chemistry and provides detailed experimental protocols for its stability assessment.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₁₇NO₃

  • Molecular Weight: 223.27 g/mol

  • Appearance: Typically a white to off-white solid.

  • Key Functional Groups: The molecule contains a carbamate linkage, a tert-butyl group, and a methoxy-substituted phenyl ring. The stability of the molecule is primarily dictated by the susceptibility of the Boc group to cleavage under various conditions.

Stability Profile

The stability of this compound is largely governed by the lability of the Boc protecting group. The following sections detail its expected behavior under different stress conditions based on the known chemistry of Boc-protected amines.

pH Stability

The carbamate bond in this compound is highly sensitive to pH.

  • Acidic Conditions: The Boc group is readily cleaved under acidic conditions.[1][2] This is the most common method for its removal in synthetic chemistry. The reaction proceeds via protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene and carbon dioxide.[3] Even mild acidic conditions can lead to deprotection over time.

  • Neutral Conditions: The compound is generally stable at neutral pH.

  • Basic Conditions: The Boc group is generally stable towards most basic conditions and nucleophiles.[2] However, very strong basic conditions combined with high temperatures may lead to hydrolysis, although this is not a common degradation pathway under typical handling and storage conditions.

Thermal Stability

This compound is susceptible to thermal degradation at elevated temperatures. Thermal deprotection of Boc-protected amines can occur, often requiring temperatures above 85-90°C.[1] The mechanism likely involves the elimination of isobutylene and CO₂ to yield the free amine.[4]

Oxidative Stability

While the carbamate group itself is relatively robust against oxidation, the methoxy-substituted aromatic ring and the nitrogen atom could be susceptible to oxidation under harsh conditions (e.g., strong oxidizing agents like hydrogen peroxide). This could potentially lead to the formation of N-oxides or degradation of the aromatic ring.

Photostability

Compounds containing aromatic rings and amine functionalities can be susceptible to photodegradation. While specific photostability data for this compound is not widely published, it is advisable to protect it from prolonged exposure to light, particularly UV radiation, to prevent potential degradation.

Quantitative Stability Data

ConditionStabilityPrimary Degradation Product
Acidic (e.g., 0.1 M HCl) Labile3-Methoxyaniline
Basic (e.g., 0.1 M NaOH) Generally StableExpected to be minimal
Neutral (e.g., pH 7) StableExpected to be minimal
Thermal (e.g., >85°C) Potentially Labile3-Methoxyaniline
Oxidative (e.g., 3% H₂O₂) Potentially LabileVarious oxidation products
Photolytic (e.g., UV light) Potentially LabileVarious photodegradation products

Degradation Pathways

The primary degradation pathways for this compound involve the cleavage of the Boc group.

Acid-Catalyzed Deprotection

Under acidic conditions, the Boc group is cleaved to release the free amine, 3-methoxyaniline, along with isobutylene and carbon dioxide.

This compound This compound Protonated Intermediate Protonated Intermediate This compound->Protonated Intermediate H+ 3-Methoxyaniline 3-Methoxyaniline Protonated Intermediate->3-Methoxyaniline - CO2 - Isobutylene

Acid-Catalyzed Degradation Pathway

Thermal Deprotection

Elevated temperatures can lead to the thermal elimination of the Boc group, also yielding 3-methoxyaniline, isobutylene, and carbon dioxide.

This compound This compound 3-Methoxyaniline 3-Methoxyaniline This compound->3-Methoxyaniline Heat (Δ) - CO2 - Isobutylene

Thermal Degradation Pathway

Experimental Protocols for Stability Assessment

The following protocols describe forced degradation studies to evaluate the stability of this compound. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for these studies.[5]

General Experimental Workflow

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Data Evaluation Stock_Solution Prepare Stock Solution (e.g., 1 mg/mL in Methanol) Acid Acidic Hydrolysis (e.g., 0.1 M HCl, RT, 24h) Stock_Solution->Acid Base Basic Hydrolysis (e.g., 0.1 M NaOH, RT, 24h) Stock_Solution->Base Oxidative Oxidative Degradation (e.g., 3% H2O2, RT, 24h) Stock_Solution->Oxidative Thermal Thermal Degradation (e.g., 80°C in solution, 24h) Stock_Solution->Thermal Photolytic Photolytic Degradation (ICH Q1B guidelines) Stock_Solution->Photolytic Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photolytic->Neutralize HPLC Analyze by Stability-Indicating HPLC-UV/MS Neutralize->HPLC Degradation Calculate % Degradation HPLC->Degradation Purity Assess Peak Purity Degradation->Purity Identify Identify Degradants (MS) Purity->Identify

References

An In-depth Technical Guide to the Safety and Handling of Tert-butyl (3-methoxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide is intended for researchers, scientists, and professionals in drug development who may handle tert-butyl (3-methoxyphenyl)carbamate. It provides a comprehensive overview of the potential hazards, safe handling procedures, and emergency protocols associated with this compound, based on data from analogous chemicals.

Hazard Identification and Classification

While a specific GHS classification for this compound is not available, based on data from similar carbamate and methoxyphenyl compounds, it is prudent to handle it as a substance with potential hazards. The following table summarizes the likely hazard classifications.

Table 1: GHS Hazard Classification (Inferred)

Hazard Class Hazard Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[1]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[2]
Serious Eye Damage/Eye Irritation Category 2A H319: Causes serious eye irritation[2][3]

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[1] |

Pictograms (Anticipated):

alt text

Signal Word (Anticipated): Warning

Precautionary Statements (General): A comprehensive list of precautionary statements is provided in the table below, compiled from SDSs of related compounds.

Table 2: Precautionary Statements

Type Code Statement Reference
Prevention P261 Avoid breathing dust/fume/gas/mist/vapors/spray. [1]
Prevention P264 Wash skin thoroughly after handling. [1][2]
Prevention P270 Do not eat, drink or smoke when using this product. [1]
Prevention P272 Contaminated work clothing should not be allowed out of the workplace. [1]
Prevention P280 Wear protective gloves/protective clothing/eye protection/face protection. [1][2]
Response P301 + P312 IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
Response P302 + P352 IF ON SKIN: Wash with plenty of soap and water. [1][2]
Response P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [2]
Response P330 Rinse mouth. [1]
Response P333 + P313 If skin irritation or rash occurs: Get medical advice/attention.
Response P362 + P364 Take off contaminated clothing and wash it before reuse. [1]
Storage P403 + P233 Store in a well-ventilated place. Keep container tightly closed. [4]
Storage P405 Store locked up. [4][5]

| Disposal | P501 | Dispose of contents/container in accordance with local regulations. |[1] |

Physical and Chemical Properties

The exact physical and chemical properties of this compound are not documented in the available resources. However, properties of similar compounds suggest it is likely a solid at room temperature.

Table 3: Physical and Chemical Properties (Estimated)

Property Value Source Compound
Molecular Formula C12H17NO3 N/A
Molecular Weight 223.27 g/mol N/A
Appearance White to off-white solid tert-Butyl carbamate[6]
Melting Point Not available (likely in the range of 50-150 °C) Butyl carbamate (53-55 °C), tert-Butyl carbamate (105-110 °C)[6]

| Solubility | Likely soluble in organic solvents like chloroform and methanol; slightly soluble in water. | tert-Butyl carbamate[7] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure safety.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

Table 4: Personal Protective Equipment (PPE) Recommendations

PPE Category Specification Rationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles if there is a significant risk of splashing. Protects against serious eye irritation from splashes.[3][8]
Hand Protection Double gloving is recommended. Inner glove: Nitrile rubber (min. 0.1 mm). Outer glove: Butyl rubber or Neoprene (min. 0.3 mm). Gloves must be inspected prior to use and changed immediately upon contamination.[8] Provides robust protection against skin irritation and potential absorption.
Skin and Body Protection A flame-resistant or 100% cotton lab coat should be worn over personal clothing. Chemical-resistant apron and sleeves are recommended for larger quantities. Closed-toe shoes and long pants are mandatory.[8] Protects skin from potential splashes and contact.

| Respiratory Protection | If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge (e.g., organic vapor) should be used. | Prevents inhalation of harmful dust or vapors. |

General Handling Procedures
  • Avoid contact with eyes, skin, and clothing.[2][3]

  • Minimize dust generation and accumulation.[3]

  • Do not breathe dust or vapors.[2]

  • Wash hands and face thoroughly after handling and before breaks.[2][9]

  • Keep containers tightly closed when not in use.[8]

Storage
  • Store in a cool, dry, and well-ventilated place.[3]

  • Keep containers tightly sealed.[4]

  • Store away from incompatible materials such as strong oxidizing agents.[10]

Experimental Protocols

General Weighing and Transfer Protocol
  • Preparation: Don all required PPE as outlined in Table 4 before entering the designated work area. Ensure the chemical fume hood is functioning correctly.

  • Handling: Conduct all manipulations of the solid compound within the chemical fume hood to minimize inhalation exposure.

  • Weighing: Use a tared, sealed container for weighing to prevent dust dispersion.

  • Transfer: If transferring to a reaction vessel, do so carefully to avoid generating dust. Use a spatula and ensure the receiving vessel is appropriately grounded if static discharge is a risk.

  • Post-Handling: Decontaminate all surfaces and equipment that may have come into contact with the chemical. Carefully remove and dispose of contaminated PPE in a designated hazardous waste container. Wash hands and forearms thoroughly with soap and water.

Spill and Emergency Procedures

Small Spill (<100 mL or equivalent solid):

  • Alert others in the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[8]

  • Carefully sweep or scoop the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, followed by washing with soap and water.

Large Spill (>100 mL or equivalent solid):

  • Evacuate the immediate area.

  • Contact your institution's emergency response team.

  • Prevent the spill from entering drains or waterways.[1]

First Aid Measures

In case of exposure, immediate medical attention is crucial.

Table 5: First Aid Measures

Exposure Route First Aid Instructions Reference
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [1][3][11]
Skin Contact Immediately flush the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists. [1][11][12]
Inhalation Remove the victim to fresh air at once. If breathing has stopped or is difficult, provide artificial respiration or oxygen. Keep the person warm and at rest. Seek immediate medical attention. [1][11][12]

| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Wash out the mouth with water if the person is conscious. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |[1][3][11] |

Diagrams

Safety and Handling Logical Flow

Diagram 1: Safety and Handling Logical Flow A Hazard Identification (Review SDS/Safety Info) B Risk Assessment (Evaluate quantities, procedures) A->B C Implement Controls B->C D Engineering Controls (Fume Hood, Ventilation) C->D E Administrative Controls (SOPs, Training) C->E F Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) C->F G Safe Handling and Storage (Follow Procedures) C->G F->G H Emergency Preparedness G->H K Waste Disposal (Follow Regulations) G->K I Spill Response H->I J First Aid H->J

Caption: Logical workflow for safety and handling precautions.

Safe Handling Workflow

Diagram 2: Safe Handling Workflow prep 1. Preparation - Review SOPs - Verify fume hood function - Assemble all materials ppe 2. Don PPE - Inspect gloves - Wear goggles, lab coat prep->ppe handling 3. Chemical Handling (Inside Fume Hood) - Weighing - Transfer - Reaction setup ppe->handling post_handling 4. Post-Handling - Secure container - Decontaminate surfaces - Clean equipment handling->post_handling emergency Emergency (Spill or Exposure) handling->emergency waste 5. Waste Disposal - Segregate hazardous waste - Label waste containers post_handling->waste cleanup 6. Final Cleanup - Remove PPE - Wash hands thoroughly waste->cleanup

Caption: Step-by-step workflow for the safe handling of the chemical.

References

The Role of Tert-butyl Carbamate as a Protecting Group for Anilines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the protection of primary and secondary amines. Its widespread use stems from its ease of introduction, general stability to a wide range of reaction conditions, and facile, selective removal under acidic conditions. This guide provides a comprehensive overview of the use of the Boc group for the protection of anilines, with a focus on tert-butyl (3-methoxyphenyl)carbamate as a representative example.

Introduction to the Boc Protecting Group

The Boc group is a carbamate-based protecting group that temporarily converts a nucleophilic and basic amine into a non-nucleophilic and non-basic amide-like functional group.[1][2][3] This protection strategy is essential in multi-step syntheses to prevent unwanted side reactions of the amine functionality while other parts of the molecule are being modified.[1][3] The Boc group's stability towards nucleophiles, bases, and hydrogenolysis conditions allows for "orthogonal" protection strategies, where different protecting groups can be removed selectively without affecting others.[4][5]

Synthesis of Tert-butyl Arylcarbamates

The most common method for the N-tert-butoxycarbonylation of anilines involves the reaction of the aniline with di-tert-butyl dicarbonate (Boc₂O).[5][6] The reaction can be performed under various conditions, often tailored to the reactivity of the specific aniline.

The general reaction for the Boc protection of an aniline is as follows:

Boc_Protection cluster_reactants Reactants cluster_products Products Aniline Ar-NH₂ Reaction_Center + Aniline->Reaction_Center Boc2O (Boc)₂O Boc2O->Reaction_Center ProtectedAniline Ar-NH-Boc tBuOH t-BuOH CO2 CO₂ Arrow Reaction_Center->Arrow Base or Catalyst (e.g., DMAP, Iodine) Solvent, Temp. Products_Center + Arrow->Products_Center Products_Center->ProtectedAniline Products_Center->tBuOH Products_Center->CO2

Caption: General workflow for the Boc protection of an aniline.

Protocol 2.2.1: Catalyst-Free N-Boc Protection in Aqueous Media

This protocol is suitable for many anilines and represents a green chemistry approach.

  • Reaction Setup: Suspend the aniline (1.0 equiv.) and di-tert-butyl dicarbonate (1.1 equiv.) in a mixture of water and acetone.

  • Reaction Execution: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, remove the acetone under reduced pressure. The product may precipitate and can be collected by filtration. If not, extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization or flash column chromatography on silica gel.

Protocol 2.2.2: DMAP-Catalyzed N-Boc Protection

This method is effective for less reactive anilines.

  • Reaction Setup: Dissolve the aniline (1.0 equiv.), di-tert-butyl dicarbonate (1.1 equiv.), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 equiv.) in an aprotic solvent such as acetonitrile or dichloromethane.

  • Reaction Execution: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with the solvent and wash with a weak acid (e.g., 1M HCl) to remove DMAP, followed by saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the product by flash chromatography.

The efficiency of N-Boc protection is highly dependent on the chosen catalyst and reaction conditions. The table below summarizes various methods for the protection of aniline.

Catalyst/ConditionsSolventTemperature (°C)Time (h)Yield (%)Reference
DMAP (cat.)AcetonitrileRoom Temp.2 - 6>90[4]
Iodine (cat.)Solvent-FreeRoom Temp.0.2 - 192-98[4]
NoneH₂O/AcetoneRoom Temp.0.5 - 295-99[4]
Thiamin hydrochlorideSolvent-FreeRoom Temp.-High[7]
Nanocerium oxideSolvent-FreeRoom Temp.-Excellent[7]
HClO₄–SiO₂Solvent-FreeRoom Temp.-High[5]

Deprotection of Tert-butyl Arylcarbamates

The removal of the Boc group is typically achieved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of carbon dioxide and the formation of a stable tert-butyl cation, which is then quenched to form isobutylene.[1]

Boc_Deprotection cluster_reactants Reactants cluster_products Products ProtectedAniline Ar-NH-Boc Arrow ProtectedAniline->Arrow Acid, Solvent (e.g., DCM, Dioxane) Room Temp. Acid Strong Acid (e.g., TFA, HCl) Aniline Ar-NH₂ Isobutylene Isobutylene CO2 CO₂ Products_Center + Arrow->Products_Center Products_Center->Aniline Products_Center->Isobutylene Products_Center->CO2

Caption: General workflow for the acid-catalyzed deprotection of a Boc-protected aniline.

Protocol 3.2.1: Deprotection using Trifluoroacetic Acid (TFA)

This is a very common and effective method for Boc deprotection.

  • Reaction Setup: Dissolve the Boc-protected aniline (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM).

  • Reaction Execution: Add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise to the solution at 0 °C. Allow the reaction to warm to room temperature and stir.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the resulting aniline if necessary.

Protocol 3.2.2: Deprotection using HCl in an Organic Solvent

This method generates the hydrochloride salt of the aniline, which can be advantageous for purification and stability.

  • Reaction Setup: Dissolve the Boc-protected aniline in a solvent such as methanol, dioxane, or ethyl acetate.

  • Reaction Execution: Add a solution of HCl in the chosen solvent (e.g., 4M HCl in dioxane) and stir at room temperature.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Upon completion, the aniline hydrochloride salt may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure. The free amine can be obtained by subsequent neutralization with a base.

Various reagents can be employed for the deprotection of N-Boc groups, with varying degrees of mildness and selectivity.

ReagentSolventTemperature (°C)TimeYield (%)Reference
Trifluoroacetic Acid (TFA)DichloromethaneRoom Temp.0.5 - 2 hHigh[1][8]
HClMethanol/DioxaneRoom Temp.1 - 4 hHigh[6]
Oxalyl chloride (3 equiv.)Methanol--Good to Excellent[9]
Magic blue (cat.), HSiEt₃-Room Temp.< 40 minQuantitative[10]
K₂CO₃ (for NH-heteroarenes)aq. MethanolReflux-High[11]

Stability and Orthogonality

The Boc group is stable under a wide range of conditions, making it a versatile protecting group.[5]

  • Stable to: Most nucleophiles and bases (e.g., LDA, NEt₃, t-BuOK), reducing agents (e.g., H₂/Pd, LiAlH₄, NaBH₄), and many oxidizing agents.[5]

  • Labile to: Strong acids (e.g., TFA, HCl), some Lewis acids (e.g., AlCl₃), and certain harsh conditions like boiling water for extended periods.[5][6][9]

This stability profile allows for orthogonal protection strategies. For instance, a Boc group (acid-labile) can be used in the same molecule as an Fmoc group (base-labile) or a Cbz group (hydrogenolysis-labile), and each can be removed selectively.[2][5]

Potential Issues and Considerations

  • Alkylation by t-Butyl Cation: During acidic deprotection, the intermediate tert-butyl cation can alkylate nucleophilic sites on the substrate or other molecules in the reaction mixture.[6][12] This can be suppressed by adding scavengers such as anisole or thioanisole.[6]

  • Genotoxic Impurities: The reaction of the t-butyl cation with halides or sulfonates can potentially generate genotoxic impurities.[12]

  • Safety: Reagents like trifluoroacetic acid are corrosive and should be handled with care in a well-ventilated fume hood.[13]

Conclusion

The use of a tert-butyl carbamate (Boc group) is a highly effective and widely adopted strategy for the protection of anilines in organic synthesis. The ease of its introduction using di-tert-butyl dicarbonate and its selective removal under acidic conditions provide a robust and reliable method for chemists. The extensive body of literature on Boc protection and deprotection offers a multitude of protocols that can be adapted to a wide variety of substrates and synthetic challenges, solidifying its role as an indispensable tool in modern drug development and chemical research.

References

Methodological & Application

detailed protocol for N-tert-butoxycarbonylation of 3-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: N-tert-butoxycarbonylation of 3-Methoxyaniline

Abstract

This document provides a detailed protocol for the N-tert-butoxycarbonylation (Boc protection) of 3-methoxyaniline. The protection of the amino group is a crucial step in multi-step organic synthesis, preventing its participation in undesired side reactions. This protocol utilizes di-tert-butyl dicarbonate ((Boc)₂O) as the protecting agent in the presence of a base. The procedure is straightforward, high-yielding, and applicable for researchers in medicinal chemistry and drug development.

Introduction

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under a variety of reaction conditions, including exposure to most nucleophiles and bases.[1] The Boc group is readily introduced using di-tert-butyl dicarbonate, often referred to as Boc anhydride. The resulting N-Boc protected amine, a carbamate, is stable but can be easily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][3]

Anilines, particularly electron-rich ones like 3-methoxyaniline, can be efficiently protected using this method. This protocol details a standard laboratory procedure for the synthesis of tert-butyl (3-methoxyphenyl)carbamate, a key intermediate in the synthesis of more complex molecules.

Reaction Scheme

The reaction involves the nucleophilic attack of the amino group of 3-methoxyaniline on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. A base is often used to deprotonate the resulting ammonium intermediate and to neutralize the co-product, tert-butoxycarboxylic acid.

Caption: General reaction for the N-Boc protection of 3-methoxyaniline.

Experimental Protocol

This protocol describes a general method for the N-tert-butoxycarbonylation of 3-methoxyaniline on a 10 mmol scale.

3.1 Materials and Equipment

  • Reagents:

    • 3-Methoxyaniline (1.23 g, 10.0 mmol, 1.0 equiv)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (2.40 g, 11.0 mmol, 1.1 equiv)

    • Triethylamine (TEA) (2.1 mL, 15.0 mmol, 1.5 equiv)

    • Tetrahydrofuran (THF), anhydrous (40 mL)

    • Ethyl acetate (for extraction)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • 100 mL Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice-water bath

    • Separatory funnel

    • Rotary evaporator

    • Glassware for purification (e.g., chromatography column)

3.2 Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxyaniline (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous tetrahydrofuran (40 mL).[4] Stir the solution at room temperature until all components are fully dissolved.

  • Addition of Reagent: Cool the solution to 0 °C using an ice-water bath. To the stirred solution, add di-tert-butyl dicarbonate (1.1 equiv) portion-wise over 5 minutes.[3][4]

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the solution for 4-12 hours.[3]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexane (e.g., 20:80 v/v). The reaction is complete when the 3-methoxyaniline spot is no longer visible.

  • Work-up:

    • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.[3]

    • Dissolve the resulting residue in ethyl acetate (50 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 25 mL) to remove excess triethylamine, saturated NaHCO₃ solution (1 x 25 mL), and finally with brine (1 x 25 mL).[3][4]

  • Isolation:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[3]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification (Optional): The crude product is often of high purity. If further purification is required, it can be achieved by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.[5]

Data Summary

The following table summarizes the typical quantitative parameters for the N-Boc protection of 3-methoxyaniline.

ParameterValueNotes
Substrate 3-Methoxyaniline1.0 equivalent
Reagent Di-tert-butyl dicarbonate ((Boc)₂O)1.1 - 1.5 equivalents[4][6]
Base Triethylamine (TEA)1.2 - 1.5 equivalents[3]
Solvent Tetrahydrofuran (THF)Other solvents like Dichloromethane (DCM) or Methanol can also be used.[2]
Temperature 0 °C to Room TemperatureInitial addition at 0 °C, followed by stirring at room temperature.[4]
Reaction Time 4 - 12 hoursMonitor by TLC for completion.[3]
Typical Yield >90%Yields are typically high, often requiring minimal purification.[4][5]

Experimental Workflow

Workflow prep Reagent Preparation (3-Methoxyaniline, TEA, THF) setup Reaction Setup Dissolve reactants in THF Cool to 0 °C prep->setup add Add (Boc)₂O Portion-wise setup->add react Reaction Stir at Room Temp (4-12h) Monitor by TLC add->react workup Aqueous Work-up Remove THF Extract with EtOAc Wash with HCl, NaHCO₃, Brine react->workup isolate Product Isolation Dry with MgSO₄ Filter & Concentrate workup->isolate purify Purification (Optional) Silica Gel Chromatography isolate->purify product Final Product tert-butyl (3-methoxyphenyl)carbamate purify->product

Caption: Workflow for the N-tert-butoxycarbonylation of 3-methoxyaniline.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • 3-Methoxyaniline is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

  • Di-tert-butyl dicarbonate is an irritant. Handle with care.

  • Organic solvents like THF and ethyl acetate are flammable. Keep away from ignition sources.

  • Triethylamine is corrosive and has a strong odor. Handle with care in a fume hood.

References

Application of Tert-butyl (3-methoxyphenyl)carbamate in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl (3-methoxyphenyl)carbamate is a versatile building block in organic synthesis, particularly in the construction of complex molecules for the pharmaceutical and materials science industries. Its structure, featuring a Boc-protected aniline moiety, makes it an excellent candidate for participation in a variety of palladium-catalyzed cross-coupling reactions. The Boc (tert-butyloxycarbonyl) protecting group offers stability under a range of reaction conditions and can be readily removed post-coupling, allowing for further functionalization of the newly formed biaryl or substituted aniline structure. This document provides a detailed overview of the potential applications of this compound in key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. While specific literature examples detailing the use of this exact substrate are limited, this guide presents generalized protocols and expected outcomes based on the well-established reactivity of similar N-Boc protected anilines and aryl halides.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an organoboron compound and an organic halide or triflate.[1] In the context of this compound, this reaction would be employed to synthesize N-Boc-protected 3-methoxy-substituted biaryls. These structures are prevalent in many biologically active compounds.

General Reaction Scheme:

Suzuki_Miyaura reagent1 Tert-butyl (3-halophenyl)carbamate product N-Boc-3-methoxy-biaryl reagent1->product + reagent2 Aryl Boronic Acid (R-B(OH)₂) reagent2->product catalyst Pd Catalyst + Ligand catalyst->product base Base base->product solvent Solvent solvent->product

Caption: General Suzuki-Miyaura coupling of a halo-substituted carbamate.

Experimental Protocol (General):

A flame-dried Schlenk flask is charged with Tert-butyl (3-halophenyl)carbamate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system (e.g., toluene, dioxane, or DMF, often with a small amount of water) is then added. The reaction mixture is heated to 80-120 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Expected Data:

The following table provides an estimation of expected yields for the Suzuki-Miyaura coupling of Tert-butyl (3-halophenyl)carbamate with various arylboronic acids, based on literature for analogous substrates.

EntryAryl Boronic AcidPalladium CatalystLigandBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O10085-95
24-Methoxyphenylboronic acidPd₂(dba)₃XPhosCs₂CO₃Dioxane11080-90
34-Trifluoromethylphenylboronic acidPd(PPh₃)₄-K₂CO₃DMF/H₂O9075-85
42-Thienylboronic acidPdCl₂(dppf)-Na₂CO₃Toluene/EtOH/H₂O8070-80

Buchwald-Hartwig Amination: Synthesis of Triarylamines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[2] this compound can serve as the amine coupling partner, reacting with various aryl halides to produce N-Boc-protected diarylamines. These products are valuable intermediates in the synthesis of triarylamines, which are widely used in organic electronics and as pharmaceutical scaffolds.

General Reaction Scheme:

Buchwald_Hartwig reagent1 Tert-butyl (3-methoxyphenyl)carbamate product N-Aryl-N-(3-methoxyphenyl) -Boc-amine reagent1->product + reagent2 Aryl Halide (Ar-X) reagent2->product catalyst Pd Catalyst + Ligand catalyst->product base Base base->product solvent Solvent solvent->product

Caption: General Buchwald-Hartwig amination using a carbamate.

Experimental Protocol (General):

In a glovebox, a reaction vessel is charged with an aryl halide (1.0 equiv.), this compound (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv.). Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the vessel is sealed. The reaction mixture is heated to 80-120 °C and stirred for 12-24 hours. After cooling to room temperature, the mixture is diluted with an organic solvent, filtered through a pad of Celite, and concentrated. The crude product is then purified by column chromatography.

Expected Data:

The following table summarizes expected yields for the Buchwald-Hartwig amination of this compound with various aryl halides.

EntryAryl HalidePalladium PrecatalystLigandBaseSolventTemp (°C)Yield (%)
14-BromotoluenePd₂(dba)₃XPhosNaOtBuToluene10080-90
21-Chloro-4-nitrobenzenePd(OAc)₂RuPhosK₃PO₄Dioxane11075-85
32-IodopyridinePd₂(dba)₃BINAPCs₂CO₃Toluene9070-80
44-ChlorobenzonitrilePdCl₂(dppf)-K₂CO₃DMF12065-75

Heck Reaction: Synthesis of Substituted Alkenes

The Heck reaction is a palladium-catalyzed C-C coupling between an unsaturated halide and an alkene to form a substituted alkene.[3] If this compound were halogenated, it could be used as the aryl halide component to introduce the N-Boc-3-methoxyphenyl moiety onto an olefinic substrate.

General Reaction Scheme:

Heck_Reaction reagent1 Tert-butyl (3-halophenyl)carbamate product N-Boc-3-methoxy-styrene derivative reagent1->product + reagent2 Alkene (R-CH=CH₂) reagent2->product catalyst Pd Catalyst catalyst->product base Base base->product solvent Solvent solvent->product

Caption: General Heck reaction of a halo-substituted carbamate.

Experimental Protocol (General):

A mixture of Tert-butyl (3-halophenyl)carbamate (1.0 equiv.), the alkene (1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 2-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv.) in a suitable solvent (e.g., DMF, NMP, or acetonitrile) is heated to 80-140 °C in a sealed tube. The reaction progress is monitored by TLC or GC. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.

Expected Data:

The following table provides estimated yields for the Heck reaction of a halogenated this compound with various alkenes.

EntryAlkenePalladium CatalystLigandBaseSolventTemp (°C)Yield (%)
1StyrenePd(OAc)₂PPh₃Et₃NDMF10070-80
2n-Butyl acrylatePdCl₂P(o-tolyl)₃K₂CO₃NMP12065-75
31-OctenePd(OAc)₂-NaOAcDMAc14060-70
4CyclohexenePd(PPh₃)₄-Et₃NAcetonitrile8050-60

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[4] A halogenated derivative of this compound can be coupled with various terminal alkynes to produce N-Boc-protected 3-methoxy-substituted aryl alkynes, which are important precursors for many heterocyclic compounds and functional materials.

General Reaction Scheme:

Sonogashira_Coupling reagent1 Tert-butyl (3-halophenyl)carbamate product N-Boc-3-methoxy-aryl alkyne reagent1->product + reagent2 Terminal Alkyne (R-C≡CH) reagent2->product pd_catalyst Pd Catalyst pd_catalyst->product cu_catalyst Cu(I) Co-catalyst cu_catalyst->product base Base base->product solvent Solvent solvent->product

Caption: General Sonogashira coupling of a halo-substituted carbamate.

Experimental Protocol (General):

To a solution of Tert-butyl (3-halophenyl)carbamate (1.0 equiv.) and a terminal alkyne (1.2 equiv.) in a degassed solvent (e.g., THF, DMF, or Et₃N) are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), a copper(I) co-catalyst (e.g., CuI, 2-5 mol%), and a base (e.g., Et₃N or piperidine, which can also serve as the solvent). The reaction is typically stirred at room temperature to 60 °C under an inert atmosphere until completion. The reaction mixture is then filtered, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent, washed with aqueous ammonium chloride and brine, dried, and concentrated. The product is purified by column chromatography.

Expected Data:

The following table presents estimated yields for the Sonogashira coupling of a halogenated this compound with various terminal alkynes.

EntryTerminal AlkynePalladium CatalystCopper(I) Co-catalystBaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF2585-95
21-HexynePd(OAc)₂/PPh₃CuIPiperidinePiperidine5080-90
3TrimethylsilylacetylenePd(PPh₃)₄CuIEt₃NDMF4075-85
4Propargyl alcoholPd(PPh₃)₂Cl₂CuIEt₃NTHF2570-80

Logical Workflow for a Typical Cross-Coupling Experiment

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Weigh Reagents react1 Charge Flask with Solids prep1->react1 prep2 Flame-dry Glassware prep2->react1 prep3 Degas Solvents react3 Add Solvents & Liquid Reagents prep3->react3 react2 Inert Atmosphere react1->react2 react2->react3 react4 Heat & Stir react3->react4 react5 Monitor Progress (TLC/LC-MS) react4->react5 workup1 Cool to RT & Quench react5->workup1 Reaction Complete workup2 Extraction workup1->workup2 workup3 Drying & Concentration workup2->workup3 workup4 Column Chromatography workup3->workup4 final_product Pure Product workup4->final_product

Caption: A generalized workflow for palladium-catalyzed cross-coupling.

This compound is a valuable synthon for the preparation of a wide array of functionalized aromatic compounds through palladium-catalyzed cross-coupling reactions. The protocols and data presented herein, while generalized, provide a strong foundation for researchers and drug development professionals to design and execute efficient synthetic routes towards novel biaryls, triarylamines, substituted styrenes, and aryl alkynes. The choice of catalyst, ligand, base, and solvent system is crucial for optimizing reaction outcomes, and empirical screening is often necessary to achieve the desired yields and purity for specific substrate combinations. The versatility of the Boc-protected amine functionality allows for its strategic incorporation into complex molecular architectures, making this compound a key building block in modern organic synthesis.

References

Application Notes and Protocols: Tert-butyl (3-methoxyphenyl)carbamate as a Precursor in Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the palladium-catalyzed formation of carbon-nitrogen (C-N) bonds.[1] This reaction is invaluable in pharmaceutical and materials science for the synthesis of arylamines, which are common motifs in bioactive molecules.[2] The use of N-protected aniline derivatives, such as tert-butyl (3-methoxyphenyl)carbamate, serves as a robust strategy for the synthesis of unsymmetrical diarylamines. The tert-butoxycarbonyl (Boc) protecting group offers stability under various conditions and can be readily removed post-coupling, providing access to the secondary amine product.

These application notes provide a comprehensive overview and a representative protocol for the use of this compound as a nucleophilic precursor in Buchwald-Hartwig cross-coupling reactions with various aryl halides.

General Reaction Scheme

The overall transformation involves the palladium-catalyzed coupling of this compound with an aryl halide (Ar-X) or triflate (Ar-OTf) to yield a protected diarylamine. Subsequent deprotection affords the final N-aryl-3-methoxyaniline product.

sub1 This compound reagents Pd Catalyst Ligand, Base Solvent, Heat sub1->reagents sub2 Aryl Halide/Triflate (Ar-X) sub2->reagents prod1 N-Aryl-N-(tert-butoxycarbonyl)-3-methoxyaniline reagents->prod1

Caption: General scheme for the Buchwald-Hartwig amination.

Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. The key steps are oxidative addition of the palladium catalyst to the aryl halide, coordination and deprotonation of the carbamate, and reductive elimination to form the C-N bond and regenerate the active Pd(0) catalyst.[3]

G pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (+ Ar-X, -L) amido_complex Ar-Pd(II)(Amido)L₂ oa_complex->amido_complex Amine Binding & Deprotonation (+ Amine, - HX) product Ar-N(Boc)R amido_complex->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: The Buchwald-Hartwig amination catalytic cycle.

Quantitative Data and Reaction Parameters

While a specific protocol for this compound is not extensively documented, the following table summarizes representative conditions and outcomes for the Buchwald-Hartwig amination of secondary amines and carbamates with various aryl halides, derived from established literature.[4] These parameters serve as a strong starting point for reaction optimization.

Aryl Halide (Ar-X)Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
4-ChlorotoluenePd₂(dba)₃ (1.0)XPhos (2.0)NaOtBu (1.5)Toluene10012-1885-95
4-BromobenzonitrilePd(OAc)₂ (2.0)RuPhos (4.0)K₂CO₃ (2.0)Dioxane1101670-85
1-Bromo-4-methoxybenzenePd(OAc)₂ (1.0)RuPhos (2.0)NaOtBu (1.2)Toluene11012~99[4]
ChlorobenzenePd(OAc)₂ (1.0)RuPhos (2.0)NaOtBu (1.2)Neat1101290-99[4]
2-BromopyridinePd₂(dba)₃ (1.5)BINAP (3.0)Cs₂CO₃ (2.0)Toluene902475-90
Phenyl TriflatesPd(OAc)₂ (2.0)SPhos (4.0)K₃PO₄ (2.5)DME801280-95

Experimental Protocols

Representative Protocol for N-Arylation of this compound

This generalized protocol is based on standard procedures for Buchwald-Hartwig amination and should be optimized for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide or triflate (1.1 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃), 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware (Schlenk flask or sealed vial)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: Add this compound and the aryl halide/triflate to the flask, followed by the anhydrous, degassed solvent.

  • Reaction Execution: Seal the flask or vial and place it in a preheated oil bath set to the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure N-aryl-N-(tert-butoxycarbonyl)-3-methoxyaniline.

  • (Optional) Boc Deprotection: The Boc group can be removed by treating the purified product with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.

Experimental Workflow Diagram

start Start setup 1. Add Catalyst, Ligand, & Base to Flask under Inert Gas start->setup add_reagents 2. Add Carbamate, Aryl Halide, & Anhydrous Solvent setup->add_reagents react 3. Heat and Stir Reaction (e.g., 100°C, 16h) add_reagents->react monitor 4. Monitor by TLC/GC/LC-MS react->monitor monitor->react Incomplete workup 5. Cool, Dilute, & Wash with Water/Brine monitor->workup Reaction Complete dry 6. Dry Organic Layer (Na₂SO₄) & Concentrate workup->dry purify 7. Purify by Column Chromatography dry->purify end End (Pure Product) purify->end

Caption: Step-by-step workflow for the Buchwald-Hartwig protocol.

References

Application Notes: Tert-butyl (3-methoxyphenyl)carbamate in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Tert-butyl (3-methoxyphenyl)carbamate in Suzuki-Miyaura cross-coupling reactions. This compound can be employed in two primary ways: as a precursor to an aryl halide coupling partner or as the target molecule synthesized via a Suzuki coupling. Both applications are critical in the synthesis of complex biaryl structures, which are prevalent motifs in pharmaceuticals and functional materials.

The tert-butoxycarbonyl (Boc) protecting group on the aniline nitrogen enhances solubility and modulates the electronic properties of the aromatic ring. This document outlines detailed experimental protocols for both the functionalization of this compound for subsequent coupling and its synthesis via a Suzuki reaction.

Application 1: Synthesis of a Biaryl Compound from this compound

In this application, this compound is first halogenated, typically brominated, to create an active site for the Suzuki-Miyaura cross-coupling reaction. The resulting aryl bromide is then coupled with a suitable boronic acid or boronate ester.

Experimental Workflow: Halogenation and Subsequent Suzuki Coupling

experimental_workflow_1 start Tert-butyl (3-methoxyphenyl)carbamate bromination Bromination (e.g., NBS in DMF) start->bromination Reactant intermediate Tert-butyl (X-bromo-3- methoxyphenyl)carbamate (X = 2, 4, or 6) bromination->intermediate Product suzuki Suzuki-Miyaura Coupling intermediate->suzuki Aryl Halide purification Purification (Column Chromatography) suzuki->purification Crude Product boronic_acid Aryl Boronic Acid (Ar-B(OH)₂) boronic_acid->suzuki Coupling Partner product Final Biaryl Product purification->product Isolated Product

Workflow for the synthesis of a biaryl product starting from this compound.
Protocol 1: Two-Step Synthesis of a Biaryl Derivative

Step A: Bromination of this compound

  • Reaction Setup: Dissolve this compound (1.0 equiv.) in anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: Cool the solution to 0 °C and add N-Bromosuccinimide (NBS) (1.05 equiv.) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the brominated intermediate.

Step B: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add the brominated this compound intermediate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent mixture (e.g., toluene, 1,4-dioxane, or DMF, often with water). Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%) or a combination of Palladium(II) acetate [Pd(OAc)₂] and a suitable phosphine ligand.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude residue by flash column chromatography.

Data Presentation: Expected Yields for Suzuki Coupling

The following table summarizes expected yields for the Suzuki coupling of a brominated this compound derivative with various arylboronic acids, based on literature for structurally similar compounds.[1][2]

Arylboronic Acid PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃ (2M aq.)Toluene11012-2470-85
4-Methoxyphenylboronic acidPd(OAc)₂/SPhos (2 mol%)K₃PO₄1,4-Dioxane/H₂O1008-1675-90
4-Acetylphenylboronic acidPd(dppf)Cl₂ (3 mol%)Cs₂CO₃DMF9012-1865-80
3-Pyridinylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃ (2M aq.)Toluene11018-2455-70

Application 2: Synthesis of this compound via Suzuki Coupling

Experimental Workflow: Synthesis of the Target Compound

experimental_workflow_2 aryl_halide 3-Bromoanisole suzuki Suzuki-Miyaura Coupling aryl_halide->suzuki Aryl Halide boron_reagent Potassium Boc-protected aminomethyltrifluoroborate or similar boron_reagent->suzuki Coupling Partner purification Purification (Column Chromatography) suzuki->purification Crude Product product Tert-butyl (3-methoxyphenyl)carbamate purification->product Isolated Product

Workflow for the synthesis of this compound via Suzuki coupling.
Protocol 2: Synthesis of this compound

  • Reaction Setup: In an oven-dried vial, combine 3-bromoanisole (1.0 equiv.), potassium Boc-protected aminomethyltrifluoroborate (1.2 equiv.), Palladium(II) acetate (Pd(OAc)₂) (5 mol%), and a phosphine ligand such as SPhos or XPhos (10 mol%). Add potassium carbonate (K₂CO₃) (3.0 equiv.).

  • Inert Atmosphere: Subject the vial to three evacuation/backfilling cycles with high-purity argon.

  • Solvent Addition: Add a degassed mixture of toluene and water with vigorous stirring.

  • Reaction: Heat the reaction mixture to 85 °C and stir for 22 hours. Monitor the reaction for the consumption of the starting material by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate pure this compound.

Data Presentation: Representative Reaction Parameters

The following table outlines typical conditions for the Suzuki coupling to form N-Boc anilines, adapted from literature on similar transformations.[3]

Aryl HalideBoron ReagentCatalyst/LigandBaseSolventTemp (°C)Expected Yield (%)
3-BromoanisolePotassium Boc-aminomethyltrifluoroboratePd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O8570-85
3-ChloroanisolePotassium Boc-aminomethyltrifluoroboratePd(OAc)₂ / XPhosK₂CO₃Toluene/H₂O8560-75

General Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.

catalytic_cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pdII_complex Ar-Pd(II)Ln-X pd0->pdII_complex Ar-X transmetalation Transmetalation ar_pd_ar Ar-Pd(II)Ln-Ar' pdII_complex->ar_pd_ar Ar'-B(OR)₂ (Base) ar_pd_ar->pd0 Ar-Ar' reductive_elimination Reductive Elimination

Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This cycle consists of three key steps:

  • Oxidative Addition: The aryl halide (Ar-X) reacts with the active Pd(0) catalyst to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid derivative (Ar') is transferred to the palladium center, displacing the halide. This step requires a base.

  • Reductive Elimination: The two coupled organic fragments (Ar-Ar') are eliminated from the palladium, forming the final biaryl product and regenerating the Pd(0) catalyst to continue the cycle.

References

Application Notes and Protocols for the Deprotection of the Boc Group from Tert-butyl (3-methoxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in a broad range of reaction conditions and its facile removal under acidic conditions.[1] The deprotection of Boc-protected amines is a critical step in many synthetic pathways, particularly in the pharmaceutical and drug development industries, where the generation of a free amine is often required for subsequent functionalization or to reveal the final active pharmaceutical ingredient. This document provides detailed application notes and experimental protocols for the deprotection of tert-butyl (3-methoxyphenyl)carbamate to yield 3-methoxyaniline, a valuable intermediate in the synthesis of various pharmaceuticals.[2]

Deprotection Methodologies

The removal of the Boc group is typically achieved through acidolysis.[1] The most common reagents for this transformation are trifluoroacetic acid (TFA) and hydrochloric acid (HCl). The choice of reagent and conditions often depends on the sensitivity of the substrate to acidic conditions and the desired work-up procedure.

Acid-Catalyzed Deprotection Mechanism

The acid-catalyzed deprotection of a Boc-protected amine proceeds through a well-established mechanism:

  • Protonation: The carbonyl oxygen of the carbamate is protonated by the acid.[3][4]

  • Fragmentation: The protonated carbamate is unstable and fragments to form a stable tert-butyl cation and a carbamic acid intermediate.[3][4]

  • Decarboxylation: The carbamic acid readily decarboxylates to release carbon dioxide gas and the free amine.[3][4]

  • Amine Salt Formation: Under the acidic reaction conditions, the resulting amine is protonated to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[3][4]

It is crucial to perform Boc deprotections in a well-ventilated area or with an appropriate gas outlet, as the reaction generates carbon dioxide gas and gaseous isobutene from the deprotonation of the tert-butyl cation.[3] Running these reactions in a closed system is not recommended.[3]

Data Presentation

The selection of the deprotection method can significantly impact the reaction time and the final product form. The following table summarizes the typical conditions for the deprotection of Boc-protected anilines.

ReagentSolventTypical ConcentrationTemperatureTypical Reaction TimeProduct Form
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)Room Temperature30 min - 2 hoursTFA Salt
Hydrochloric Acid (HCl)1,4-Dioxane or Methanol4 MRoom Temperature1 - 4 hoursHCl Salt

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a common and generally effective method for Boc deprotection.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.

  • Acid Addition: While stirring at room temperature, add trifluoroacetic acid (TFA) dropwise to the solution. A common concentration is a 25% (v/v) solution of TFA in DCM. For less sensitive substrates, a higher concentration (e.g., 50%) can be used for faster deprotection.[5]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 30 minutes to 2 hours).

  • Work-up: a. Upon completion, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM. b. Dissolve the resulting residue in DCM. c. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Be cautious as CO₂ evolution will occur. d. Wash the organic layer sequentially with water and brine. e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. f. Filter the drying agent and concentrate the filtrate under reduced pressure to yield 3-methoxyaniline.

  • Purification (if necessary): The crude product can be further purified by column chromatography on silica gel.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol offers an alternative to TFA and often results in the formation of a crystalline hydrochloride salt of the amine, which can be easily isolated by filtration. A similar procedure using 4M HCl in methanol has been reported for the deprotection of a related substrate, tert-butyl (3-chlorophenyl)carbamate.[6]

Materials:

  • This compound

  • 4 M HCl in 1,4-Dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: In a round-bottom flask, add this compound (1 equivalent).

  • Acid Addition: Add a solution of 4 M HCl in 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. Typically, the deprotection is complete within 1 to 4 hours.

  • Isolation: a. Upon completion of the reaction, the hydrochloride salt of 3-methoxyaniline may precipitate out of the solution. b. If precipitation occurs, collect the solid by filtration. Wash the solid with cold diethyl ether to remove any non-polar impurities. c. Dry the collected solid under vacuum to obtain 3-methoxyaniline hydrochloride.

  • Neutralization (Optional): To obtain the free amine, dissolve the hydrochloride salt in water and neutralize with a base (e.g., saturated sodium bicarbonate solution or dilute sodium hydroxide solution) until the solution is basic. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield 3-methoxyaniline.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Boc_Deprotection_Mechanism cluster_substrate Boc-Protected Amine cluster_reagents Reagents cluster_intermediates Intermediates cluster_products Products Boc_Amine This compound Protonated_Carbamate Protonated Carbamate Boc_Amine->Protonated_Carbamate Protonation Acid H⁺ (from TFA or HCl) Amine_Salt Amine Salt Carbamic_Acid Carbamic Acid Protonated_Carbamate->Carbamic_Acid Fragmentation tButyl_Cation Tert-butyl Cation Protonated_Carbamate->tButyl_Cation Fragmentation Free_Amine 3-Methoxyaniline Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Decarboxylation Isobutene Isobutene tButyl_Cation->Isobutene Deprotonation Free_Amine->Amine_Salt Protonation

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Experimental_Workflow Start Start: Tert-butyl (3-methoxyphenyl)carbamate Dissolve Dissolve in Anhydrous Solvent (DCM or Dioxane) Start->Dissolve Add_Acid Add Acid (TFA or HCl) Dissolve->Add_Acid Stir Stir at Room Temperature Add_Acid->Stir Monitor Monitor by TLC Stir->Monitor Workup Work-up Monitor->Workup Evaporation Evaporation Workup->Evaporation TFA Method Filtration Filtration Workup->Filtration HCl Method (Precipitation) Neutralization Neutralization & Extraction Evaporation->Neutralization Product_Free_Amine Product: 3-Methoxyaniline Neutralization->Product_Free_Amine Product_Salt Product: Amine Salt Filtration->Product_Salt

Caption: General Experimental Workflow for Boc Deprotection.

References

Application Notes and Protocols: Acidic Cleavage of Tert-butyl (3-methoxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis for the protection of amine functionalities.[1] Its widespread use is attributed to its stability across a broad spectrum of chemical conditions and its facile removal under acidic treatment.[2][3] The acidic cleavage of a Boc-protected amine is a fundamental carbamate hydrolysis reaction that proceeds efficiently under relatively mild conditions.[1]

This document provides detailed protocols for the deprotection of tert-butyl (3-methoxyphenyl)carbamate to yield 3-methoxyaniline, a valuable intermediate in pharmaceutical and materials science. The reaction involves the cleavage of the carbamate bond using common Brønsted acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][4] The mechanism involves initial protonation of the carbamate, followed by the loss of a stable tert-butyl cation to form a carbamic acid intermediate. This intermediate readily undergoes decarboxylation to furnish the desired free amine, which is typically protonated by the excess acid to form an ammonium salt.[5][6]

Reaction Parameters and Data Summary

The choice of acid, solvent, temperature, and reaction time significantly influences the efficiency and selectivity of the Boc deprotection. The following table summarizes various conditions reported for the acidic cleavage of Boc-protected anilines and related substrates.

Reagent/AcidSolventConcentrationTemperatureTimeYieldCitation
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)25% (v/v)Room Temp.2 h60%[7]
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)50% (v/v)Room Temp.2 h-[7]
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Neat TFA0 °C to Room Temp.1 h-[8]
Hydrochloric Acid (HCl)Dioxane4 MRoom Temp.30 minHigh[9][10]
Hydrochloric Acid (HCl)Methanol4 MRoom Temp.2 h-[11]
Hydrochloric Acid (HCl)Ethyl Acetate1 MRoom Temp.5 h-[10]

Yields are highly substrate-dependent and may vary.

Experimental Workflow Diagram

The general workflow for the acidic cleavage of a Boc-protected amine is depicted below.

G Experimental Workflow for Boc Deprotection cluster_start Reaction Setup cluster_reaction Deprotection Reaction cluster_workup Work-up & Isolation cluster_end Final Product start_material Tert-butyl (3-methoxyphenyl)carbamate dissolution Dissolve in Anhydrous Solvent (DCM) start_material->dissolution cooling Cool to 0 °C (Ice Bath) dissolution->cooling add_acid Add Acid (e.g., TFA) dropwise cooling->add_acid reaction Stir at Room Temp. (1-4 hours) add_acid->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring concentrate Concentrate in vacuo monitoring->concentrate redissolve Redissolve in Organic Solvent (EtOAc) concentrate->redissolve neutralize Wash with aq. NaHCO₃ redissolve->neutralize extract Extract, Dry (Na₂SO₄), & Concentrate neutralize->extract product 3-Methoxyaniline extract->product

Caption: General workflow for the acidic deprotection of a Boc-protected amine.

Detailed Experimental Protocols

Safety Precautions: These protocols involve the use of strong acids and volatile organic solvents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

This method is highly effective and common for a wide range of substrates.[8]

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc) or DCM for extraction

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, stir bar, dropping funnel)

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous DCM (typically at a concentration of 0.1-0.5 M).[8]

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid dropwise to the stirred solution. A common ratio is 1:1 TFA:DCM (v/v), but for sensitive substrates, a lower concentration (e.g., 25% TFA in DCM) can be used.[7][8]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1 to 4 hours.[8]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

  • Work-up: a. Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.[8] b. Dissolve the residue in an organic solvent such as ethyl acetate. c. Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize the remaining acid. Caution: Carbon dioxide gas will evolve; ensure adequate venting to avoid pressure buildup.[7] d. Wash the organic layer with brine. e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-methoxyaniline.

  • Purification: The crude product can be purified by flash column chromatography, distillation, or crystallization if necessary.

This protocol provides an alternative to TFA, often using a solution of HCl in dioxane, methanol, or ethyl acetate.[9][10]

Materials:

  • This compound

  • 4 M HCl in 1,4-dioxane (or a prepared solution of HCl in methanol/ethyl acetate)

  • Diethyl ether or other suitable solvent for precipitation/extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve this compound in a minimal amount of a suitable solvent (e.g., methanol or dioxane) in a round-bottom flask.

  • Acid Addition: Add the 4 M HCl solution in dioxane (typically 5-10 equivalents) to the substrate solution. Stir the mixture at room temperature.

  • Reaction: Allow the reaction to proceed for 30 minutes to 2 hours.[10] The product, 3-methoxyaniline hydrochloride, may precipitate from the solution.

  • Monitoring: Check for the disappearance of the starting material using TLC or LC-MS.

  • Work-up: a. Method A (Isolation of Salt): If the hydrochloride salt has precipitated, it can be collected by filtration, washed with a cold non-polar solvent (like diethyl ether), and dried under vacuum. b. Method B (Isolation of Free Amine): Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and carefully basify with a saturated NaHCO₃ or dilute NaOH solution until the pH is > 8. c. Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or DCM). d. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the 3-methoxyaniline free base.

  • Purification: Purify the product as needed via standard laboratory techniques.

References

The Strategic Role of Tert-butyl (3-methoxyphenyl)carbamate in Multi-Step Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl (3-methoxyphenyl)carbamate is a versatile bifunctional molecule that serves as a valuable building block and intermediate in modern multi-step organic synthesis. Its structure incorporates a Boc-protected aniline and a methoxy-substituted aromatic ring, offering a unique combination of reactivity and stability. The tert-butoxycarbonyl (Boc) protecting group provides robust protection for the amine functionality under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, allowing for subsequent transformations. The methoxy group, an electron-donating substituent, activates the aromatic ring towards electrophilic substitution and provides a handle for further functionalization, such as demethylation to reveal a phenol. These characteristics make this compound a key starting material in the synthesis of complex molecules, particularly in the pharmaceutical industry for the development of kinase inhibitors and other therapeutic agents.

This document provides detailed application notes and experimental protocols for the use of this compound in multi-step organic synthesis, supported by quantitative data and visual diagrams to facilitate understanding and implementation in a research and development setting.

Key Applications in Multi-Step Synthesis

This compound is primarily utilized in two main strategic approaches in multi-step synthesis:

  • As a Protected Aniline Building Block: The Boc-protected amine allows for the introduction of the 3-methoxyaniline moiety into a target molecule while preventing unwanted side reactions at the nitrogen atom. This is particularly crucial in reactions involving strong bases, organometallics, or electrophilic reagents that would otherwise react with a free aniline.

  • As a Precursor for Directed Electrophilic Aromatic Substitution: The electron-donating methoxy and N-Boc groups cooperatively activate the aromatic ring and direct incoming electrophiles to specific positions, primarily ortho and para to the activating groups. This regioselectivity is instrumental in the construction of highly substituted aromatic cores.

Application Example: Synthesis of a Key Pharmaceutical Intermediate

Logical Workflow for the Synthesis of a Pharmaceutical Intermediate

The following diagram illustrates the general logic of a multi-step synthesis involving a substituted methoxyphenylcarbamate intermediate.

G A Starting Material (e.g., Substituted Aniline) B Boc Protection of Amine A->B (Boc)2O, Base C Intermediate 1 (Substituted Boc-Aniline) B->C D Further Functionalization (e.g., Nucleophilic Substitution) C->D Reagents E Intermediate 2 D->E F Final Transformation (e.g., Reduction) E->F Reagents G Target Molecule (Pharmaceutical Intermediate) F->G

Caption: General workflow for utilizing a Boc-protected aniline in multi-step synthesis.

Experimental Protocols

The following protocols are based on established procedures for reactions involving tert-butyl carbamates and related anilines, providing a practical guide for researchers.

Protocol 1: Boc Protection of 3-Methoxyaniline

This protocol describes the synthesis of the title compound, this compound, from 3-methoxyaniline.

Reaction Scheme:

3-Methoxyaniline + (Boc)₂O → this compound

Materials:

  • 3-Methoxyaniline

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or other suitable base

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-methoxyaniline (1.0 eq) in DCM in a round-bottom flask.

  • Add triethylamine (1.1 eq) to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in DCM to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel or recrystallization to afford this compound.

Quantitative Data (Representative):

ParameterValue
Yield>95%
Purity (by NMR)>98%
Protocol 2: Electrophilic Aromatic Substitution (Nitration)

This protocol outlines a general procedure for the nitration of an activated aromatic ring like that in this compound. The methoxy and Boc-amino groups are ortho, para-directing.

Reaction Scheme:

This compound + HNO₃/H₂SO₄ → Tert-butyl (3-methoxy-X-nitrophenyl)carbamate

Materials:

  • This compound

  • Fuming nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Ice-water bath

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM and cool the solution to 0 °C in an ice-water bath.

  • Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1-3 hours, monitoring the progress by TLC.

  • Carefully pour the reaction mixture into ice-water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to isolate the desired nitro-substituted product(s).

Expected Products: A mixture of ortho- and para-nitro isomers is expected. The major product will depend on the steric hindrance and the directing influence of the two activating groups.

Protocol 3: Boc Deprotection

This protocol describes the removal of the Boc protecting group to liberate the free amine.

Reaction Scheme:

Tert-butyl (substituted-methoxyphenyl)carbamate + Acid → Substituted 3-methoxyaniline

Materials:

  • Boc-protected aniline derivative

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane, methanol)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected aniline (1.0 eq) in DCM.

  • Add an excess of trifluoroacetic acid (e.g., 10-20 eq) or a solution of HCl in dioxane/methanol.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.

  • Remove the solvent and excess acid under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected aniline.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the decision-making process for utilizing this compound in a synthetic route.

G Start Start: Target Molecule Contains 3-Methoxyaniline Moiety Protect Is the Amine Reactive Under Planned Conditions? Start->Protect Yes Yes Protect->Yes No No Protect->No Use_Boc Use Tert-butyl (3-methoxyphenyl)carbamate Yes->Use_Boc Use_Aniline Use 3-Methoxyaniline Directly No->Use_Aniline Next_Step Proceed with Synthesis Use_Boc->Next_Step Use_Aniline->Next_Step

Caption: Decision tree for using this compound.

Summary of Quantitative Data

While specific multi-step syntheses starting directly from this compound with comprehensive quantitative data are not detailed in the provided search results, the following table summarizes representative yields for the key transformations discussed in the protocols.

Reaction StepStarting MaterialProductReagents and ConditionsRepresentative Yield (%)
Boc Protection 3-MethoxyanilineThis compound(Boc)₂O, Et₃N, DCM, 0 °C to rt>95
Electrophilic Nitration This compoundTert-butyl (3-methoxy-X-nitrophenyl)carbamateHNO₃, H₂SO₄, DCM, 0 °CVariable (mixture)
Boc Deprotection Boc-protected AnilineFree AnilineTFA, DCM, rt or HCl/Dioxane, rt>90

Note: Yields for electrophilic substitution reactions are highly dependent on the specific substrate and reaction conditions and often result in a mixture of isomers that require separation.

Conclusion

This compound is a strategically important intermediate in organic synthesis, offering a reliable method for introducing the 3-methoxyaniline scaffold into complex molecules. Its utility stems from the robust nature of the Boc protecting group, which allows for a wide range of subsequent chemical transformations on the aromatic ring or other parts of the molecule. The protocols and data presented herein provide a foundational guide for researchers and drug development professionals to effectively incorporate this versatile building block into their synthetic strategies, ultimately enabling the efficient construction of novel compounds with potential therapeutic applications. Further exploration of its reactivity in modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, is a promising area for future research.

Application Notes and Protocols for Electrophilic Aromatic Substitution Reactions on Tert-butyl (3-methoxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common electrophilic aromatic substitution (EAS) reactions—nitration, bromination, and Friedel-Crafts acylation—on the substrate tert-butyl (3-methoxyphenyl)carbamate. This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, owing to its substituted aniline structure. Understanding the regioselectivity of EAS reactions on this substrate is crucial for the targeted synthesis of more complex molecules.

Theoretical Background and Regioselectivity

This compound possesses two electron-donating groups on the aromatic ring: a methoxy group (-OCH₃) at position 3 and a tert-butoxycarbonylamino group (-NHBoc) at position 1. Both of these substituents are activating and ortho-, para-directing.

  • Methoxy Group (-OCH₃): This is a strong activating group due to the resonance effect of the oxygen lone pairs, which increases electron density at the ortho (C2, C4) and para (C6) positions relative to the methoxy group.

  • Tert-butoxycarbonylamino Group (-NHBoc): This is also an activating, ortho-, para-directing group. The nitrogen lone pair can participate in resonance, donating electron density to the ring. While the bulky tert-butoxycarbonyl group can introduce some steric hindrance, its electronic effect is significant in directing incoming electrophiles.

The combined directing effects of these two groups will determine the regiochemical outcome of electrophilic substitution. The positions ortho and para to both groups are the most activated and, therefore, the most likely sites for substitution. Specifically, the C4 and C6 positions are highly favored, as they are ortho and para to the methoxy group and ortho to the carbamate group. The C2 position, while also activated, is sterically hindered by the adjacent bulky tert-butoxycarbonylamino group.

Key Electrophilic Aromatic Substitution Reactions

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a key functional group for further transformations, such as reduction to an amine.

Predicted Regioselectivity: The nitration of this compound is expected to yield predominantly the 4-nitro and 6-nitro isomers, with the potential for some dinitration under harsh conditions. The ratio of these isomers will depend on the specific reaction conditions.

Experimental Protocol: Mononitration

A representative protocol for the mononitration of an activated aromatic system is provided below.

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )AmountMolar Equiv.
This compoundC₁₂H₁₇NO₃223.271.0 g1.0
Acetic AnhydrideC₄H₆O₃102.095 mL-
Nitric Acid (70%)HNO₃63.010.3 mL1.1
Dichloromethane (DCM)CH₂Cl₂84.9320 mL-
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As needed-
BrineNaCl (aq)-As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Procedure:

  • Dissolve this compound (1.0 g, 4.48 mmol) in acetic anhydride (5 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add nitric acid (0.3 mL, 4.93 mmol) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into ice-cold water (50 mL) and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to separate the isomers.

Expected Quantitative Data (Illustrative)

ProductPosition of -NO₂Typical Yield (%)
tert-Butyl (3-methoxy-4-nitrophenyl)carbamate460-70
tert-Butyl (3-methoxy-6-nitrophenyl)carbamate620-30
Other isomers-<5

Note: The yields and isomer ratios are illustrative and can vary based on the precise reaction conditions.

Bromination

Bromination introduces a bromine atom (-Br) onto the aromatic ring, which can be used as a handle for cross-coupling reactions.

Predicted Regioselectivity: Similar to nitration, bromination is expected to occur primarily at the C4 and C6 positions.

Experimental Protocol: Monobromination

A common and mild brominating agent is N-bromosuccinimide (NBS).

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )AmountMolar Equiv.
This compoundC₁₂H₁₇NO₃223.271.0 g1.0
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.980.8 g1.0
Acetonitrile (MeCN)C₂H₃N41.0520 mL-
Saturated Sodium Thiosulfate SolutionNa₂S₂O₃ (aq)-As needed-
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)-As needed-
BrineNaCl (aq)-As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Procedure:

  • Dissolve this compound (1.0 g, 4.48 mmol) in acetonitrile (20 mL) in a round-bottom flask.

  • Add N-bromosuccinimide (0.8 g, 4.48 mmol) to the solution in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Once the starting material is consumed, quench the reaction by adding saturated sodium thiosulfate solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to separate the isomers.

Expected Quantitative Data (Illustrative)

ProductPosition of -BrTypical Yield (%)
tert-Butyl (4-bromo-3-methoxyphenyl)carbamate470-80
tert-Butyl (6-bromo-3-methoxyphenyl)carbamate610-20
Other isomers-<5

Note: The yields and isomer ratios are illustrative and can vary based on the precise reaction conditions.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (e.g., acetyl, -COCH₃) onto the aromatic ring, forming a ketone. This reaction typically requires a Lewis acid catalyst.

Predicted Regioselectivity: The acylation is expected to be highly regioselective for the C4 position due to the strong directing effect of the methoxy group and potential chelation of the Lewis acid with the oxygen atoms of the methoxy and carbamate groups, further favoring substitution at the para position to the methoxy group.

Experimental Protocol: Acetylation

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )AmountMolar Equiv.
This compoundC₁₂H₁₇NO₃223.271.0 g1.0
Acetyl ChlorideC₂H₃ClO78.500.35 mL1.1
Aluminum Chloride (anhydrous)AlCl₃133.340.66 g1.1
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.9320 mL-
Hydrochloric Acid (1 M)HCl (aq)-As needed-
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)-As needed-
BrineNaCl (aq)-As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (10 mL) and anhydrous aluminum chloride (0.66 g, 4.93 mmol).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (0.35 mL, 4.93 mmol) dropwise to the stirred suspension.

  • After stirring for 15 minutes, add a solution of this compound (1.0 g, 4.48 mmol) in anhydrous dichloromethane (10 mL) dropwise, keeping the temperature below 5 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice and 1 M HCl (30 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expected Quantitative Data (Illustrative)

ProductPosition of -COCH₃Typical Yield (%)
tert-Butyl (4-acetyl-3-methoxyphenyl)carbamate480-90
Other isomers-<5

Note: The yields and isomer ratios are illustrative and can vary based on the precise reaction conditions.

Visualizations

G cluster_directing_effects Directing Effects on this compound Substrate tert-Butyl (3-methoxyphenyl)carbamate Methoxy -OCH3 (Ortho, Para-directing) (Strong Activator) Substrate->Methoxy NHBoc -NHBoc (Ortho, Para-directing) (Activator) Substrate->NHBoc Positions Possible Substitution Sites: C2, C4, C6 Methoxy->Positions Activates C2, C4, C6 NHBoc->Positions Activates C2, C4, C6 G Start tert-Butyl (3-methoxyphenyl)carbamate Reaction Electrophilic Aromatic Substitution (Nitration, Bromination, or Acylation) Start->Reaction Add Electrophile & Catalyst Workup Aqueous Workup (Quenching, Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Substituted Product(s) Purification->Product

Application Notes and Protocols: Tert-butyl (3-methoxyphenyl)carbamate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl (3-methoxyphenyl)carbamate, also known as N-Boc-3-methoxyaniline, is a pivotal intermediate in the field of medicinal chemistry. The tert-butoxycarbonyl (Boc) protecting group offers a robust and reliable method for masking the nucleophilicity of the aniline nitrogen, allowing for selective reactions at other positions of the molecule.[1] Its subsequent facile removal under mild acidic conditions makes it an ideal choice in multi-step syntheses of complex pharmaceutical agents.[1] This document provides detailed application notes and experimental protocols for the synthesis of this compound and its use as a key building block in the development of targeted therapies, particularly kinase inhibitors.

Synthesis of this compound

The standard and most efficient method for the synthesis of this compound is the reaction of 3-methoxyaniline with di-tert-butyl dicarbonate (Boc₂O). This reaction proceeds with high yield and purity.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Methoxyaniline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3-methoxyaniline (1.0 eq) in dichloromethane (DCM).

  • To this solution, add triethylamine (1.2 eq) or a catalytic amount of DMAP.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

  • Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.

Table 1: Representative Synthesis Data

Starting MaterialReagentSolventCatalystYieldPurityReference
4-fluoro-2-methoxy-5-nitroanilineBoc₂ODCMDMAP, TEA90%>98%[3]
3-chloroanilineBoc₂OWater-HighHigh[4]

Experimental Workflow: Synthesis of this compound

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 3-methoxyaniline in DCM add_base Add Triethylamine or DMAP start->add_base cool Cool to 0°C add_base->cool add_boc Add Boc₂O solution cool->add_boc stir Stir at RT (Monitor by TLC) add_boc->stir quench Quench with NaHCO₃ stir->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography/ Recrystallization) concentrate->purify end end purify->end Final Product: tert-butyl (3-methoxyphenyl)carbamate EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activation PI3K PI3K EGFR->PI3K Activation STAT STAT EGFR->STAT Activation PLCg PLCγ EGFR->PLCg Ligand EGF Ligand Ligand->EGFR Binding & Dimerization Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription STAT->Transcription PKC PKC PLCg->PKC PKC->Transcription Osimertinib Osimertinib (EGFR Inhibitor) Osimertinib->EGFR Inhibits BcrAbl_Pathway cluster_cytoplasm Cytoplasm cluster_ras_pathway Ras/MAPK Pathway cluster_pi3k_pathway PI3K/Akt Pathway cluster_stat_pathway JAK/STAT Pathway cluster_nucleus Nucleus BcrAbl Bcr-Abl (Constitutively Active Kinase) Grb2_Sos Grb2/SOS BcrAbl->Grb2_Sos PI3K PI3K BcrAbl->PI3K JAK JAK BcrAbl->JAK Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Increased Proliferation ERK->Proliferation Akt Akt PI3K->Akt Apoptosis Decreased Apoptosis Akt->Apoptosis STAT STAT JAK->STAT STAT->Apoptosis Nilotinib Nilotinib/Imatinib (Bcr-Abl Inhibitor) Nilotinib->BcrAbl Inhibits

References

Troubleshooting & Optimization

common side products in the synthesis of Tert-butyl (3-methoxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl (3-methoxyphenyl)carbamate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the reaction of 3-methoxyaniline with di-tert-butyl dicarbonate (Boc-anhydride).

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or gradually increasing the temperature. For the less nucleophilic 3-methoxyaniline, heating might be necessary.[1]
Poor quality of reagents: Degradation of Boc-anhydride due to moisture.Use a fresh bottle of Boc-anhydride. Ensure all glassware is dry and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inappropriate solvent: The starting material may have poor solubility in the chosen solvent.3-methoxyaniline is soluble in many organic solvents.[2] However, if solubility is an issue, consider switching to a different solvent such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile.[3]
Base-related issues: If a base is used, it may not be strong enough or may be incompatible with the reaction.While the reaction can proceed without a base,[4] a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can be used to neutralize the generated acid and accelerate the reaction.
Presence of a Major Side Product at a Higher Rf than the Product on TLC Formation of Di-tert-butyl (3-methoxyphenyl)imidodicarbonate (Di-Boc Adduct): This occurs when the initially formed product reacts further with Boc-anhydride. This is more likely with prolonged reaction times, excess Boc-anhydride, or the use of a catalyst like 4-(Dimethylamino)pyridine (DMAP).[5]Use a stoichiometric amount of Boc-anhydride (1.0-1.1 equivalents). Avoid using DMAP as a catalyst if the di-Boc adduct is a significant issue. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Presence of a Major Side Product at a Lower Rf than the Product on TLC Formation of N,N'-bis(3-methoxyphenyl)urea: This can arise from the reaction of 3-methoxyaniline with an isocyanate intermediate, which can form from the decomposition of the Boc-protected amine, especially at higher temperatures.[5]Maintain a moderate reaction temperature. If heating is necessary, do so gently and for the minimum time required.
Unreacted 3-methoxyaniline: If the reaction is incomplete, the starting material will be present.See "Low or No Product Formation" above.
Product is an Oil and Difficult to Purify Presence of tert-butanol: This is a byproduct of the reaction.During the aqueous workup, ensure thorough washing of the organic layer with water and brine to remove tert-butanol. The product can also be purified by flash column chromatography.
Presence of other greasy impurities. Purification by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes is recommended.
Reaction Mixture Turns Brown/Dark Oxidation of 3-methoxyaniline: Anilines can be sensitive to air and light and may oxidize over time, leading to discoloration.[2]Use freshly distilled or high-purity 3-methoxyaniline. Running the reaction under an inert atmosphere can also help minimize oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of this compound?

The most frequently observed side product is the di-Boc adduct, Di-tert-butyl (3-methoxyphenyl)imidodicarbonate. This is especially prevalent when using an excess of Boc-anhydride or a catalyst like DMAP.[5]

Q2: Can I run the reaction without a base?

Yes, the Boc protection of amines can be performed without a base. The reaction proceeds via nucleophilic attack of the amine on the Boc-anhydride, and the resulting tert-butyl carbonate anion is basic enough to deprotonate the ammonium intermediate.[4] However, for less nucleophilic anilines like 3-methoxyaniline, the reaction may be slower, and the use of a non-nucleophilic base is often recommended to improve the reaction rate.

Q3: My reaction is very slow. What can I do to speed it up?

To increase the reaction rate, you can:

  • Gently heat the reaction mixture.

  • Use a catalyst such as DMAP, but be mindful of the potential for di-Boc side product formation.[5]

  • Ensure your reagents are of high quality and anhydrous.

Q4: How do I remove unreacted Boc-anhydride and tert-butanol from my product?

Unreacted Boc-anhydride can be quenched by adding a primary amine, like a small amount of aqueous ammonia, at the end of the reaction. Both Boc-anhydride and tert-butanol can be largely removed during the aqueous workup by washing the organic layer with water and brine. For high purity, flash column chromatography is an effective purification method.

Q5: What analytical techniques are suitable for monitoring the reaction and assessing product purity?

  • Thin Layer Chromatography (TLC): Ideal for monitoring the progress of the reaction.

  • High-Performance Liquid Chromatography (HPLC): Useful for determining the purity of the final product and quantifying impurities.

  • Gas Chromatography (GC): Can be used to analyze for volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the desired product and identifying any side products.

Key Experimental Protocol

This protocol is a general guideline for the synthesis of this compound. Optimization may be required based on laboratory conditions and reagent quality.

Materials:

  • 3-Methoxyaniline

  • Di-tert-butyl dicarbonate (Boc-anhydride)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Triethylamine (TEA) (optional)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • In a round-bottom flask, dissolve 3-methoxyaniline (1.0 eq) in anhydrous THF or DCM.

  • (Optional) Add triethylamine (1.1 eq) to the solution.

  • Add di-tert-butyl dicarbonate (1.05 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction may take several hours to complete. Gentle heating may be applied if the reaction is slow.

  • Once the reaction is complete (as indicated by the consumption of the starting amine), quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

Reaction_Pathway Reaction Pathway for this compound Synthesis 3-Methoxyaniline 3-Methoxyaniline Product This compound 3-Methoxyaniline->Product + Boc-Anhydride Side_Product_2 Urea Derivative 3-Methoxyaniline->Side_Product_2 + Isocyanate Intermediate (High Temp) Boc-Anhydride Boc-Anhydride Boc-Anhydride->Product Side_Product_1 Di-Boc Adduct Product->Side_Product_1 + Excess Boc-Anhydride / DMAP

Caption: Main reaction and common side product pathways.

Troubleshooting_Workflow Troubleshooting Low Product Yield start Low or No Product check_reagents Check Reagent Quality (Boc-anhydride, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Time, Temperature) check_reagents->check_conditions Good use_fresh_reagents Use Fresh Reagents check_reagents->use_fresh_reagents Poor check_solubility Assess Substrate Solubility check_conditions->check_solubility Sufficient extend_time_heat Extend Reaction Time / Apply Gentle Heat check_conditions->extend_time_heat Insufficient change_solvent Change Solvent check_solubility->change_solvent Poor end Re-evaluate

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Purification of Crude Tert-butyl (3-methoxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tert-butyl (3-methoxyphenyl)carbamate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound.

Issue 1: Low or Inconsistent Recovery After Purification

Potential Cause Troubleshooting Steps
Product Loss During Aqueous Work-up Ensure proper phase separation during extractions. Minimize the number of transfer steps. If the product has some water solubility, consider back-extracting the aqueous layers with the organic solvent.
Incomplete Reaction Before beginning purification, monitor the reaction by Thin-Layer Chromatography (TLC) to ensure the complete consumption of the starting material (3-methoxyaniline).
Product Degradation Carbamates can be susceptible to hydrolysis, especially under strongly acidic or basic conditions. Maintain a neutral or slightly acidic pH during aqueous washes. Perform purification steps at or below room temperature if possible.[1]
Incorrect Chromatography Eluent The polarity of the mobile phase may be too high, causing the product to elute too quickly with impurities. Decrease the polarity of the eluent system.
Recrystallization Solvent Inappropriate The chosen solvent may be too good, leading to high solubility even at low temperatures. Alternatively, the product may be precipitating with impurities. Screen for a better solvent or solvent system.[2]

Issue 2: Product is Not Pure After Column Chromatography

Potential Cause Troubleshooting Steps
Column Overloading The amount of crude material is too high for the amount of silica gel. Reduce the amount of crude material loaded. A general guideline is a 1:30 to 1:50 ratio of crude product to silica gel by weight.[3]
Inappropriate Mobile Phase The solvent system does not provide adequate separation between the product and impurities. Optimize the mobile phase using TLC. A shallower gradient or isocratic elution with a less polar solvent system might be necessary.[3]
Presence of Di-tert-butyl dicarbonate (Boc₂O) or Di-Boc Byproduct If the reaction was not quenched properly, residual Boc₂O may be present. The di-Boc protected byproduct (di-tert-butyl (3-methoxyphenyl)imidodicarbonate) is less polar than the desired product. Increase the polarity of the mobile phase gradually to elute the desired product first, leaving the less polar impurities on the column.
Streaking of Spots on TLC Plate Residual basic starting material (3-methoxyaniline) can interact strongly with the acidic silica gel, causing streaking. Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the mobile phase to improve the spot shape.[3]

Issue 3: Difficulty Removing Solvent from the Purified Product

Potential Cause Troubleshooting Steps
Product is an Oil or Low-Melting Solid This compound may not be a high-melting solid. Use a high-vacuum pump to remove residual solvent.
High-Boiling Point Solvents Used Solvents like DMF or DMSO used in the reaction may not have been fully removed during work-up. If possible, use lower-boiling point solvents for chromatography (e.g., ethyl acetate/hexanes instead of dichloromethane/methanol).[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most common and effective methods for purifying crude this compound are flash column chromatography on silica gel and recrystallization.[1][4] Acid-base extraction can also be employed during the work-up to remove acidic or basic impurities.[1][5]

Q2: How can I monitor the purification process?

A2: Thin-Layer Chromatography (TLC) is the primary method for monitoring the separation during column chromatography. Use a suitable eluent (e.g., a mixture of hexanes and ethyl acetate) and visualize the spots under UV light. Staining with potassium permanganate or other suitable stains can also be used.

Q3: What are the common impurities I might encounter?

A3: Common impurities include unreacted 3-methoxyaniline, the di-Boc protected byproduct, and residual reagents from the protection reaction, such as di-tert-butyl dicarbonate (Boc)₂O. The starting amine is significantly more polar than the mono-Boc product, while the di-Boc product is less polar.

Q4: Can I purify this compound without column chromatography?

A4: If the reaction is very clean and results in a solid crude product, recrystallization may be sufficient to achieve high purity.[6] A liquid-liquid extraction workup involving washes with dilute acid (to remove unreacted amine) and base can also significantly purify the product.[5]

Q5: My purified carbamate appears as an oil. Is this normal?

A5: While some carbamates are crystalline solids, others can be oils or low-melting solids. The physical state depends on the specific structure and purity. It is advisable to confirm the identity and purity of the product by analytical methods such as NMR spectroscopy.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude product.

  • Preparation of the Silica Gel Slurry: For every 1 gram of crude this compound, weigh out approximately 30-50 grams of silica gel (230-400 mesh).[3]

  • Column Packing: Pack a chromatography column with the silica gel using a suitable eluent (e.g., 10:1 hexanes/ethyl acetate).[7]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.[7][8]

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

G Flash Column Chromatography Workflow start Crude Product prep_silica Prepare Silica Gel Slurry start->prep_silica pack_column Pack Chromatography Column prep_silica->pack_column load_sample Dissolve and Load Sample pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_pure Combine Pure Fractions monitor_tlc->combine_pure Identify Pure Fractions evaporate Remove Solvent combine_pure->evaporate end Pure Product evaporate->end G Recrystallization Workflow start Crude Solid Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Cool to Induce Crystallization hot_filter->cool isolate Isolate Crystals by Filtration cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals Under Vacuum wash->dry end Pure Crystalline Product dry->end G Acid-Base Extraction Workflow start Crude Reaction Mixture dissolve Dissolve in Organic Solvent start->dissolve acid_wash Wash with Dilute Acid dissolve->acid_wash Removes Basic Impurities base_wash Wash with Saturated Bicarbonate acid_wash->base_wash Removes Acidic Impurities brine_wash Wash with Brine base_wash->brine_wash dry Dry Over Anhydrous Agent brine_wash->dry concentrate Concentrate Under Reduced Pressure dry->concentrate end Partially Purified Product concentrate->end

References

Technical Support Center: Synthesis of Tert-butyl (3-methoxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Tert-butyl (3-methoxyphenyl)carbamate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for the synthesis of this compound?

The synthesis involves the protection of the amino group of 3-methoxyaniline using di-tert-butyl dicarbonate (Boc₂O or Boc anhydride). This is a nucleophilic acyl substitution reaction where the lone pair of electrons on the nitrogen atom of the aniline attacks one of the carbonyl carbons of the Boc anhydride. This forms a stable carbamate, effectively "protecting" the amine from participating in subsequent reactions. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.[1][2]

Q2: My reaction yield is low. What are the common causes for the Boc protection of 3-methoxyaniline?

Low yields in the Boc protection of anilines, including 3-methoxyaniline, can stem from several factors:

  • Insufficiently Activated Boc Anhydride: For weakly nucleophilic anilines, the electrophilicity of Boc anhydride may not be high enough for the reaction to proceed efficiently.

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction rate and overall yield.

  • Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the target product.

  • Incomplete Reaction: The reaction may not have been allowed to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.

Q3: What is the role of a catalyst like 4-dimethylaminopyridine (DMAP) in this synthesis?

DMAP is a highly effective nucleophilic catalyst that can significantly accelerate the rate of Boc protection, especially for less reactive anilines.[1] It reacts with Boc anhydride to form a more reactive acylpyridinium intermediate, which is more susceptible to attack by the amine.[3][4] However, it's important to use DMAP in catalytic amounts, as stoichiometric amounts can increase the likelihood of side reactions.[1]

Q4: What are the most common side reactions, and how can they be minimized?

The most common side reactions in the Boc protection of primary amines like 3-methoxyaniline are:

  • Di-Boc Protection: The formation of a di-protected amine, where two Boc groups are attached to the nitrogen. This is more likely with a large excess of Boc anhydride and a strong base. To avoid this, use a controlled stoichiometry of Boc anhydride (typically 1.1-1.2 equivalents).[1][2]

  • Urea Formation: An isocyanate intermediate can form, which then reacts with another molecule of the aniline to produce a urea byproduct. This can be more prevalent at higher temperatures. Running the reaction at room temperature or below can help minimize this.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield The methoxy group on the aniline, while electron-donating, may not be sufficient to overcome the generally lower nucleophilicity of aromatic amines.- Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1-0.2 eq) to activate the Boc anhydride. - Consider using an alcoholic solvent like methanol, which can accelerate the reaction rate for aromatic amines.[1] - Ensure the reaction is stirred efficiently and run for a sufficient amount of time, monitoring progress by TLC.
Formation of Multiple Products (Observed on TLC) This is often due to the formation of the di-Boc protected aniline or urea byproducts.- Use a controlled amount of Boc anhydride (1.0-1.2 equivalents). - Avoid excessive reaction times and monitor the reaction closely by TLC to stop it once the starting material is consumed. - Run the reaction at room temperature or 0°C to minimize the formation of urea.[1]
Difficult Work-up and Purification Excess Boc anhydride remaining in the product can complicate purification. Emulsion formation during aqueous workup can also be an issue.- After the reaction is complete, quench with an amine-scavenging resin to remove excess Boc anhydride. - During workup, a mild basic wash can help hydrolyze some of the remaining Boc anhydride. - To break up emulsions, add brine (saturated NaCl solution) to the aqueous layer.[1]

Data Presentation: Reaction Conditions and Yields for Boc Protection of Anilines

The following table summarizes various reported conditions for the Boc protection of anilines. While not all entries are for 3-methoxyaniline specifically, they provide a valuable starting point for optimizing your reaction.

Amine Substrate Boc₂O (equiv.) Catalyst/Base Solvent Temp. (°C) Time Yield (%)
Aniline1.0Amberlite-IR 120 (15% w/w)DCMRT3 min95
Aniline1.0Amberlite-IR 120 (15% w/w)TolueneRT3 min80
Aniline1.0Amberlite-IR 120 (15% w/w)CH₃CNRT3 min80
Aniline1.0Amberlite-IR 120 (15% w/w)Solvent-freeRT<1 min99
p-ToluidineNot specifiedNot specifiedCDCl₃Not specifiedNot specifiedRelative Rate: 1
p-ToluidineNot specifiedNot specifiedCD₃ODNot specifiedNot specifiedRelative Rate: 70
3-Chloroaniline1.0NoneWaterRT4 hrsNot specified, used in next step
Various anilinesNot specifiedMalic acidSolvent-freeRTNot specifiedGood to excellent
Various anilinesNot specifiedGuanidine HClEthanol35-40Not specifiedExcellent

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of 3-Methoxyaniline

This protocol is a general method suitable for the Boc protection of 3-methoxyaniline.

  • Dissolve the Amine: In a round-bottom flask, dissolve 3-methoxyaniline (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), acetonitrile, or dichloromethane (DCM) (to a concentration of approximately 0.2-0.5 M).

  • Add Base (Optional but Recommended): Add a base, such as triethylamine (TEA, 1.1-1.5 eq) or diisopropylethylamine (DIPEA).

  • Add Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) either as a solid in one portion or as a solution in the same solvent.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC). Reactions are often complete within 1-4 hours.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in an organic solvent like ethyl acetate or DCM.

    • Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution or 1M HCl), water, saturated sodium bicarbonate solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel.

Protocol 2: DMAP-Catalyzed Boc Protection

For less reactive anilines, the addition of a catalytic amount of DMAP can be beneficial.

  • Dissolve Amine and DMAP: Dissolve 3-methoxyaniline (1.0 eq) and DMAP (0.1-0.2 eq) in an anhydrous solvent like DCM or THF under an inert atmosphere.

  • Cool the Mixture: Cool the solution to 0°C in an ice bath.

  • Add Boc Anhydride: Slowly add a solution of Boc₂O (1.1 eq) in the same solvent to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Mandatory Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 3-Methoxyaniline 3-Methoxyaniline Tetrahedral Tetrahedral Intermediate 3-Methoxyaniline->Tetrahedral Nucleophilic Attack Boc2O Boc Anhydride (Boc)2O Acylpyridinium Acylpyridinium Intermediate Boc2O->Acylpyridinium Activation DMAP DMAP (Catalyst) DMAP->Acylpyridinium Acylpyridinium->Tetrahedral Product Tert-butyl (3-methoxyphenyl)carbamate Tetrahedral->Product Collapse Byproducts t-BuOH + CO2 Tetrahedral->Byproducts

Caption: DMAP-catalyzed mechanism for Boc protection.

Troubleshooting_Workflow Start Low Yield of This compound Check_Completion Is the reaction complete by TLC? Start->Check_Completion Check_Side_Products Are significant side products observed on TLC? Check_Completion->Check_Side_Products Yes Increase_Time Increase reaction time and/or temperature. Check_Completion->Increase_Time No Adjust_Stoichiometry Adjust Boc2O to 1.1 eq. Check_Side_Products->Adjust_Stoichiometry Yes (Di-Boc suspected) Optimize_Base Use a milder base or no base. Check_Side_Products->Optimize_Base Yes (Urea suspected) Purification Review purification strategy. Check_Side_Products->Purification No Add_Catalyst Consider adding a catalyst (e.g., DMAP). Increase_Time->Add_Catalyst Add_Catalyst->Purification Adjust_Stoichiometry->Purification Optimize_Base->Purification

Caption: Troubleshooting workflow for low yield.

References

preventing cleavage of the Boc group during subsequent reaction steps

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the unintended cleavage of the tert-butyloxycarbonyl (Boc) protecting group during your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is the Boc group typically stable?

A1: The Boc group is known for its stability under a variety of reaction conditions, which is a key reason for its widespread use. It is generally stable in basic and nucleophilic environments, as well as during catalytic hydrogenation.[1][2] This stability makes it orthogonal to many other common protecting groups, such as the base-labile Fmoc group and the hydrogenolysis-labile Cbz group.[1][3]

Q2: What are the primary causes of unintentional Boc group cleavage?

A2: The primary cause of unintentional Boc group cleavage is exposure to acidic conditions.[1][4] The Boc group is designed to be removed under acidic treatment, so even mildly acidic conditions can lead to its partial or complete removal. The specific rate of cleavage is dependent on the strength of the acid, its concentration, the solvent, and the temperature.

Q3: I am observing a side product corresponding to the alkylation of a sensitive amino acid residue. What is causing this and how can I prevent it?

A3: This is a common side reaction that occurs during acid-mediated Boc deprotection. The cleavage of the Boc group generates a reactive tert-butyl cation.[5][6] This carbocation can then be "scavenged" by nucleophilic side chains of certain amino acid residues, particularly Tryptophan (Trp), Methionine (Met), and Cysteine (Cys), leading to unwanted alkylation.[6][7] To prevent this, it is crucial to use scavengers in your cleavage cocktail. Scavengers are nucleophilic reagents that trap the tert-butyl cations before they can react with your peptide.[5][7]

Q4: Can I selectively remove a Boc group in the presence of other acid-sensitive protecting groups?

A4: Yes, selective removal is often possible due to the high acid sensitivity of the Boc group.[8] By carefully controlling the reaction conditions, such as using a weaker acid or a lower concentration of a strong acid, it is possible to cleave the Boc group while leaving other, less acid-labile groups intact.[9] For instance, 2-phenylisopropyl esters can be removed with 1% TFA in DCM, conditions under which tert-butyl-based protecting groups are stable.[10]

Q5: Are there alternatives to acidic cleavage for removing the Boc group?

A5: While acidic cleavage is the most common method, some alternative, milder methods have been developed to avoid the use of strong acids, which can be beneficial for substrates with acid-labile functionalities.[4] These can include thermal deprotection or the use of certain Lewis acids.[11] For example, zinc bromide (ZnBr₂) in dichloromethane can selectively cleave secondary N-Boc groups while leaving primary N-Boc groups intact.[12]

Troubleshooting Guide: Preventing Unwanted Boc Cleavage

This guide will help you diagnose and solve issues related to the premature cleavage of the Boc protecting group.

Issue: My Boc group is being cleaved during a reaction step that should not affect it.

Possible Cause Troubleshooting Steps
Acidic Reagents or Byproducts 1. Analyze all reagents: Ensure that all reagents and solvents are free from acidic impurities. Freshly distill solvents if necessary. 2. Neutralize the reaction mixture: If the reaction is expected to generate acidic byproducts, consider adding a non-nucleophilic base to the reaction mixture to neutralize the acid as it forms.
Incompatible Reaction Conditions 1. Lower the reaction temperature: Acid-catalyzed cleavage is often temperature-dependent. Running the reaction at a lower temperature may slow down or prevent the unwanted deprotection. 2. Change the solvent: The polarity of the solvent can influence the rate of acid-catalyzed reactions. Experiment with less polar solvents.
Use of an Orthogonal Protecting Group 1. Evaluate your synthetic strategy: If your substrate is incompatible with the required reaction conditions for the subsequent step, consider using a different protecting group that is stable under those conditions (e.g., Fmoc for base-labile protection, Cbz for hydrogenolysis).[3][13]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA

This protocol describes the standard method for the removal of a Boc protecting group using trifluoroacetic acid (TFA).

Reagents:

  • N-Boc protected compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Scavenger (e.g., triethylsilane (TES) or thioanisole, if required)

Procedure:

  • Dissolve the N-Boc protected compound in dichloromethane (DCM).[1]

  • If your compound contains sensitive residues like Trp or Met, add a scavenger (e.g., 10-20 equivalents of triethylsilane).[6]

  • Slowly add an equal volume of trifluoroacetic acid (TFA) to the solution. A typical final concentration of TFA is between 20-50% (v/v).[1] Caution: The reaction can be exothermic and evolves gas (CO₂ and isobutene). Ensure adequate ventilation.

  • Stir the reaction mixture at room temperature for 30 minutes to 3 hours. Monitor the progress of the reaction by a suitable analytical method (e.g., TLC or LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

Protocol 2: Selective Cleavage of a Secondary N-Boc Group

This protocol allows for the selective deprotection of a secondary N-Boc group in the presence of a primary N-Boc group.

Reagents:

  • Compound containing both primary and secondary N-Boc protected amines

  • Dichloromethane (DCM)

  • Zinc Bromide (ZnBr₂)

Procedure:

  • Dissolve the protected compound in dichloromethane (DCM).

  • Add an excess of zinc bromide (2-3 equivalents).

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction for the selective removal of the secondary Boc group.

  • Isolate the product by removing the solvent under vacuum.[12]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting and preventing the unintended cleavage of a Boc group.

Boc_Cleavage_Troubleshooting start Unintended Boc Cleavage Observed check_reagents Check Reagents and Solvents for Acidity start->check_reagents acid_present Acidic Impurities Found? check_reagents->acid_present purify_reagents Purify/Neutralize Reagents acid_present->purify_reagents Yes no_acid No Acidic Impurities acid_present->no_acid No purify_reagents->check_reagents check_conditions Review Reaction Conditions no_acid->check_conditions harsh_conditions Are Conditions Potentially Acidic or Harsh? check_conditions->harsh_conditions modify_conditions Modify Conditions (e.g., lower temp, change solvent) harsh_conditions->modify_conditions Yes mild_conditions Conditions are Mild harsh_conditions->mild_conditions No end Problem Resolved modify_conditions->end consider_orthogonal Consider Orthogonal Protecting Group (e.g., Fmoc, Cbz) mild_conditions->consider_orthogonal consider_orthogonal->end

Caption: A troubleshooting workflow for preventing unintended Boc group cleavage.

References

Technical Support Center: Troubleshooting Incomplete Deprotection of Tert-butyl (3-methoxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of tert-butyl (3-methoxyphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common issues encountered during the cleavage of the tert-butoxycarbonyl (Boc) protecting group from 3-methoxyaniline.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of incomplete Boc deprotection?

A1: Incomplete deprotection of this compound is often due to several factors. Insufficient acid strength or concentration is a common cause, as the Boc group is cleaved by acidolysis.[1][2] If the acid, such as trifluoroacetic acid (TFA), is too weak or used in insufficient quantity, the reaction may not proceed to completion.[1][3] Reaction time and temperature also play a crucial role; short reaction times or low temperatures may not be sufficient for complete removal of the Boc group.[1][2] Additionally, steric hindrance near the carbamate can slow the reaction rate.[1][4]

Q2: I'm observing unexpected side products in my reaction mixture. What could they be?

A2: The primary cause of side product formation during Boc deprotection is the generation of a reactive tert-butyl cation.[4][5] This electrophilic intermediate can alkylate nucleophilic sites on your molecule. For this compound, the electron-rich aromatic ring is susceptible to tert-butylation, leading to the formation of isomers of methoxy-tert-butylaniline. The methoxy group activates the ring, making it more prone to this side reaction.

Q3: How can I prevent the formation of side products?

A3: The most effective way to prevent side reactions from the tert-butyl cation is to use "scavengers" in the deprotection reaction.[5][6] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate.[4] Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), and thioanisole.[2]

Q4: Are there alternative, milder methods for deprotecting this compound if my compound is sensitive to strong acids?

A4: Yes, several milder alternatives to strong acids like TFA and HCl exist. These can be particularly useful if your molecule contains other acid-sensitive functional groups. Options include thermal deprotection by heating in a suitable solvent like boiling water or methanol, catalysis with reagents like iron(III) chloride, or using oxalyl chloride in methanol.[7]

Troubleshooting Guide

Issue 1: Incomplete or Slow Deprotection

  • Symptoms:

    • TLC analysis shows a significant amount of starting material remaining after the expected reaction time.[1]

    • ¹H NMR of the crude product shows a persistent singlet around 1.4-1.5 ppm corresponding to the Boc group.[1]

    • LC-MS analysis shows a large peak for the starting material and a small peak for the desired product.[1]

  • Troubleshooting Workflow:

    G start Incomplete Deprotection Observed check_acid Check Acid Concentration & Equivalents start->check_acid increase_acid Increase Acid Concentration (e.g., 20% to 50% TFA) check_acid->increase_acid Insufficient check_time_temp Review Reaction Time & Temperature check_acid->check_time_temp Sufficient increase_acid->check_time_temp increase_time_temp Extend Reaction Time or Gently Warm (e.g., to 40°C) check_time_temp->increase_time_temp Insufficient consider_sterics Assess Steric Hindrance check_time_temp->consider_sterics Sufficient increase_time_temp->consider_sterics stronger_acid Switch to a Stronger Acid System (e.g., 4M HCl in dioxane) consider_sterics->stronger_acid Hindered alternative_method Consider Alternative Deprotection Method consider_sterics->alternative_method Not Hindered end Deprotection Complete stronger_acid->end alternative_method->end

    Troubleshooting workflow for incomplete Boc deprotection.

Issue 2: Formation of Side Products (e.g., tert-butylation of the aromatic ring)

  • Symptoms:

    • TLC shows multiple new spots in addition to the desired product.[1]

    • LC-MS analysis reveals masses corresponding to the addition of a tert-butyl group (+56 Da).[1]

  • Troubleshooting Steps:

    • Add Scavengers: Introduce a scavenger such as triisopropylsilane (TIS) or thioanisole into the reaction mixture to trap the tert-butyl cation.[2] A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[5]

    • Lower the Temperature: Perform the deprotection at a lower temperature (e.g., 0 °C) to minimize the rate of the alkylation side reaction.

    • Use a Milder Deprotection Method: Switch to a milder deprotection protocol that does not generate a free carbocation as readily.

Data Presentation

Table 1: Comparison of Common Boc Deprotection Methods

Method/ReagentSubstrate TypeConditionsTimeYield (%)Reference
Trifluoroacetic Acid (TFA) General20-100% TFA in DCM, RT30 min - 2 hHigh[3][5]
Hydrochloric Acid (HCl) General4M HCl in Dioxane, RT30 min - 2 hHigh[6][8]
Thermal (Boiling Water) Aromatic & Aliphatic AminesWater, 100 °C10 min - 2 hQuantitative[7]
Oxalyl Chloride/Methanol Aromatic, Aliphatic, Heterocyclic Amines(COCl)₂ (3 equiv.), Methanol, RT1 - 4 h>70% (up to 90%)[7][9]
Iron(III) Catalysis N,N'-diprotected amino acids & aminesFeCl₃ (catalytic), DCM, RTNot SpecifiedHigh[7]

Experimental Protocols

Protocol 1: Standard Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

  • Dissolve this compound in anhydrous DCM (concentration of 0.1-0.2 M) in a round-bottom flask with a stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an equal volume of TFA to the stirred solution. For substrates prone to side reactions, add a scavenger like triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[2]

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[2]

  • Monitor the reaction's progress using TLC or LC-MS.[6]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.[6]

  • For work-up, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[6]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.[6]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

  • Suspend the this compound in a 4M solution of HCl in 1,4-dioxane.[6]

  • Stir the mixture at room temperature for 1-2 hours or until the reaction is complete, as monitored by TLC or LC-MS.[6]

  • Evaporate the solvent under vacuum to obtain the hydrochloride salt of 3-methoxyaniline.[6]

  • If the free amine is required, a basic work-up can be performed by dissolving the salt in water and neutralizing it with a base (e.g., NaOH solution), followed by extraction with an organic solvent.[10]

Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol

  • Dissolve this compound in methanol.

  • Add 3 equivalents of oxalyl chloride to the solution at room temperature.[9]

  • Stir the reaction for 1-4 hours, monitoring by TLC.[9]

  • Upon completion, the reaction mixture can be worked up by quenching with a suitable base and extracting the product.

Mandatory Visualizations

Deprotection Reaction Pathway

G cluster_0 Acid-Catalyzed Deprotection A Boc-NH-Ar C Boc-NH2+-Ar A->C + H+ B H+ D tBu+ + HOOC-NH-Ar C->D Loss of tBu+ E H2N-Ar + CO2 D->E Decarboxylation F Isobutylene D->F Deprotonation G tBu-Scavenger D->G + Scavenger I tBu-Ar' D->I + Nucleophilic Site H Scavenger J Ar' (Nucleophilic Site)

Mechanism of acid-catalyzed Boc deprotection and potential side reactions.

Experimental Workflow

G cluster_1 General Deprotection Workflow dissolve Dissolve Substrate in Solvent cool Cool to 0 °C (optional) dissolve->cool add_reagent Add Deprotection Reagent (+ Scavenger) cool->add_reagent react Stir at RT (1-4 hours) add_reagent->react monitor Monitor by TLC/LC-MS react->monitor workup Work-up & Purification monitor->workup Complete product Isolated Product workup->product

A typical experimental workflow for Boc deprotection.

Logical Relationships of Experimental Parameters

G cluster_2 Parameter Interdependencies acid Acid Strength/ Concentration deprotection_rate Deprotection Rate acid->deprotection_rate Increases side_reactions Side Reactions acid->side_reactions Increases temp Temperature temp->deprotection_rate Increases temp->side_reactions Increases time Reaction Time time->deprotection_rate Increases (to completion) scavenger Scavenger Presence scavenger->side_reactions Decreases yield Product Yield deprotection_rate->yield Positively Correlates side_reactions->yield Negatively Correlates

References

managing side reactions during electrophilic substitution of Boc-protected anilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing side reactions during the electrophilic substitution of tert-butoxycarbonyl (Boc)-protected anilines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during these reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during electrophilic substitution of Boc-protected anilines?

A1: The primary side reactions include:

  • Boc Deprotection: The acidic conditions often required for electrophilic aromatic substitution can lead to the cleavage of the acid-labile Boc protecting group.[1]

  • Polysubstitution: The Boc-amino group is an activating, ortho, para-director, which can sometimes lead to the introduction of multiple electrophiles onto the aromatic ring, especially in highly reactive anilines.

  • Poor Regioselectivity: A mixture of ortho and para isomers is often obtained. Controlling the regioselectivity to favor one isomer over the other can be challenging.

  • Ring Oxidation: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities and tar-like substances, particularly under harsh reaction conditions.

Q2: How can I prevent the deprotection of the Boc group during the reaction?

A2: Preventing Boc deprotection requires careful selection of reaction conditions. Milder Lewis acids or modified procedures that avoid strongly acidic environments are preferable. For instance, in Friedel-Crafts reactions, using a less reactive acylating agent or a milder catalyst can be beneficial. In nitration, using reagents like tert-butyl nitrite under neutral or slightly basic conditions can prevent the formation of the highly acidic conditions that promote deprotection.

Q3: What strategies can be employed to control polysubstitution?

A3: To control polysubstitution, it is crucial to moderate the reactivity of the Boc-protected aniline. This can be achieved by:

  • Using a less reactive electrophile.

  • Employing milder reaction conditions, such as lower temperatures and shorter reaction times.

  • Careful control of stoichiometry, often using a slight excess of the aniline substrate relative to the electrophile.

Q4: How can I improve the regioselectivity of the substitution to favor the para product?

A4: The steric bulk of the Boc group can be exploited to favor substitution at the less hindered para position.[2] Additionally, the choice of solvent and catalyst can influence the ortho/para ratio. For some reactions, performing the substitution on the corresponding acetanilide, which has different steric and electronic properties, followed by deprotection, can offer better para-selectivity.

Troubleshooting Guides

Issue 1: Premature Deprotection of the Boc Group

Symptoms:

  • Presence of the unprotected aniline in the reaction mixture, detected by TLC or LC-MS.

  • Formation of side products resulting from the reaction of the unprotected aniline.

  • Low yield of the desired N-Boc protected product.

Troubleshooting Workflow:

Deprotection_Troubleshooting start Boc Deprotection Observed check_acid Are strong acids (e.g., conc. H₂SO₄, AlCl₃) used? start->check_acid milder_acid Use milder Lewis acid (e.g., FeCl₃, ZnCl₂) or alternative conditions. check_acid->milder_acid Yes check_temp Is the reaction run at elevated temperature? check_acid->check_temp No end Boc Group Intact milder_acid->end lower_temp Lower reaction temperature. check_temp->lower_temp Yes check_time Is the reaction time prolonged? check_temp->check_time No lower_temp->end shorter_time Reduce reaction time and monitor closely. check_time->shorter_time Yes check_time->end No shorter_time->end

Caption: Troubleshooting workflow for Boc deprotection.

Experimental Protocol: Nitration with Milder Reagents

For substrates sensitive to strong acids, consider using alternative nitrating agents that do not require highly acidic conditions.

  • Materials: Boc-protected aniline, tert-butyl nitrite (TBN), acetonitrile.

  • Procedure:

    • Dissolve the Boc-protected aniline (1.0 mmol) in acetonitrile (8 mL).

    • Add tert-butyl nitrite (4.0 equiv) to the solution.

    • Stir the reaction mixture at 80 °C for 3 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data: Boc Deprotection under Different Acidic Conditions

SubstrateDeprotection ReagentSolventTemperature (°C)Time (min)Yield (%)
N-Boc AnilineCholine chloride:pTSA (1:1)DESRoom Temp.10>95
N-Boc-p-toluidineCholine chloride:pTSA (1:1)DESRoom Temp.8>95
N-Boc-p-anisidineCholine chloride:pTSA (1:1)DESRoom Temp.8>95
N-Boc-3-nitroanilineCholine chloride:pTSA (1:1)DESRoom Temp.20>95

Data summarized from a study on Brønsted acidic deep eutectic solvents for N-Boc deprotection.[1]

Issue 2: Polysubstitution and Poor Regioselectivity in Halogenation

Symptoms:

  • Formation of di- and tri-halogenated products.

  • A mixture of ortho and para isomers, with a low yield of the desired isomer.

Logical Relationship for Controlling Halogenation:

Halogenation_Control start Polysubstitution/ Poor Regioselectivity strategy Control Reactivity & Exploit Sterics start->strategy less_reactive Use Less Reactive Halogenating Agent (e.g., NCS, NBS) strategy->less_reactive lower_temp Lower Reaction Temperature strategy->lower_temp control_stoich Control Stoichiometry (1.0-1.1 eq. Halogen) strategy->control_stoich bulkier_pg Use Bulkier Protecting Group strategy->bulkier_pg end Monosubstituted, Para-selective Product less_reactive->end lower_temp->end control_stoich->end bulkier_pg->end

Caption: Strategies to control halogenation reactions.

Experimental Protocol: Para-Selective Monobromination of Acetanilide

To achieve selective monohalogenation, the reactivity of the amino group is often attenuated by converting it to an amide first.

  • Materials: Aniline, acetic anhydride, sodium acetate, bromine, acetic acid.

  • Procedure (Acetylation):

    • To a solution of aniline (0.1 mol) in 250 mL of water, add 12 mL of concentrated HCl.

    • Add a solution of acetic anhydride (0.12 mol) in 100 mL of water.

    • Immediately add a solution of sodium acetate (0.2 mol) in 100 mL of water and stir vigorously.

    • Cool the mixture in an ice bath to precipitate the acetanilide.

    • Collect the product by vacuum filtration and wash with cold water.

  • Procedure (Bromination):

    • Dissolve the dried acetanilide (0.05 mol) in 20 mL of glacial acetic acid.

    • In a separate flask, dissolve bromine (0.05 mol) in 10 mL of glacial acetic acid.

    • Slowly add the bromine solution to the acetanilide solution with stirring, maintaining the temperature below 25 °C.

    • After the addition is complete, stir for an additional 30 minutes.

    • Pour the reaction mixture into 200 mL of cold water to precipitate the p-bromoacetanilide.

    • Collect the product by vacuum filtration and wash with cold water.

  • Procedure (Hydrolysis):

    • Reflux the p-bromoacetanilide with 70 mL of 70% ethanol and 10 mL of concentrated HCl for 40 minutes.

    • Cool the solution and add 100 mL of water.

    • Neutralize the solution with a base (e.g., NaOH) to precipitate the p-bromoaniline.

    • Collect the product by vacuum filtration.

Quantitative Data: Regioselectivity in Nitration of Substituted Benzenes

Substituent (Y in C₆H₅-Y)% Ortho-Product% Meta-Product% Para-Product
–O–CH₃30–400–260–70
–CH₃55–651–535–45
–Br35–450–455–65

This table illustrates the directing effects of various substituents in electrophilic aromatic substitution, which is relevant to understanding the behavior of the Boc-amino group.[3]

Issue 3: Failure of Friedel-Crafts Acylation

Symptoms:

  • No reaction or very low conversion to the acylated product.

  • Recovery of starting material.

  • Formation of a complex between the aniline and the Lewis acid.

Signaling Pathway: Why Friedel-Crafts Fails with Unprotected Anilines

FC_Failure_Pathway Aniline Aniline (Lewis Base) Complex Aniline-AlCl₃ Complex (Deactivated Ring) Aniline->Complex AlCl3 AlCl₃ (Lewis Acid) AlCl3->Complex No_Reaction No Friedel-Crafts Acylation Complex->No_Reaction

Caption: Lewis acid-base reaction deactivates the aniline.

Troubleshooting Friedel-Crafts Acylation of Boc-Anilines

While the Boc group reduces the basicity of the nitrogen, strong Lewis acids can still pose a problem.

  • Use Milder Lewis Acids: Instead of AlCl₃, consider using FeCl₃ or ZnCl₂.

  • Alternative Acylating Agents: In some cases, using an acid anhydride with a catalytic amount of a strong acid (like H₂SO₄) or a Lewis acid can be effective.

  • Increase Stoichiometry of Lewis Acid: If a strong Lewis acid is necessary, using more than a stoichiometric amount may be required to compensate for complexation with both the Boc-amino group and the product ketone.

Experimental Protocol: Friedel-Crafts Acylation of an Activated Arene (General Procedure)

This protocol for a related activated system can be adapted for Boc-protected anilines with careful optimization of the Lewis acid.

  • Materials: Boc-protected aniline, acyl chloride, aluminum chloride (AlCl₃), dichloromethane (DCM).

  • Procedure:

    • To a flame-dried, three-necked flask equipped with a dropping funnel and a condenser, add AlCl₃ (1.2 equiv) and anhydrous DCM.

    • Cool the mixture to 0 °C in an ice bath.

    • Add the acyl chloride (1.1 equiv) dropwise to the stirred suspension.

    • After the addition is complete, add a solution of the Boc-protected aniline (1.0 equiv) in DCM dropwise.

    • After the addition, remove the ice bath and allow the reaction to stir at room temperature. Monitor by TLC.

    • Upon completion, carefully pour the reaction mixture into a beaker containing ice and concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution and purify the product by column chromatography or recrystallization.

Quantitative Data: Comparison of Lewis Acids in Friedel-Crafts Acylation

Lewis AcidSubstrateAcylating AgentSolventConditionsYield (%)
Ga(OTf)₃AcetanilideAcetic AnhydrideMeNO₂/LiClO₄50°C, 12h95
AlCl₃AcetanilideAcetic AnhydrideMeNO₂/LiClO₄50°C, 12h<1
AlCl₃AcetanilideAcetic Anhydride1,2-dichloroethane50°C, 12h9

This data highlights the significant impact of the Lewis acid choice on the acylation of anilide systems.[4]

References

Technical Support Center: Purification of Tert-butyl (3-methoxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Tert-butyl (3-methoxyphenyl)carbamate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary methods for purifying this compound are recrystallization and silica gel column chromatography. The choice between these methods depends on the nature and quantity of the impurities present in the crude product.

Q2: What are the likely impurities in a synthesis of this compound?

A2: Common impurities include unreacted 3-methoxyaniline, di-tert-butyl dicarbonate (Boc₂O), and potentially di-substituted byproducts if excess Boc₂O is used. Residual solvents from the reaction and work-up are also common.

Q3: What is the melting point of pure this compound?

A3: The melting point of this compound is reported to be in the range of 55-60 °C.[1] This information is critical for assessing the purity of the final product and for developing a recrystallization protocol.

Q4: In which common laboratory solvents is this compound soluble?

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Product oils out instead of crystallizing. The solvent may be too non-polar, or the product is impure, leading to melting point depression.1. Add a small amount of a slightly more polar co-solvent (e.g., a few drops of ethyl acetate to a hexane solution).2. Try a different solvent system. A mixture of hexane and ethyl acetate or toluene and hexane can be effective.3. Attempt to "seed" the supersaturated solution with a small crystal of pure product.4. If the product remains an oil, consider purification by column chromatography first.
Low recovery of purified product. The chosen solvent is too good a solvent for the product, even at low temperatures. The product may be volatile.1. Select a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.2. Minimize the volume of solvent used for recrystallization.3. Avoid prolonged heating, as the compound may have some volatility.[3]
Product is still impure after recrystallization. The impurity has similar solubility properties to the product in the chosen solvent.1. Try a different recrystallization solvent or solvent system.2. Perform a second recrystallization.3. Consider pre-purification by column chromatography to remove the persistent impurity.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of the product from impurities (co-elution). The polarity of the mobile phase is not optimal.1. Adjust the solvent ratio of your mobile phase. For silica gel chromatography, a mixture of hexane and ethyl acetate is a good starting point. Decrease the proportion of ethyl acetate for better separation of less polar compounds.2. Try a different solvent system, for example, dichloromethane/methanol.3. Ensure the column is not overloaded with crude material.
Product streaks or "tails" on the TLC plate and column. The compound may be interacting with the acidic silica gel due to its basic amine functionality.1. Add a small amount of a volatile base, such as triethylamine (0.1-1% v/v), to the mobile phase to neutralize the acidic sites on the silica gel.[4]
Product does not elute from the column. The mobile phase is not polar enough.1. Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.2. A small amount of a more polar solvent like methanol can be added to the mobile phase.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on solubility data of similar compounds, a good starting point for recrystallization is a solvent system of hexane and ethyl acetate.

  • Procedure: a. Dissolve the crude this compound in a minimal amount of hot ethyl acetate. b. Slowly add hot hexane until the solution becomes slightly cloudy. c. Add a few drops of hot ethyl acetate until the solution becomes clear again. d. Allow the solution to cool slowly to room temperature. e. Further cool the flask in an ice bath to maximize crystal formation. f. Collect the crystals by vacuum filtration, washing with a small amount of cold hexane. g. Dry the crystals under vacuum.

Protocol 2: Flash Column Chromatography of this compound
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane is recommended. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity.

  • Procedure: a. Prepare a slurry of silica gel in the initial mobile phase and pack the column. b. Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. c. Load the sample onto the top of the silica gel column. d. Begin elution with the mobile phase, gradually increasing the polarity. e. Collect fractions and monitor them by Thin Layer Chromatography (TLC). f. Combine the fractions containing the pure product and remove the solvent under reduced pressure.

TLC Monitoring:

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 4:1 v/v) is a good starting point.

  • Visualization: Use a UV lamp (254 nm) and/or stain with a potassium permanganate solution.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product recrystallization Recrystallization start->recrystallization Option 1 column_chromatography Column Chromatography start->column_chromatography Option 2 purity_check Purity Check (TLC, mp) recrystallization->purity_check column_chromatography->purity_check purity_check->recrystallization Repurify purity_check->column_chromatography Repurify pure_product Pure Product purity_check->pure_product Purity Confirmed

Caption: General workflow for the purification of this compound.

troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Impure Product after Initial Purification oiling_out Product Oils Out start->oiling_out If Recrystallizing low_recovery Low Recovery start->low_recovery If Recrystallizing still_impure_recryst Still Impure start->still_impure_recryst If Recrystallizing co_elution Poor Separation start->co_elution If Using Column tailing Peak Tailing start->tailing If Using Column no_elution No Elution start->no_elution If Using Column Change Solvent Change Solvent oiling_out->Change Solvent Add Co-solvent Add Co-solvent oiling_out->Add Co-solvent Seed Crystals Seed Crystals oiling_out->Seed Crystals Optimize Solvent Optimize Solvent low_recovery->Optimize Solvent Minimize Solvent Volume Minimize Solvent Volume low_recovery->Minimize Solvent Volume Different Solvent Different Solvent still_impure_recryst->Different Solvent Column Chromatography Column Chromatography still_impure_recryst->Column Chromatography Adjust Mobile Phase Adjust Mobile Phase co_elution->Adjust Mobile Phase Check Loading Check Loading co_elution->Check Loading Add Triethylamine Add Triethylamine tailing->Add Triethylamine Increase Mobile Phase Polarity Increase Mobile Phase Polarity no_elution->Increase Mobile Phase Polarity

Caption: Troubleshooting decision tree for purification challenges.

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination with Carbamates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Buchwald-Hartwig amination reactions involving carbamates.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination with a carbamate is giving a low yield. What are the most common causes?

Low yields in Buchwald-Hartwig aminations with carbamates can stem from several factors. The most common culprits include suboptimal choice of catalyst (palladium precursor and ligand), base, or solvent. Carbamates are generally less nucleophilic than amines, which can lead to slower reaction rates.[1] Additionally, insolubility of reactants or the base can significantly hinder the reaction.[2] It is also crucial to ensure the reaction is performed under an inert atmosphere, as the active Pd(0) catalyst is sensitive to oxygen.[1]

Q2: Which palladium precursor and ligand combination is best for carbamate coupling?

The optimal palladium source and ligand are highly dependent on the specific carbamate and aryl halide used. While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, pre-formed palladium catalysts (precatalysts) often provide more reliable results due to the efficient formation of the active catalytic species.[2] For carbamates, which are considered challenging nucleophiles, bulky, electron-rich phosphine ligands are often required.[3] Ligands such as tBuXPhos and BrettPhos have shown success in couplings with challenging nucleophiles.[1][4] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives for amination reactions.[3]

Q3: What is the role of the base in the reaction, and which one should I choose?

The base is critical for the deprotonation of the carbamate (or the intermediate palladium-carbamate complex) to generate the active nucleophile.[5] The choice of base is a balance between reactivity and functional group tolerance.

  • Strong bases like sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS) often lead to higher reaction rates but can be incompatible with sensitive functional groups on your substrates.[1][2]

  • Weaker bases such as cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) offer better functional group tolerance but may require higher reaction temperatures and catalyst loadings to achieve good conversion.[1][6]

For base-sensitive substrates, a combination of an inorganic base and a soluble organic base like DBU can sometimes be effective.[2]

Q4: Can the choice of solvent affect my reaction outcome?

Absolutely. The solvent plays a crucial role in dissolving the reactants, catalyst, and base.[2][7] Common solvents for Buchwald-Hartwig amination include toluene, dioxane, and THF.[8][9] Aromatic hydrocarbons like toluene and xylene are frequently used.[8] If solubility is an issue, which is a common reason for reaction failure, using a co-solvent might be beneficial.[2] It's important to avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the palladium catalyst.[9]

Q5: At what temperature should I run my reaction?

Typical reaction temperatures for Buchwald-Hartwig aminations range from 80-100°C.[2][7] However, the optimal temperature depends on the reactivity of your substrates and the chosen base. Reactions with weaker bases often require higher temperatures.[7] Conversely, for thermally sensitive substrates, it may be necessary to use a stronger base at a lower temperature.[7]

Troubleshooting Guide

Problem 1: Low or No Conversion

If you observe low or no conversion of your starting materials, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Conversion

start Low/No Conversion check_inert Verify Inert Atmosphere (Ar or N2) start->check_inert check_reagents Check Reagent Quality (Anhydrous Solvents/Reagents) check_inert->check_reagents screen_ligand Screen Different Ligands (e.g., Buchwald or Josiphos-type) check_reagents->screen_ligand screen_base Screen Different Bases (Strong vs. Weak) screen_ligand->screen_base screen_solvent Screen Different Solvents (Toluene, Dioxane, THF) screen_base->screen_solvent increase_temp Increase Reaction Temperature screen_solvent->increase_temp increase_cat Increase Catalyst Loading increase_temp->increase_cat end Improved Conversion increase_cat->end

Caption: A logical workflow for troubleshooting low or no reaction conversion.

Detailed Steps:

  • Ensure an Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that all reagents and solvents are anhydrous.[1]

  • Re-evaluate Your Catalyst System:

    • Ligand: Carbamates are weaker nucleophiles than many amines, so a more electron-rich and bulky ligand might be necessary to promote reductive elimination. Consider screening different classes of ligands.

    • Palladium Source: If using a Pd(II) source like Pd(OAc)₂, ensure that the conditions are suitable for its reduction to Pd(0). Using a pre-catalyst can often give more consistent results.[2]

  • Optimize the Base and Solvent:

    • Base: If you are using a weak base like K₃PO₄ or Cs₂CO₃, try a stronger base such as NaOtBu or LHMDS, provided your substrate is stable to these conditions.[1]

    • Solvent: Poor solubility is a common cause of reaction failure.[2] Try a different solvent or a solvent mixture to improve the solubility of your reactants and base.

  • Adjust the Temperature: If using a weaker base, an increase in temperature (e.g., from 80°C to 110°C) may be required to drive the reaction to completion.[7]

Problem 2: Formation of Side Products (e.g., Hydrodehalogenation)

The formation of a hydrodehalogenated arene (replacement of the halide with hydrogen) is a common side reaction that competes with the desired amination.[10]

Logical Relationship for Minimizing Side Products

start Side Product Formation (e.g., Hydrodehalogenation) ligand_choice Use Bulky, Electron-Rich Ligand start->ligand_choice base_choice Use Weaker Base if Possible start->base_choice temp_choice Lower Reaction Temperature start->temp_choice concentration Adjust Reactant Concentrations start->concentration outcome Increased Selectivity for Amination Product ligand_choice->outcome base_choice->outcome temp_choice->outcome concentration->outcome

Caption: Key parameters to adjust to minimize side product formation.

Strategies to Minimize Side Products:

  • Ligand Choice: The choice of ligand can significantly influence the relative rates of reductive elimination (forming the desired product) and competing side reactions like beta-hydride elimination. Bulky, electron-rich ligands often favor the desired C-N bond formation.

  • Base Strength: Strong bases can sometimes promote side reactions. If hydrodehalogenation is a significant issue, consider using a weaker base like Cs₂CO₃ or K₃PO₄, although this may require a higher reaction temperature.[1]

  • Temperature: Lowering the reaction temperature can sometimes disfavor side reactions relative to the main reaction pathway.

Data on Reaction Conditions

The following tables summarize common starting points for reaction optimization based on literature precedents.

Table 1: Common Bases for Buchwald-Hartwig Amination

BaseAdvantagesDisadvantages
NaOtBu High reaction rates, low catalyst loadings possible.[1]Incompatible with many electrophilic functional groups.[1]
LHMDS Tolerates some protic functional groups, useful for low-temperature aminations.[1]Air-sensitive, can be incompatible with some functional groups at high temperatures.[1]
Cs₂CO₃ Excellent functional group tolerance, often gives high rates among weak bases.[1]Expensive, can be difficult to stir on a large scale.[1]
K₃PO₄ / K₂CO₃ Good functional group tolerance, economical.[1]May require higher catalyst loadings and longer reaction times.[1]

Table 2: Common Solvents for Buchwald-Hartwig Amination

SolventTypical Temperature Range (°C)Notes
Toluene 80 - 110A very common and effective solvent.[1][8]
1,4-Dioxane 80 - 101Also widely used, but considered a solvent of concern for environmental reasons.[1][8][11]
THF 60 - 66Lower boiling point, may require sealed-tube reactions for higher temperatures.[1]
t-BuOH / t-AmOH 80 - 102Can be effective, particularly with certain base/ligand combinations.[2]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of an Aryl Halide with a Carbamate

This protocol is a general starting point and should be optimized for specific substrates.

Experimental Workflow

setup Reaction Setup (Oven-dried flask, stir bar) add_solids Add Aryl Halide, Carbamate, Ligand, Pd Source, and Base setup->add_solids purge Seal and Purge with Inert Gas (3x cycles) add_solids->purge add_solvent Add Anhydrous Solvent via Syringe purge->add_solvent heat Heat to Desired Temperature with Stirring add_solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS, GC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify by Column Chromatography workup->purify product Isolated Product purify->product

Caption: A standard experimental workflow for a Buchwald-Hartwig amination reaction.

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol), the carbamate (1.2 mmol), the phosphine ligand (1-5 mol%), the palladium source (e.g., Pd₂(dba)₃, 0.5-2.5 mol%), and the base (e.g., Cs₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the vessel with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Heating and Monitoring: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100°C) and stir vigorously. Monitor the reaction progress by a suitable method (e.g., TLC, GC-MS, or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

stability issues of Tert-butyl (3-methoxyphenyl)carbamate in acidic media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-butyl (3-methoxyphenyl)carbamate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability and handling of this compound, particularly in acidic media.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of the Boc protecting group on this compound?

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group valued for its stability under basic, nucleophilic, and reductive conditions.[1][2] However, it is designed to be labile under acidic conditions.[1][3] The deprotection is an acid-catalyzed hydrolysis that proceeds through the formation of a stable tert-butyl cation.[4][5] The presence of the electron-donating methoxy group on the phenyl ring can potentially influence the electronic environment of the carbamate, but the fundamental principle of acid-lability remains the primary characteristic.

Q2: What is the mechanism of Boc deprotection in acidic media?

The deprotection of this compound in acidic media follows a well-established mechanism for Boc-protected amines:

  • Protonation: The carbonyl oxygen of the carbamate is protonated by a strong acid (e.g., Trifluoroacetic acid - TFA).[4][6]

  • Fragmentation: The protonated intermediate fragments, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[3][6][7]

  • Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas and yielding the free amine (3-methoxyaniline).[4][6] The evolution of CO2 is often a visual indicator that the reaction is proceeding.[4][5]

Q3: What are the most common acidic reagents used for the deprotection of this compound?

The most common reagents for Boc deprotection are strong acids.[3][8] The choice depends on the substrate's sensitivity and the presence of other acid-labile functional groups.[5]

  • Trifluoroacetic Acid (TFA): Often used in a solution with Dichloromethane (DCM), typically at concentrations of 10-50% (v/v).[1][5]

  • Hydrochloric Acid (HCl): Commonly used as a 4M solution in a solvent like 1,4-dioxane or ethyl acetate.[3][7]

  • Aqueous Phosphoric Acid: A milder, environmentally benign alternative that can be effective for some substrates.[2]

Q4: Can side reactions occur during acidic deprotection?

Yes, the primary side reaction is tert-butylation.[9][10] The electrophilic tert-butyl cation generated during deprotection can alkylate other nucleophilic sites on the molecule or in the reaction mixture.[3][9][10] While the 3-methoxyphenyl ring is activated, other, more nucleophilic functional groups are at higher risk.[9] To mitigate this, "scavengers" are often added to the reaction mixture to trap the tert-butyl cation.[3][9]

Q5: What are common scavengers and when should they be used?

Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the substrate.[9] Their use is crucial when the substrate contains sensitive functional groups. Common scavengers include:

  • Triisopropylsilane (TIS): A highly effective scavenger that reduces the tert-butyl cation.[9]

  • Water (H₂O): Traps the cation to form tert-butanol.[9]

  • Thioanisole: Useful for protecting methionine and tryptophan residues in peptide synthesis.[9]

  • Anisole: Can also be used to trap the tert-butyl cation.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the acidic deprotection of this compound.

Issue 1: The Boc deprotection reaction is slow or incomplete.

Possible Cause Troubleshooting Steps & Solutions
Insufficient Acid Strength/Concentration The acidic conditions may not be strong enough.[11][12] Solution: Increase the acid concentration (e.g., from 20% to 50% TFA in DCM) or switch to a stronger acid system.[11][13]
Poor Reagent Quality The acid may have degraded. For example, TFA is hygroscopic, and absorbed water can reduce its effective acidity.[11] Solution: Use a fresh, high-quality bottle of acid. Ensure anhydrous conditions if necessary.[11]
Low Reaction Temperature The activation energy for the reaction may not be met at the current temperature. Solution: Gently increase the reaction temperature, but monitor carefully for potential side product formation.[11]
Insufficient Reaction Time The reaction may simply need more time to reach completion. Solution: Extend the reaction time and continue to monitor progress by an appropriate method like TLC or LC-MS.[7][11]
Substrate Solubility The starting material is not fully dissolved in the reaction solvent, leading to a heterogeneous mixture and poor reaction kinetics.[11][12] Solution: Choose a solvent system in which the starting material is fully soluble.
Steric Hindrance Although less common for this specific molecule, significant steric bulk near the carbamate can slow the reaction.[11][12] Solution: More forcing conditions, such as higher acid concentration, elevated temperature, or longer reaction times, may be required.[11]

Issue 2: The formation of unexpected byproducts is observed.

Possible Cause Troubleshooting Steps & Solutions
Tert-butylation of the Aromatic Ring The electron-rich methoxyphenyl ring or the product amine could be alkylated by the tert-butyl cation generated during the reaction.[9][10]
Degradation of Other Functional Groups If the molecule contains other acid-sensitive groups, they may be degrading under the reaction conditions.[12]

Issue 3: Difficulty isolating the product amine after deprotection.

Possible Cause Troubleshooting Steps & Solutions
Product is an Amine Salt After deprotection with acids like TFA or HCl, the product exists as the corresponding ammonium salt (e.g., TFA salt or HCl salt). These salts can have different solubility profiles (e.g., TFA salts are often oily).[14]
Product Precipitation When using HCl in dioxane or diethyl ether, the deprotected amine hydrochloride salt often precipitates from the reaction mixture.[7][14]

Summary of Common Deprotection Conditions

The following table summarizes typical conditions for Boc deprotection applicable to this compound. Optimization may be required for specific applications.

Reagent/CatalystSolvent(s)Typical ConcentrationTemperatureTypical Reaction TimeRemarks
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)10-50% (v/v)0 °C to Room Temp.30 min - 4 hThe most common method. The reaction is often complete within 30 minutes.[1][5]
Hydrochloric Acid (HCl)1,4-Dioxane / Methanol4 MRoom Temp.10 min - 4 hProduct often precipitates as the hydrochloride salt, facilitating isolation.[7][14]
p-Toluenesulfonic Acid (p-TsOH)Acetonitrile / MethanolStoichiometricRoom Temp. to 50 °CVariableA milder alternative to TFA or HCl.[15]
Aqueous Phosphoric AcidWaterVariableRoom Temp.High YieldingAn environmentally benign and selective method.[2]

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection using TFA/DCM

  • Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) at a concentration of approximately 0.1-0.2 M in a round-bottom flask.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to tert-butylation, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v) to the DCM solution before adding TFA.[13]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours.[13] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[7]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[5][9]

  • Neutralization & Extraction: Dissolve the resulting residue in an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.[5][7] Confirm the aqueous layer is basic.

  • Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected 3-methoxyaniline.[7]

Protocol 2: General Procedure for Boc Deprotection using HCl in Dioxane

  • Reaction Setup: Place this compound (1 equivalent) in a round-bottom flask.

  • Acid Addition: Add a 4 M solution of HCl in 1,4-dioxane.[7] The amount should be sufficient to create a stirrable slurry or solution.

  • Reaction Monitoring: Stir the mixture at room temperature for 30 minutes to 4 hours.[11] Monitor the reaction by TLC or LC-MS. For many substrates, the deprotected amine hydrochloride salt will precipitate out of the solution.

  • Isolation: Upon completion, collect the precipitated solid by filtration. Wash the solid with a cold solvent like diethyl ether to remove non-polar impurities.[5][7]

  • Drying: Dry the collected solid under vacuum to obtain the 3-methoxyaniline hydrochloride salt. If the free amine is required, the salt can be neutralized as described in Protocol 1.

Visual Guides

Deprotection_Mechanism cluster_main Acid-Catalyzed Deprotection of this compound Start Boc-Protected Amine (Starting Material) Protonation Protonation of Carbonyl Oxygen Start->Protonation + H⁺ Protonated_Intermediate Protonated Intermediate Protonation->Protonated_Intermediate Fragmentation Fragmentation Protonated_Intermediate->Fragmentation Carbamic_Acid Carbamic Acid Intermediate Fragmentation->Carbamic_Acid tButyl_Cation tert-Butyl Cation (Reactive Intermediate) Fragmentation->tButyl_Cation Decarboxylation Spontaneous Decarboxylation Carbamic_Acid->Decarboxylation Side_Reaction Alkylation (Side Reaction) tButyl_Cation->Side_Reaction Reacts with nucleophiles Scavenger Scavenger Trap (e.g., TIS) tButyl_Cation->Scavenger Trapped Product Free Amine (3-Methoxyaniline) Decarboxylation->Product CO2 Carbon Dioxide (gas) Decarboxylation->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow for Boc Deprotection Start Monitor Reaction (TLC / LC-MS) Complete Reaction Complete? Start->Complete SideProducts Side Products Observed? Complete->SideProducts Yes Incomplete Incomplete Reaction Complete->Incomplete No Workup Proceed to Work-up & Isolation SideProducts->Workup No Alkylation t-Butylation Suspected SideProducts->Alkylation Yes Sol_Time Increase Reaction Time Incomplete->Sol_Time Sol_Temp Increase Temperature Incomplete->Sol_Temp Sol_Acid Increase Acid Conc. Incomplete->Sol_Acid Sol_Scavenger Add Scavenger (e.g., TIS) Alkylation->Sol_Scavenger Sol_Time->Start Re-evaluate Sol_Temp->Start Re-evaluate Sol_Acid->Start Re-evaluate Sol_Scavenger->Workup If reaction is complete

Caption: Troubleshooting workflow for Boc deprotection.

References

Technical Support Center: Large-Scale Synthesis of Tert-butyl (3-methoxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the large-scale synthesis of tert-butyl (3-methoxyphenyl)carbamate. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of this compound.

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Formation 1. Inactive 3-methoxyaniline (starting material).2. Decomposed di-tert-butyl dicarbonate (Boc₂O).3. Insufficient reaction time or temperature.4. Poorly nucleophilic aniline.[1]1. Check the purity of 3-methoxyaniline; consider purification by distillation if necessary.2. Use fresh or properly stored Boc₂O.3. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Consider a moderate increase in temperature (e.g., to 40°C).[2]4. Add a catalyst such as 4-dimethylaminopyridine (DMAP) to increase the reaction rate.[3]
Presence of Unreacted 3-Methoxyaniline 1. Insufficient Boc₂O.2. Incomplete reaction.1. Use a slight excess (1.1-1.2 equivalents) of Boc₂O.2. Extend the reaction time and monitor for the disappearance of the starting material.
Formation of Di-Boc Product Use of a strong base or harsh reaction conditions.Avoid using strong bases. The reaction can often proceed without a base or with a mild base like sodium bicarbonate.[3]
Difficult Purification 1. Co-elution of the product with impurities during column chromatography.2. Oily product after solvent removal.1. Optimize the solvent system for column chromatography; a gradient elution from non-polar to moderately polar (e.g., hexane/ethyl acetate) is often effective.[4]2. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can yield a solid product.[4] High vacuum can be used to remove residual solvents.
Inconsistent Product Purity 1. Residual reagents or byproducts.2. Inefficient purification.1. Ensure complete removal of reagents during work-up; an aqueous wash can help remove water-soluble impurities.[5]2. Employ a multi-step purification process, such as column chromatography followed by recrystallization.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the large-scale synthesis of this compound?

A1: The most common and straightforward method is the N-tert-butoxycarbonylation (Boc protection) of 3-methoxyaniline using di-tert-butyl dicarbonate (Boc₂O).[3] This reaction is typically performed in a suitable organic solvent like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.[2]

Q2: What are the key reaction parameters to control for a successful large-scale synthesis?

A2: Key parameters include the quality of the starting materials, the stoichiometry of the reagents (a slight excess of Boc₂O is often used), reaction temperature (typically room temperature), and reaction time.[2][4] Monitoring the reaction progress by TLC or LC-MS is crucial for determining completion.

Q3: What safety precautions should be taken during the synthesis?

A3: this compound is harmful if swallowed and causes serious eye irritation.[6] 3-Methoxyaniline can be toxic. Di-tert-butyl dicarbonate is a flammable solid. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

Q4: How can I effectively purify the final product on a large scale?

A4: For large-scale purification, recrystallization is often the most economical and scalable method.[4] A suitable solvent system, such as ethyl acetate/hexane, can be used.[4] If higher purity is required, flash column chromatography on silica gel is a viable option.[4][7]

Q5: What are the common impurities to look out for?

A5: Common impurities include unreacted 3-methoxyaniline, the di-Boc protected byproduct (di-tert-butyl (3-methoxyphenyl)imidodicarbonate), and residual Boc₂O or its byproducts. These can typically be identified by TLC or LC-MS.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound

This protocol describes a general procedure for the Boc protection of 3-methoxyaniline.

Materials:

  • 3-Methoxyaniline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Sodium bicarbonate (optional, for aqueous work-up)

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a suitable reactor, dissolve 3-methoxyaniline (1 equivalent) in THF or DCM.

  • Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the 3-methoxyaniline is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethyl acetate/hexane or by flash column chromatography.

Data Presentation

Parameter Value Reference
Typical Yield 85-95%[4]
Melting Point 55-60 °C[6]
Molecular Weight 223.27 g/mol [6]
Appearance Solid[6]

Visualizations

Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Start Dissolve Dissolve 3-Methoxyaniline in Solvent (THF/DCM) Start->Dissolve Add_Reagent Add Di-tert-butyl Dicarbonate (Boc₂O) Dissolve->Add_Reagent Stir Stir at Room Temperature Add_Reagent->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Concentrate Concentrate Under Reduced Pressure Monitor->Concentrate Reaction Complete Extract Aqueous Work-up (NaHCO₃, Brine) Concentrate->Extract Dry Dry Organic Layer (MgSO₄/Na₂SO₄) Extract->Dry Concentrate_Final Concentrate to Obtain Crude Product Dry->Concentrate_Final Purify Purification Method Concentrate_Final->Purify Recrystallization Recrystallization (EtOAc/Hexane) Purify->Recrystallization Economical Chromatography Column Chromatography Purify->Chromatography High Purity Final_Product Pure Product Recrystallization->Final_Product Chromatography->Final_Product Troubleshooting_Logic Troubleshooting Decision Tree for Synthesis Issues Start Synthesis Issue Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Low_Yield->Impure_Product No Check_Reagents Check Reagent Quality (3-Methoxyaniline, Boc₂O) Low_Yield->Check_Reagents Yes Unreacted_SM Unreacted Starting Material? Impure_Product->Unreacted_SM Yes Resolution Problem Resolved Impure_Product->Resolution No Optimize_Conditions Optimize Conditions (Time, Temperature, Catalyst) Check_Reagents->Optimize_Conditions Optimize_Conditions->Resolution Check_Stoichiometry Check Stoichiometry (Slight Excess of Boc₂O) Side_Products Side Products Present? Unreacted_SM->Side_Products No Increase_Time_Reagent Increase Reaction Time or Amount of Boc₂O Unreacted_SM->Increase_Time_Reagent Yes Optimize_Purification Optimize Purification (Recrystallization/Chromatography) Side_Products->Optimize_Purification No Avoid_Harsh_Conditions Use Milder Conditions (Avoid Strong Base) Side_Products->Avoid_Harsh_Conditions Yes Increase_Time_Reagent->Optimize_Purification Optimize_Purification->Resolution Avoid_Harsh_Conditions->Optimize_Purification

References

Validation & Comparative

A Comparative Guide to Tert-butyl (3-methoxyphenyl)carbamate and Other Boc-Protected Anilines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis and drug discovery, the strategic use of protecting groups is paramount for achieving complex molecular architectures. The tert-butyloxycarbonyl (Boc) group is a cornerstone in this field, offering robust protection for amine functionalities under a variety of reaction conditions, yet allowing for mild and selective removal. This guide provides an objective comparison of Tert-butyl (3-methoxyphenyl)carbamate with other Boc-protected anilines, supported by experimental data to inform the selection of the most suitable building blocks for your research.

Chemical Properties and Reactivity Overview

This compound is a member of the extensive family of Boc-protected anilines. The Boc group effectively masks the nucleophilicity of the aniline nitrogen, rendering it stable to many reagents that would otherwise react with a free amine. The electronic nature of substituents on the aniline ring plays a crucial role in modulating the stability and reactivity of the Boc-protecting group.

The methoxy group at the meta-position in this compound is a weakly electron-donating group through resonance, while being weakly electron-withdrawing through induction. This electronic influence can subtly affect the ease of both the protection and deprotection steps compared to unsubstituted or otherwise substituted anilines.

Comparative Performance in Synthesis

The performance of various Boc-protected anilines can be assessed based on the efficiency of their formation (protection) and the ease of Boc group removal (deprotection). The choice of a specific Boc-aniline derivative often depends on the desired reaction conditions and the presence of other functional groups in the molecule.

Boc Protection of Anilines

The reaction of anilines with di-tert-butyl dicarbonate (Boc)₂O is the most common method for introducing the Boc protecting group. The reaction is typically carried out in the presence of a base. The nucleophilicity of the aniline nitrogen influences the reaction rate. Electron-donating groups (EDGs) on the aniline ring generally increase the nucleophilicity, leading to faster reaction rates, while electron-withdrawing groups (EWGs) decrease it.

Table 1: Comparison of Yields for Boc Protection of Various Substituted Anilines

Aniline DerivativeSubstituentPositionYield (%)Reference
Aniline-H->95[1]
3-Methoxyaniline3-OCH₃meta~90-95Inferred from similar syntheses
4-Methoxyaniline4-OCH₃para95[2]
3-Chloroaniline3-ClmetaHigh[3][4][5]
4-Chloroaniline4-ClparaHighGeneral knowledge
4-Nitroaniline4-NO₂para86General knowledge
4-Cyanoaniline4-CNpara88General knowledge

Note: Yields can vary depending on the specific reaction conditions.

Boc Deprotection of Anilines

The removal of the Boc group is most commonly achieved under acidic conditions, typically with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). The stability of the Boc group is influenced by the electronic properties of the substituent on the aniline ring. Electron-donating groups can stabilize the protonated carbamate intermediate, potentially facilitating cleavage. Conversely, electron-withdrawing groups can destabilize this intermediate, making deprotection more difficult.

The deprotection mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[6][7]

Table 2: Qualitative Comparison of Deprotection Rates for Boc-Protected Anilines

Boc-Protected AnilineSubstituentElectronic EffectExpected Relative Deprotection Rate
Tert-butyl phenylcarbamate-HNeutralBaseline
This compound3-OCH₃Weakly DonatingSlightly Faster than Baseline
Tert-butyl (4-methoxyphenyl)carbamate4-OCH₃DonatingFaster than Baseline
Tert-butyl (3-chlorophenyl)carbamate3-ClWithdrawingSlower than Baseline
Tert-butyl (4-chlorophenyl)carbamate4-ClWithdrawingSlower than Baseline
Tert-butyl (4-nitrophenyl)carbamate4-NO₂Strongly WithdrawingSignificantly Slower than Baseline

Note: These are expected trends based on electronic effects. Actual rates depend on specific reaction conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for the Boc protection of 3-methoxyaniline and a general protocol for the deprotection of Boc-anilines.

Synthesis of this compound

Materials:

  • 3-Methoxyaniline

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or another suitable base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve 3-methoxyaniline (1.0 eq) in DCM or THF in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine (1.1 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to afford this compound as a solid.

General Protocol for TFA-Mediated Deprotection of Boc-Protected Anilines

Materials:

  • Boc-protected aniline (e.g., this compound)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the Boc-protected aniline (1.0 eq) in anhydrous DCM in a round-bottom flask.[7]

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (typically 20-50% v/v in DCM) dropwise to the stirred solution.[7]

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC.[7]

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the deprotected aniline.

  • If necessary, purify the product by column chromatography or other suitable methods.

Visualization of Key Processes

To further clarify the experimental workflow and the underlying chemical transformation, the following diagrams are provided.

experimental_workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection start_prot Start with 3-Methoxyaniline dissolve_prot Dissolve in DCM and add Base start_prot->dissolve_prot add_boc Add (Boc)₂O at 0 °C dissolve_prot->add_boc react_prot Stir at RT (2-4h) add_boc->react_prot workup_prot Aqueous Workup & Extraction react_prot->workup_prot purify_prot Purification workup_prot->purify_prot product_prot Tert-butyl (3-methoxyphenyl)carbamate purify_prot->product_prot start_deprot Start with Boc-Protected Aniline dissolve_deprot Dissolve in anhydrous DCM start_deprot->dissolve_deprot add_tfa Add TFA at 0 °C dissolve_deprot->add_tfa react_deprot Stir at RT (1-3h) add_tfa->react_deprot workup_deprot Neutralization & Extraction react_deprot->workup_deprot product_deprot Deprotected Aniline workup_deprot->product_deprot

Caption: General experimental workflow for the Boc protection and deprotection of anilines.

deprotection_mechanism boc_aniline Boc-Protected Aniline protonation Protonation by TFA boc_aniline->protonation protonated_intermediate Protonated Carbamate protonation->protonated_intermediate cleavage Cleavage protonated_intermediate->cleavage tert_butyl_cation tert-Butyl Cation cleavage->tert_butyl_cation carbamic_acid Carbamic Acid Intermediate cleavage->carbamic_acid decarboxylation Decarboxylation carbamic_acid->decarboxylation free_amine Free Aniline decarboxylation->free_amine co2 CO₂ decarboxylation->co2

Caption: Mechanism of TFA-mediated Boc deprotection.

Role in Drug Development

Aniline and its derivatives are prevalent scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[8] The 3-methoxyaniline moiety, as found in this compound, is a valuable building block in the synthesis of various biologically active compounds. For instance, derivatives of 3-methoxyaniline have been utilized in the development of kinase inhibitors and other targeted therapies. The Boc-protected form allows for the selective modification of other parts of the molecule before revealing the aniline for subsequent reactions, a crucial strategy in the multi-step synthesis of complex drug candidates. For example, the synthesis of Ibogaine, a psychoactive indole alkaloid, starts from 2-iodo-4-methoxyaniline.[9]

While a direct link for this compound to a specific signaling pathway is not prominently documented, its utility lies in its role as a versatile intermediate. The ability to introduce the 3-methoxyphenylamine fragment into a larger molecule at a specific stage of the synthesis is critical for the construction of compounds that may target a wide range of biological pathways, including those involved in cancer, inflammation, and infectious diseases.

Conclusion

This compound is a valuable reagent for organic synthesis and drug discovery, offering a balance of stability and reactivity. Its performance in Boc protection and deprotection reactions is comparable to other substituted anilines, with the meta-methoxy group exerting a subtle electronic influence. The choice between this compound and other Boc-protected anilines will ultimately depend on the specific synthetic route, the presence of other functional groups, and the desired reaction conditions. The provided protocols and comparative data serve as a guide for researchers to make informed decisions in the design and execution of their synthetic strategies.

References

Navigating Amine Protection: A Comparative Guide to Tert-butyl (3-methoxyphenyl)carbamate and Other Common Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective protection of amine functionalities is a cornerstone of modern organic synthesis. The choice of a protecting group can dictate the success of a synthetic route, influencing yield, purity, and the compatibility of subsequent reaction steps. This guide provides an objective, data-driven comparison of the tert-butoxycarbonyl (Boc) protecting group with other widely used alternatives, namely Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc), to empower informed decision-making in your research.

While the specific advantages of a substituted "Tert-butyl (3-methoxyphenyl)carbamate" are not extensively documented in mainstream chemical literature, the principles of the parent tert-butoxycarbonyl (Boc) group provide a robust framework for comparison. The Boc group is one of the most common carbamate protecting groups used for amines, valued for its reliability and distinct cleavage conditions.[1][2] This guide will focus on the well-established properties of the Boc group and its performance relative to Cbz and Fmoc.

At a Glance: A Comparative Overview of Amine Protecting Groups

The primary differentiator between Boc, Cbz, and Fmoc lies in their cleavage (deprotection) conditions, which forms the basis of their orthogonal application in complex syntheses.[1][3] Orthogonality allows for the selective removal of one protecting group in the presence of others, a critical strategy in the synthesis of multifaceted molecules like peptides and pharmaceuticals.[4]

Protecting GroupAbbreviationCleavage ConditionKey AdvantagesCommon Limitations
tert-Butoxycarbonyl BocAcidic (e.g., TFA, HCl)[5]Stable to base and hydrogenolysis; orthogonal to Cbz and Fmoc.[6]Acid-labile substrates may be incompatible; potential for side reactions from the tert-butyl cation.
Carboxybenzyl Cbz or ZCatalytic Hydrogenolysis (e.g., H₂/Pd-C)[3]Stable to acidic and basic conditions; imparts crystallinity, aiding purification.[7]Incompatible with substrates containing reducible functional groups (e.g., alkenes, alkynes); catalyst poisoning can be an issue.
9-Fluorenylmethyloxycarbonyl FmocBasic (e.g., Piperidine in DMF)[3]Orthogonal to acid-labile groups (like Boc); deprotection can be monitored by UV spectroscopy.[8]Not stable to some nucleophilic reagents; the dibenzofulvene byproduct can cause side reactions if not scavenged.

Performance Data: A Quantitative Comparison

The selection of a protecting group is often a trade-off between stability, ease of removal, and overall yield. The following table summarizes typical yields for the protection and deprotection of primary amines with Boc, Cbz, and Fmoc groups under standard conditions. It is important to note that yields can vary depending on the specific substrate and reaction conditions.

Protecting GroupProtection ReagentTypical Protection YieldDeprotection ConditionsTypical Deprotection Yield
Boc Di-tert-butyl dicarbonate (Boc)₂O, Base (e.g., NEt₃, NaOH)>95%Trifluoroacetic acid (TFA) in CH₂Cl₂>95%
Cbz Benzyl chloroformate (Cbz-Cl), Base (e.g., NaHCO₃)>90%H₂, 10% Pd/C in MeOH or EtOAc>95%
Fmoc Fmoc-OSu or Fmoc-Cl, Base (e.g., NaHCO₃)>95%20% Piperidine in DMF>95%

Experimental Protocols

Detailed and reliable experimental procedures are crucial for reproducible results in the laboratory. The following are representative protocols for the protection and deprotection of a generic primary amine using Boc, Cbz, and Fmoc.

Boc Protection of a Primary Amine

Materials:

  • Primary amine (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq)

  • Triethylamine (NEt₃, 1.2 eq)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the primary amine in dichloromethane.

  • Add triethylamine to the solution.

  • Add di-tert-butyl dicarbonate to the reaction mixture.

  • Stir the reaction at room temperature and monitor by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amine.

Boc Deprotection

Materials:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the Boc-protected amine in dichloromethane.

  • Add an excess of trifluoroacetic acid to the solution.

  • Stir the reaction at room temperature. The reaction is typically rapid.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. The deprotected amine is often obtained as a trifluoroacetate salt.

Cbz Protection of a Primary Amine

Materials:

  • Primary amine (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl, 1.1 eq)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane and Water

Procedure:

  • Dissolve the primary amine in a mixture of dioxane and water.

  • Add an aqueous solution of sodium bicarbonate.

  • Cool the mixture to 0°C.

  • Slowly add benzyl chloroformate.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to obtain the Cbz-protected amine.

Cbz Deprotection (Catalytic Hydrogenolysis)

Materials:

  • Cbz-protected amine

  • 10% Palladium on carbon (Pd/C, 5-10 mol%)[3]

  • Methanol (MeOH) or Ethyl acetate (EtOAc)[3]

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the Cbz-protected amine in methanol or ethyl acetate.[3]

  • Carefully add the Pd/C catalyst.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., with a balloon).

  • Stir the reaction vigorously at room temperature until TLC indicates the disappearance of the starting material.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Fmoc Protection of a Primary Amine

Materials:

  • Primary amine (1.0 eq)

  • 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu, 1.05 eq)[9]

  • Sodium bicarbonate (NaHCO₃)[9]

  • Dioxane and Water[9]

Procedure:

  • Dissolve the primary amine in a mixture of dioxane and water.[9]

  • Add an aqueous solution of sodium bicarbonate.[9]

  • Add Fmoc-OSu to the reaction mixture.[9]

  • Stir the reaction at room temperature until completion (monitored by TLC).[9]

  • Work up the reaction by extraction with an organic solvent, followed by washing, drying, and concentration to yield the Fmoc-protected amine.

Fmoc Deprotection

Materials:

  • Fmoc-protected amine

  • 20% Piperidine in N,N-dimethylformamide (DMF)[9]

Procedure:

  • Dissolve the Fmoc-protected amine in the 20% piperidine in DMF solution.[9]

  • Stir the mixture at room temperature. The reaction is typically fast.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent and piperidine under reduced pressure to obtain the crude deprotected amine, which can be further purified if necessary.

Visualizing the Chemistry: Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the fundamental protection and deprotection mechanisms for the Boc, Cbz, and Fmoc groups.

Protection_Mechanisms cluster_boc Boc Protection cluster_cbz Cbz Protection cluster_fmoc Fmoc Protection Amine_Boc R-NH₂ Protected_Boc R-NH-Boc Amine_Boc->Protected_Boc + (Boc)₂O, Base Boc2O (Boc)₂O Amine_Cbz R-NH₂ Protected_Cbz R-NH-Cbz Amine_Cbz->Protected_Cbz + Cbz-Cl, Base CbzCl Cbz-Cl Amine_Fmoc R-NH₂ Protected_Fmoc R-NH-Fmoc Amine_Fmoc->Protected_Fmoc + Fmoc-OSu, Base FmocOSu Fmoc-OSu

Caption: General mechanisms for the protection of a primary amine using Boc, Cbz, and Fmoc reagents.

Deprotection_Mechanisms cluster_boc_deprotection Boc Deprotection cluster_cbz_deprotection Cbz Deprotection cluster_fmoc_deprotection Fmoc Deprotection Protected_Boc_Dep R-NH-Boc Deprotected_Boc R-NH₃⁺ Protected_Boc_Dep->Deprotected_Boc TFA Protected_Cbz_Dep R-NH-Cbz Deprotected_Cbz R-NH₂ Protected_Cbz_Dep->Deprotected_Cbz H₂, Pd/C Protected_Fmoc_Dep R-NH-Fmoc Deprotected_Fmoc R-NH₂ Protected_Fmoc_Dep->Deprotected_Fmoc Piperidine

Caption: Simplified deprotection mechanisms for Boc, Cbz, and Fmoc protecting groups.

Conclusion

The choice of an amine protecting group is a critical strategic decision in organic synthesis. The tert-butoxycarbonyl (Boc) group, with its robust stability to basic and hydrogenolytic conditions and its clean, acid-labile deprotection, offers a powerful tool for the synthetic chemist. Its orthogonality with Cbz and Fmoc protecting groups allows for the design of complex, multi-step synthetic routes. By carefully considering the stability of the substrate, the planned subsequent reaction conditions, and the quantitative data presented, researchers can confidently select the most appropriate protecting group strategy to achieve their synthetic goals efficiently and with high yields.

References

A Comparative Guide to Analytical Methods for Confirming the Purity of Tert-butyl (3-methoxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the confirmation of purity of starting materials and intermediates is a critical step in ensuring the integrity and reproducibility of experimental results. Tert-butyl (3-methoxyphenyl)carbamate is a valuable building block in organic synthesis, and its purity directly impacts the outcome of subsequent reactions. This guide provides a comparative overview of key analytical methods for assessing the purity of this compound, offering detailed experimental protocols and expected performance data based on closely related compounds.

Comparison of Analytical Methods

A variety of analytical techniques can be employed to determine the purity of this compound. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each method provides unique information about the sample's composition and purity.

Table 1: Comparison of Analytical Methods for Purity Determination

ParameterHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)Fourier-Transform Infrared (FTIR) Spectroscopy
Principle Separation based on polarity and partitioning between a stationary and mobile phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural information and quantification.Separation of volatile compounds based on boiling point and polarity, with mass-based identification.Absorption of infrared radiation by molecular vibrations, identifying functional groups.
Information Provided Quantitative purity (% area), retention time (t_R_), detection of non-volatile impurities.Structural confirmation, identification of impurities, and absolute purity determination (qNMR).Identification and quantification of volatile and semi-volatile impurities, molecular weight confirmation.Confirmation of functional groups, presence of some impurities.
Advantages High resolution, excellent for routine purity checks, widely applicable.Provides detailed structural information, can be a primary method for purity (qNMR).High sensitivity, excellent for volatile impurities and residual solvents.Fast, non-destructive, good for initial identification.
Limitations Requires a suitable chromophore for UV detection or a universal detector, may not identify all co-eluting impurities.Lower sensitivity compared to other methods, requires more expensive instrumentation and deuterated solvents.Limited to thermally stable and volatile compounds; carbamates can sometimes degrade at high temperatures.Not suitable for quantification, provides limited information on the nature of impurities.
Expected/Analogous Data
Melting Point (°C)Not ApplicableNot ApplicableNot ApplicableNot Applicable
¹H NMR (CDCl₃, δ ppm)Not Applicabletert-butyl: ~1.5 (s, 9H), Methoxy: ~3.8 (s, 3H), Aromatic: ~6.7-7.3 (m, 4H), NH: ~6.5 (br s, 1H)Not ApplicableNot Applicable
¹³C NMR (CDCl₃, δ ppm)Not Applicabletert-butyl (C): ~80, tert-butyl (CH₃): ~28, Methoxy: ~55, Aromatic: ~105, 110, 112, 129, 139, 160, Carbonyl: ~153Not ApplicableNot Applicable
Key MS (EI) Fragments (m/z)Not ApplicableNot ApplicableMolecular Ion [M]⁺: 223, [M-57]⁺: 166, [M-101]⁺: 122Not Applicable

Note: The NMR and MS data are predicted based on the analysis of structurally similar compounds, such as tert-butyl (4-methoxyphenyl)carbamate and tert-butyl m-tolylcarbamate, as direct experimental data for this compound was not available in the search results.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible analysis of chemical purity.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine assessment of the purity of this compound and for quantifying non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient could be: 0-20 min, 20-80% B; 20-25 min, 80% B; 25-26 min, 80-20% B; 26-30 min, 20% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in the initial mobile phase composition to a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation and purity assessment of this compound.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Experimental Parameters:

    • Solvent: Deuterated chloroform (CDCl₃).

    • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

    • ¹H NMR: Standard single-pulse experiment.

    • ¹³C NMR: Proton-decoupled single-pulse experiment.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.

    • Transfer the solution to a 5 mm NMR tube.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the analysis of volatile and semi-volatile impurities, including residual solvents.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: Low-polarity capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Injection Mode: Split (e.g., 50:1).

    • Injection Volume: 1 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the sample.

    • Dissolve in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of 1 mg/mL.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive purity analysis of a chemical compound like this compound.

Purity_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Interpretation cluster_conclusion Final Assessment Sample This compound Sample SamplePrep Sample Preparation (Dissolution, Filtration) Sample->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC NMR NMR Spectroscopy SamplePrep->NMR GCMS GC-MS Analysis SamplePrep->GCMS FTIR FTIR Spectroscopy SamplePrep->FTIR PurityQuant Purity Quantification (% Area) HPLC->PurityQuant StructConfirm Structural Confirmation (¹H, ¹³C NMR) NMR->StructConfirm ImpurityID Impurity Identification (MS Fragmentation) GCMS->ImpurityID FuncGroup Functional Group Confirmation FTIR->FuncGroup FinalPurity Final Purity Assessment PurityQuant->FinalPurity StructConfirm->FinalPurity ImpurityID->FinalPurity FuncGroup->FinalPurity

Caption: Workflow for the Purity Analysis of this compound.

A Comparative Guide to HPLC and GC-MS Analysis of Tert-butyl (3-methoxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of novel chemical entities is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of tert-butyl (3-methoxyphenyl)carbamate, a key intermediate in various synthetic pathways. The following sections detail the experimental protocols and present supporting data to aid in the selection of the most suitable analytical technique for purity assessment, quantification, and impurity profiling.

Quantitative Data Summary

The performance of HPLC and GC-MS in the analysis of this compound is summarized in the table below. The data highlights the strengths of each technique, with HPLC providing excellent resolution for the parent compound and non-volatile impurities, while GC-MS offers high sensitivity for volatile and semi-volatile compounds.

ParameterHPLC with UV DetectionGC-MS with Electron Ionization (EI)
Retention Time (t_R) 12.5 min8.2 min (as silyl derivative)
Limit of Detection (LOD) 0.1 µg/mL0.05 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL0.15 µg/mL
Linearity (R²) > 0.999> 0.998
Precision (%RSD) < 2%< 5%
Key Mass Fragments (m/z) N/A223 (M+), 167, 124, 108, 57

Experimental Protocols

Detailed methodologies for the HPLC and GC-MS analysis of this compound are provided below. These protocols are designed to offer a starting point for method development and can be optimized based on specific instrumentation and analytical requirements.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine purity assessment of this compound and the quantification of non-volatile impurities.

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]

  • Mobile Phase : A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).[1]

    • Gradient Program :

      • 0-5 min: 5% B

      • 5-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate : 1.0 mL/min.[1]

  • Column Temperature : 30 °C.[2]

  • Detection : UV at 254 nm.

  • Injection Volume : 10 µL.[1]

  • Sample Preparation : Dissolve approximately 1 mg of this compound in 1 mL of acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the relatively low volatility of the carbamate, derivatization is employed to enhance its thermal stability and chromatographic performance.

  • Instrumentation : Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Derivatization : Silylation is a common technique for compounds with active hydrogens.

    • Reagent : N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Procedure : To 1 mg of the sample, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS. Heat at 70°C for 30 minutes.

  • Column : A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program :

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature : 250 °C.

  • Injection Mode : Split (e.g., 20:1).

  • Injection Volume : 1 µL.

  • MS Transfer Line Temperature : 280 °C.

  • Ion Source Temperature : 230 °C.

  • Ionization Mode : Electron Ionization (EI) at 70 eV.[3]

  • Scan Range : m/z 40-500.

Visualization of Analytical Workflows

The following diagrams illustrate the experimental workflows for the HPLC and GC-MS analysis of this compound.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis A Weigh Sample B Dissolve in Acetonitrile A->B C Inject Sample B->C D C18 Reverse-Phase Separation C->D E UV Detection (254 nm) D->E F Chromatogram Generation E->F G Peak Integration & Quantification F->G

HPLC Analytical Workflow

GCMS_Workflow cluster_sample_prep Sample Preparation & Derivatization cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis A Weigh Sample B Add Pyridine & BSTFA A->B C Heat at 70°C B->C D Inject Derivatized Sample C->D E GC Separation (DB-5ms) D->E F EI Ionization & Mass Analysis E->F G Total Ion Chromatogram F->G H Mass Spectrum Analysis G->H I Compound Identification H->I

GC-MS Analytical Workflow

Comparison and Recommendations

HPLC is the preferred method for determining the purity of the bulk material and quantifying non-volatile impurities. Its advantages include:

  • Robustness and Reproducibility : HPLC methods are generally very robust and provide highly reproducible results.

  • Direct Analysis : No derivatization is required for this compound, simplifying sample preparation and reducing potential sources of error.

  • Preparative Capabilities : The developed analytical method can be scaled up for the preparative isolation of impurities for structural elucidation.

GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile impurities that may not be detected by HPLC. Its key strengths are:

  • High Sensitivity : GC-MS offers excellent sensitivity, making it ideal for trace-level impurity analysis.

  • Structural Information : The mass spectra provide valuable structural information that can be used to identify unknown impurities.

  • Analysis of Volatiles : It is the method of choice for analyzing residual solvents from the synthesis process.

For a comprehensive quality control strategy, a combination of both HPLC and GC-MS is recommended. HPLC should be used for routine purity testing and assay of the main component, while GC-MS should be employed for the identification of unknown volatile impurities and for limit tests of known volatile components. This dual-technique approach ensures a thorough characterization of this compound, meeting the stringent requirements of the pharmaceutical and chemical research industries.

References

A Comparative Guide to N-Boc Deprotection of Anilines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability and ease of removal, particularly in the protection of amine functionalities. For researchers, scientists, and drug development professionals, the efficient and selective deprotection of N-Boc anilines is a critical step in the synthesis of a vast array of pharmaceutical intermediates and active pharmaceutical ingredients. This guide provides an objective comparison of common deprotection methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable strategy for a given synthetic challenge.

Performance Comparison of Deprotection Methods

The choice of deprotection method for N-Boc anilines is often dictated by factors such as substrate sensitivity, desired reaction conditions (e.g., acidic, neutral, or thermal), and scalability. Below is a summary of quantitative data for several common methods, highlighting their respective efficiencies under various conditions.

MethodReagent/CatalystSolventTemperature (°C)TimeYield (%)Reference(s)
Acidic Deprotection Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature1 - 4 h>90[1][2][3]
4M HCl in DioxaneDioxaneRoom Temperature1 - 4 h>90[4][5][6]
Thermal Deprotection NoneTrifluoroethanol (TFE)24030 min93[7]
NoneMethanol (MeOH)24030 min88[7]
NoneTetrahydrofuran (THF)24030 min65[7]
NoneToluene24030 min54[7]
Catalytic Deprotection Silica GelTolueneReflux5 h75 - 98[8]
Iron(III) Chloride (FeCl₃)Dichloromethane (DCM)Room TemperatureShortExcellent[9][10]
Neutral Deprotection WaterWater1504 h86[11][12][13]
WaterWater1304 h39[12]

Experimental Workflows and Logical Relationships

The following diagram illustrates a generalized workflow for the deprotection of N-Boc anilines, applicable to the various methods discussed.

Deprotection_Workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_end Final Product Start N-Boc Aniline Substrate Solvent Dissolve in appropriate solvent Start->Solvent Step 1 Reagent Add deprotection reagent/catalyst Solvent->Reagent Step 2 Stir Stir at specified temperature Reagent->Stir Step 3 Monitor Monitor reaction progress (TLC, LC-MS) Stir->Monitor Step 4 Quench Quench reaction (if necessary) Monitor->Quench Step 5 (upon completion) Extract Aqueous work-up/Extraction Quench->Extract Step 6 Purify Purification (e.g., chromatography) Extract->Purify Step 7 Product Isolated Aniline Product Purify->Product Step 8

General experimental workflow for N-Boc deprotection.

Detailed Experimental Protocols

Below are detailed methodologies for the key deprotection methods cited in this guide. These protocols are intended as a starting point and may require optimization based on the specific substrate and desired scale.

Acidic Deprotection using Trifluoroacetic Acid (TFA)

This is one of the most common and effective methods for N-Boc deprotection.[14]

Procedure:

  • Dissolve the N-Boc aniline (1 equivalent) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution.[1]

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • For isolation of the free amine, dissolve the residue in DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the aniline product.

Acidic Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method provides the deprotected aniline as its hydrochloride salt, which can be advantageous for purification and stability.[4]

Procedure:

  • Dissolve the N-Boc aniline (1 equivalent) in anhydrous 1,4-dioxane.

  • To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents).[6]

  • Stir the reaction at room temperature for 1-4 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • The resulting residue is the hydrochloride salt of the aniline, which can often be precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration.

Thermal Deprotection

This catalyst-free method is an attractive "green" alternative, particularly in continuous flow systems.[7][15]

Procedure:

  • Prepare a solution of the N-Boc aniline in the desired solvent (e.g., trifluoroethanol or methanol).

  • Heat the solution to the target temperature (e.g., 240 °C) in a sealed vessel or a continuous flow reactor.[7]

  • Maintain the temperature for the specified time (e.g., 30 minutes).[7]

  • After cooling, the solvent can be removed under reduced pressure to yield the crude aniline product, which can then be purified by standard methods.

Catalytic Deprotection using Silica Gel

A mild and convenient method that utilizes a common and inexpensive laboratory reagent.[8]

Procedure:

  • To a solution of N-Boc aniline in toluene, add silica gel.

  • Reflux the mixture for approximately 5 hours, monitoring the reaction by TLC.[8]

  • Upon completion, filter off the silica gel and wash it with a suitable solvent (e.g., ethyl acetate).

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product for further purification.

Neutral Deprotection using Water

An environmentally benign method that avoids the use of harsh acids or organic solvents.[11][13]

Procedure:

  • Suspend the N-Boc aniline in deionized water in a sealed vessel.

  • Heat the mixture to the desired temperature (e.g., 150 °C).[12]

  • Stir the reaction for the required time (e.g., 4 hours), monitoring for completion.

  • After cooling to room temperature, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to afford the aniline.

Conclusion

The deprotection of N-Boc anilines can be achieved through a variety of methods, each with its own set of advantages and limitations. Traditional acidic methods using TFA or HCl remain highly reliable and efficient for a broad range of substrates. However, for acid-sensitive molecules or processes where greener conditions are paramount, thermal, water-catalyzed, or silica gel-catalyzed methods offer viable and effective alternatives. The choice of the optimal method will ultimately depend on a careful consideration of the specific chemical context and the overarching goals of the synthetic campaign.

References

A Comparative Guide to Amine Protection: Tert-butyl (3-methoxyphenyl)carbamate vs. Cbz-protected 3-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in organic synthesis and drug development, the selection of an appropriate amine protecting group is a critical decision that dictates the strategic direction of a synthetic route. The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are two of the most common choices for protecting primary and secondary amines. This guide provides an objective comparison of their performance in the context of protecting 3-methoxyaniline, offering supporting experimental data and detailed protocols to inform the selection process.

The choice between Boc and Cbz fundamentally hinges on their distinct deprotection conditions, which forms the basis of their orthogonality.[1] The Boc group is labile to strong acids, while the Cbz group is typically removed by catalytic hydrogenolysis.[1][2] This allows for the selective deprotection of one group in the presence of the other, a crucial feature in complex, multi-step syntheses.[1]

Figure 1. Chemical structures of the parent aniline and its Boc- and Cbz-protected forms.

Comparison of Physical and Chemical Properties

The introduction of either the Boc or Cbz group significantly alters the physical properties of 3-methoxyaniline, converting the liquid amine into a solid carbamate. This change can be advantageous for purification and handling. The key distinction lies in their stability profiles, which dictates their application in a synthetic strategy.

PropertyTert-butyl (3-methoxyphenyl)carbamate (Boc-protected)Benzyl (3-methoxyphenyl)carbamate (Cbz-protected)
Molecular Formula C₁₂H₁₇NO₃C₁₅H₁₅NO₃
Molecular Weight 223.27 g/mol 257.28 g/mol [3]
Appearance White to off-white solidWhite solid[4]
Melting Point Not consistently reported, varies with purity88 °C[4]
Stability Stable to bases, nucleophiles, and catalytic hydrogenation.[1]Stable to acidic and basic conditions (with some exceptions).[1]
Lability Labile to strong acids (e.g., TFA, HCl).[1]Labile to catalytic hydrogenolysis and strong acids.[1]

Synthesis of Protected 3-Methoxyanilines: Experimental Data and Protocols

The protection of anilines with both Boc and Cbz groups is generally efficient, with high yields reported under various conditions.[1] The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (Boc₂O), while benzyl chloroformate (Cbz-Cl) is typically used for Cbz protection.

Table 1: Comparative Data for the Synthesis of Protected 3-Methoxyanilines

Protecting GroupReagentBase/CatalystSolvent(s)TimeYield (%)Reference
Boc (Boc)₂OAmberlyst-15Neat< 1 min~95%[1]
Cbz Cbz-ClNone (in water)Water5 min94%[1]
Experimental Protocols

Synthesis of this compound (Boc-protected)

  • Materials: 3-methoxyaniline, Di-tert-butyl dicarbonate ((Boc)₂O), Amberlyst-15.

  • Protocol: To 3-methoxyaniline (1 mmol), add di-tert-butyl dicarbonate (1 mmol) and Amberlyst-15 (15% w/w). Stir the mixture at room temperature. The reaction is typically complete in under a minute, as monitored by Thin Layer Chromatography (TLC).[1] The reaction mixture can then be dissolved in a suitable organic solvent like dichloromethane, filtered to remove the catalyst, and concentrated under reduced pressure. The crude product can be purified by column chromatography.[1]

Synthesis of Benzyl (3-methoxyphenyl)carbamate (Cbz-protected)

  • Materials: 3-methoxyaniline, Benzyl chloroformate (Cbz-Cl), Water.

  • Protocol: To a mixture of 3-methoxyaniline (1 mmol) in water (3 mL), add benzyl chloroformate (1.05 mmol). Stir the mixture vigorously at room temperature for approximately 5 minutes.[1] Monitor the reaction by TLC. Upon completion, add water (10 mL) and extract the product with ethyl acetate. The combined organic layers are concentrated, and the residue is purified by column chromatography to yield the pure Cbz-protected aniline.[1]

Deprotection of Boc- and Cbz-Protected 3-Methoxyanilines

The key difference between the Boc and Cbz protecting groups lies in their deprotection conditions, which allows for their orthogonal use in complex syntheses.

G cluster_0 Protection cluster_1 Deprotection Amine 3-Methoxyaniline Boc_reagent (Boc)2O Amine->Boc_reagent Protection Cbz_reagent Cbz-Cl Amine->Cbz_reagent Protection Boc_protected Boc-protected 3-Methoxyaniline Boc_reagent->Boc_protected Cbz_protected Cbz-protected 3-Methoxyaniline Cbz_reagent->Cbz_protected Acid Strong Acid (e.g., TFA) Boc_protected->Acid Deprotection Hydrogenolysis H2, Pd/C Cbz_protected->Hydrogenolysis Deprotection Deprotected_Amine_Boc 3-Methoxyaniline Deprotected_Amine_Cbz 3-Methoxyaniline Acid->Deprotected_Amine_Boc Hydrogenolysis->Deprotected_Amine_Cbz

Figure 2. A comparative workflow for the protection and deprotection of 3-methoxyaniline.

Table 2: Comparative Data for the Deprotection of Protected 3-Methoxyanilines

Protected CompoundReagent(s)Solvent(s)TimeYield (%)Reference
Boc-protected TFADCM2 hHigh[1]
Cbz-protected H₂, 5% Pd-CMethanol40 hHigh (quantitative)[1]

Note: Reaction times can vary significantly based on the substrate, catalyst loading, and reaction conditions.

Experimental Protocols

Deprotection of this compound

  • Materials: Boc-protected 3-methoxyaniline, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Protocol: Dissolve the Boc-protected amine (0.19 mmol) in dichloromethane (1 mL). Add trifluoroacetic acid (1 mL) and stir the solution at room temperature for 2 hours.[1] After the reaction is complete, remove the volatiles in vacuo to yield the deprotected amine as its TFA salt. An aqueous workup with a mild base can be performed to obtain the free amine.

Deprotection of Benzyl (3-methoxyphenyl)carbamate

  • Materials: Cbz-protected 3-methoxyaniline, 5% Palladium on carbon (Pd/C), Methanol.

  • Protocol: To a solution of the Cbz-protected amine (15.0 µmol) in methanol (2 mL), add 5% Pd/C (6.4 mg).[1] Stir the mixture under an atmosphere of hydrogen gas (e.g., using a balloon) at room temperature. The reaction progress can be monitored by TLC. Upon completion, the catalyst is removed by filtration through celite, and the filtrate is concentrated under reduced pressure to yield the deprotected amine.

Orthogonality and Strategic Considerations

The primary advantage of having both Boc and Cbz protecting groups in the synthetic chemist's toolbox is their orthogonality. One can be selectively removed in the presence of the other, which is invaluable in the synthesis of complex molecules with multiple amine functionalities.

G Start Molecule with Boc- and Cbz-protected Amine Groups TFA Treat with Strong Acid (TFA) Start->TFA Hydrogenolysis Treat with H2, Pd/C Start->Hydrogenolysis Result_TFA Cbz-protected Amine + Free Amine TFA->Result_TFA Selectively removes Boc Result_H2 Boc-protected Amine + Free Amine Hydrogenolysis->Result_H2 Selectively removes Cbz

References

Assessing the Biological Activity of Tert-butyl (3-methoxyphenyl)carbamate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for research, scientific, and drug development professionals. The information provided is for informational purposes only and does not constitute medical advice. No direct experimental data on the biological activity of Tert-butyl (3-methoxyphenyl)carbamate was found in a comprehensive literature search. The following guide provides a comparative assessment based on the known activities of structurally similar compounds.

Introduction

This compound is a simple aryl carbamate whose biological activity has not been extensively characterized in publicly available literature. However, the carbamate functional group is a well-established pharmacophore present in a wide range of biologically active compounds. Furthermore, the presence of a methoxyphenyl group suggests potential for various biological interactions. This guide aims to provide a comparative framework for assessing the potential biological activities of this compound by examining the experimentally determined activities of structurally related analogs.

Structural Analogs and Their Known Biological Activities

Due to the absence of direct data for this compound, we will focus on a close structural analog for which biological activity has been reported: O-phenyl-N-(3-methoxyphenyl) carbamate . This compound shares the core N-(3-methoxyphenyl)carbamate structure, differing only in the substitution on the carbamate oxygen (phenyl vs. tert-butyl). This analog has been reported to possess antimicrobial and 5-lipoxygenase inhibitory activities.

Another relevant class of compounds for comparison are simple tert-butyl phenylcarbamate derivatives, which have been investigated for their anti-inflammatory and antimicrobial properties.

Comparative Analysis of Potential Biological Activities

Based on the activities of its structural analogs, this compound may potentially exhibit the following biological activities:

  • Antimicrobial Activity: The presence of the carbamate and methoxyphenyl moieties in analogs suggests a potential for antibacterial and antifungal effects.

  • 5-Lipoxygenase (5-LOX) Inhibition: The structural similarity to a known 5-LOX inhibitor indicates that this compound could also modulate this key enzyme in the inflammatory cascade.

  • Cytotoxicity: As with many biologically active small molecules, it is crucial to assess the potential for cytotoxicity against mammalian cell lines.

The following sections detail the experimental protocols that could be employed to evaluate these potential activities and provide a framework for comparing the performance of this compound with its analogs.

Data Presentation

Since no quantitative data for this compound is available, the following table presents hypothetical data points for illustrative purposes, alongside data for a known analog. Researchers would need to perform the described experiments to obtain actual values for the target compound.

CompoundAntimicrobial Activity (MIC, µg/mL) vs. S. aureus5-Lipoxygenase Inhibition (IC50, µM)Cytotoxicity (CC50, µM) vs. HEK293
This compoundData not availableData not availableData not available
O-phenyl-N-(3-methoxyphenyl) carbamateReported as active, specific MIC not foundReported as active, specific IC50 not foundData not available

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Materials:

  • Test compound (this compound)

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Plate reader (optional)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the test compound in the appropriate broth in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the diluted inoculum to each well containing the test compound, as well as to a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible growth.

5-Lipoxygenase (5-LOX) Inhibition Assay (Cell-Free Fluorometric Assay)

This assay measures the direct inhibitory effect of a compound on the activity of purified 5-LOX enzyme.

Materials:

  • Recombinant human 5-lipoxygenase (5-LOX) enzyme

  • 5-LOX assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Arachidonic acid (substrate)

  • Fluorescent probe (e.g., a probe that detects hydroperoxides)

  • Test compound

  • Positive control inhibitor (e.g., Zileuton)

  • 96-well black microtiter plate

  • Fluorometric plate reader

Procedure:

  • Prepare a working solution of the 5-LOX enzyme in the assay buffer.

  • Add the test compound at various concentrations to the wells of the microtiter plate. Include wells for a no-inhibitor control (vehicle only) and a positive control.

  • Add the 5-LOX enzyme solution to all wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the arachidonic acid substrate and the fluorescent probe to all wells.

  • Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths over time (kinetic mode).

  • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualization

experimental_workflow cluster_antimicrobial Antimicrobial Susceptibility Testing cluster_5lox 5-Lipoxygenase Inhibition Assay A1 Prepare serial dilutions of This compound A2 Inoculate with standardized microbial suspension A1->A2 A3 Incubate at 35-37°C A2->A3 A4 Determine Minimum Inhibitory Concentration (MIC) A3->A4 B1 Incubate 5-LOX enzyme with This compound B2 Initiate reaction with arachidonic acid & probe B1->B2 B3 Measure fluorescence kinetically B2->B3 B4 Calculate IC50 value B3->B4

Experimental workflows for assessing potential biological activities.

five_lox_pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimulus AA Arachidonic Acid PLA2->AA FiveLOX 5-Lipoxygenase AA->FiveLOX FLAP FLAP FLAP->FiveLOX activates FiveHPETE 5-HPETE FiveLOX->FiveHPETE LTA4 Leukotriene A4 (LTA4) FiveHPETE->LTA4 LTA4H LTA4 Hydrolase LTA4->LTA4H LTC4S LTC4 Synthase LTA4->LTC4S LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 LTC4 Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTC4S->LTC4 Inflammation Inflammation LTB4->Inflammation LTC4->Inflammation Inhibitor Tert-butyl (3-methoxyphenyl)carbamate (Potential Inhibitor) Inhibitor->FiveLOX

The 5-Lipoxygenase signaling pathway and potential point of inhibition.

Validating Synthetic Routes to Podophyllotoxin: A Comparative Guide to Biocatalytic and Chemical Approaches Utilizing the (+)-Pinoresinol Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate molecular architecture of podophyllotoxin, a naturally occurring lignan and a crucial precursor to anticancer drugs like etoposide, has long presented a formidable challenge for synthetic chemists. The validation of efficient and scalable synthetic routes is paramount for ensuring a stable supply of this vital pharmaceutical. This guide provides a comprehensive comparison of two distinct strategies for the synthesis of podophyllotoxin and its immediate precursor, (-)-deoxypodophyllotoxin, both originating from the common intermediate (+)-pinoresinol. We present a detailed analysis of a multi-enzyme biocatalytic cascade and a representative multi-step chemical synthesis, offering a clear comparison of their respective yields and methodologies.

Performance Comparison: Biocatalytic vs. Chemical Synthesis

The following table summarizes the quantitative data for the two synthetic routes, highlighting the step-by-step and overall yields from the key intermediate, (+)-pinoresinol, to the target molecules.

Route Step Transformation Catalyst/Reagent Yield (%) Overall Yield (%)
Biocatalytic Route 1(+)-Pinoresinol → (+)-LariciresinolPinoresinol-Lariciresinol Reductase (PLR)~95% (estimated)~95%
2(+)-Lariciresinol → (-)-SecoisolariciresinolPinoresinol-Lariciresinol Reductase (PLR)High~90%
3(-)-Secoisolariciresinol → (-)-MatairesinolSecoisolariciresinol Dehydrogenase (SDH)High~85%
4-8(-)-Matairesinol → (-)-DeoxypodophyllotoxinMulti-enzyme cascade (5 steps)98%[1]~83%
Chemical Route 1Dimethyl maleate + Pyran-2-one derivative → Alkene intermediateHeatNot specified-
2Alkene intermediate → Epoxidem-CPBANot specified-
3Epoxide → DiolAcid catalysisNot specified-
4Diol → LactoneOxidationNot specified-
5Lactone → Intermediate with correct stereochemistryDBU (epimerization)Not specified-
6Intermediate → Advanced intermediate(Bu₃Sn)₂O–I₂ (selective oxidation)Not specified-
7Advanced intermediate → (±)-PodophyllotoxinFurther transformationsNot specified24% [2]

Note: The biocatalytic route yields the direct precursor (-)-deoxypodophyllotoxin, which can be readily converted to podophyllotoxin. The chemical route produces a racemic mixture of (±)-podophyllotoxin. The yields for the initial steps of the biocatalytic route are estimated based on qualitative descriptions of high conversion, while the five-step conversion from (-)-matairesinol has a reported yield of 98%[1]. The overall yield for the chemical synthesis is reported as 24% over seven steps[2].

Experimental Protocols

Biocatalytic Synthesis of (-)-Deoxypodophyllotoxin from (+)-Pinoresinol

This route employs a multi-enzyme cascade reconstituted in E. coli. The overall process can be conceptualized in two main stages: the conversion of (+)-pinoresinol to (-)-matairesinol, followed by the conversion of (-)-matairesinol to (-)-deoxypodophyllotoxin.

Stage 1: (+)-Pinoresinol to (-)-Matairesinol

This two-step conversion is catalyzed by pinoresinol-lariciresinol reductase (PLR) and secoisolariciresinol dehydrogenase (SDH). A study demonstrated the in-vivo conversion where (+)-pinoresinol was completely converted to matairesinol by living recombinant E. coli expressing a fusion of these two enzymes[3]. Another approach using a "multicellular one-pot" fermentation yielded 45.14 mg/L of (-)-matairesinol[4].

Protocol Outline (based on whole-cell biocatalysis):

  • Enzyme Expression: The genes for pinoresinol-lariciresinol reductase (PLR) and secoisolariciresinol dehydrogenase (SDH) are cloned into an appropriate expression vector and transformed into a suitable E. coli strain (e.g., BL21(DE3)).

  • Cell Culture and Induction: The recombinant E. coli is cultured in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD₆₀₀ of 0.6-0.8). Protein expression is then induced by adding IPTG to a final concentration of 0.1-1.0 mM, followed by incubation at a lower temperature (e.g., 18-25°C) for 12-16 hours.

  • Bioconversion: The induced cells are harvested by centrifugation, washed, and resuspended in a reaction buffer (e.g., phosphate buffer, pH 7.0). (+)-Pinoresinol is added to the cell suspension to a final concentration of ~200 µM. The reaction mixture is incubated at 30°C with shaking.

  • Product Extraction and Analysis: The reaction is monitored by HPLC or LC-MS. Once the conversion is complete, the product, (-)-matairesinol, is extracted from the reaction mixture using an organic solvent (e.g., ethyl acetate).

Stage 2: (-)-Matairesinol to (-)-Deoxypodophyllotoxin

This five-step enzymatic cascade was successfully demonstrated in E. coli with a remarkable 98% yield[1]. The process utilizes a "two-cell" approach to optimize the expression and activity of the involved enzymes, which include cytochrome P450s.

Protocol Outline (Two-Cell Approach): [1]

  • Module 1 (Matairesinol to (-)-5'-desmethyl-yatein):

    • E. coli cells are engineered to co-express the enzymes for the first three steps of this stage.

    • The cultured and induced cells are harvested and resuspended in a reaction buffer.

    • (-)-Matairesinol (200 µM) is added, and the bioconversion is carried out for approximately 3 hours.

  • Module 2 ((-)-5'-desmethyl-yatein to (-)-Deoxypodophyllotoxin):

    • A separate culture of E. coli is prepared to express the enzymes for the final two steps.

    • After the initial 3-hour reaction with Module 1, the cell suspension from Module 2 is added to the same reaction vessel.

  • Reaction Completion and Analysis: The combined reaction is incubated for an additional period until the conversion to (-)-deoxypodophyllotoxin is complete, as monitored by LC-MS. The final product is then extracted and purified.

Chemical Synthesis of (±)-Podophyllotoxin

The following is a representative seven-step chemical synthesis of (±)-podophyllotoxin with an overall yield of 24%[2]. This route showcases a classic approach to constructing the complex aryltetralin lignan core.

Protocol Outline:

  • Diels-Alder Reaction: A pyran-2-one derivative is reacted with dimethyl maleate via a Diels-Alder reaction to form a bicyclic alkene intermediate. The reaction is typically carried out at elevated temperatures in a suitable solvent.

  • Epoxidation: The alkene intermediate is treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent like dichloromethane to form the corresponding epoxide.

  • Epoxide Opening: The epoxide is opened under acidic conditions to yield a diol.

  • Lactonization: The diol is oxidized to form the γ-lactone ring characteristic of the podophyllotoxin scaffold.

  • Epimerization: The stereochemistry at a key position is corrected using a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield the thermodynamically more stable isomer.

  • Selective Oxidation: A selective oxidation of a hydroxyl group is achieved using reagents like tributyltin oxide and iodine.

  • Final Transformations: A series of final transformations, which may include cyclization and other functional group manipulations, are carried out to complete the synthesis of (±)-podophyllotoxin.

Visualizing the Validation Workflow

The following diagrams, generated using Graphviz, illustrate the logical flow of validating these synthetic routes.

G cluster_biocatalytic Biocatalytic Route Validation cluster_chemical Chemical Route Validation B_Start (+)-Pinoresinol B_Step1 Enzymatic Conversion (PLR) B_Start->B_Step1 B_Intermediate1 (-)-Matairesinol B_Step1->B_Intermediate1 B_Step2 Multi-enzyme Cascade (5 Steps) B_Intermediate1->B_Step2 B_Product (-)-Deoxypodophyllotoxin B_Step2->B_Product B_Analysis Yield & Purity Analysis (HPLC, LC-MS) B_Product->B_Analysis C_Start Lignan Precursor C_Step1 Multi-step Synthesis (7 Steps) C_Start->C_Step1 C_Product (±)-Podophyllotoxin C_Step1->C_Product C_Analysis Yield & Purity Analysis (NMR, HPLC) C_Product->C_Analysis

Caption: Comparative workflow for biocatalytic and chemical synthesis validation.

G cluster_decision Route Selection Logic Input Target Molecule: Podophyllotoxin Derivative Criteria Evaluation Criteria: - Overall Yield - Stereoselectivity - Scalability - Cost-effectiveness - Environmental Impact Input->Criteria Biocatalytic Biocatalytic Route Criteria->Biocatalytic High Yield & Stereoselectivity Chemical Chemical Route Criteria->Chemical Established Methods & Versatility Decision Optimal Route Selection Biocatalytic->Decision Chemical->Decision

References

A Spectroscopic Guide to Boc Protection: Comparing Starting Material and Product

Author: BenchChem Technical Support Team. Date: December 2025

The protection of amines is a fundamental and routine procedure in organic synthesis, particularly in the fields of peptide synthesis and drug development. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability in a broad range of reaction conditions and its facile removal under mild acidic conditions. Verifying the successful installation of the Boc group is a critical step, and this is typically achieved through a comparative spectroscopic analysis of the starting material and the final product. This guide provides a detailed comparison of the spectroscopic data before and after the Boc protection of an amine, using aniline as a representative example.

Experimental Protocol: Boc Protection of Aniline

This protocol outlines a standard and widely applicable method for the Boc protection of an amine using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • Aniline (starting amine)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a water-acetone mixture)

  • Base (e.g., Triethylamine (NEt₃), Sodium bicarbonate (NaHCO₃), or not required for some protocols)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard laboratory glassware for workup (separatory funnel, beakers, etc.)

  • Drying agent (e.g., anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄))

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the aniline (1.0 equivalent) in the chosen solvent.

  • If using a non-aqueous solvent like DCM or THF, add a base such as triethylamine (1.2 equivalents). For reactions in a water-acetone mixture, a base may not be necessary.

  • To the stirring solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise. The reaction is often exothermic.

  • Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting amine spot and the appearance of a new, less polar product spot. Reaction times typically range from 1 to 12 hours.

  • Upon completion, if the product precipitates, it can be collected by filtration. Otherwise, proceed with an aqueous workup. Quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent like sodium sulfate.

  • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude N-Boc protected amine.

  • If necessary, the crude product can be purified by column chromatography on silica gel.

Spectroscopic Data Comparison

The successful protection of the amine with the Boc group leads to distinct and predictable changes in the spectroscopic data. The following tables summarize the key differences observed in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for aniline and its corresponding product, N-Boc-aniline.

¹H NMR Spectroscopy

The most definitive evidence for a successful Boc protection in ¹H NMR is the appearance of a large singlet integrating to nine protons, characteristic of the magnetically equivalent methyl protons of the tert-butyl group.

CompoundAromatic Protons (δ, ppm)Amine Proton (δ, ppm)Boc Group Protons (δ, ppm)
Aniline6.7-7.2 (m, 5H)[1][2]~3.7 (br s, 2H)[2]N/A
N-Boc-aniline~7.0-7.5 (m, 5H)~6.5 (br s, 1H)~1.5 (s, 9H)
¹³C NMR Spectroscopy

In ¹³C NMR, the introduction of the Boc group is confirmed by the appearance of three new signals corresponding to the carbonyl carbon, the quaternary carbon, and the methyl carbons of the tert-butyl group.

CompoundAromatic Carbons (δ, ppm)Boc Group Carbons (δ, ppm)
Aniline115.1 (ortho), 118.6 (para), 129.3 (meta), 146.4 (ipso)[3][4][5][6]N/A
N-Boc-aniline~118.7 (ortho), ~122.9 (para), ~128.8 (meta), ~138.3 (ipso)~28.4 (C(CH₃)₃), ~80.1 (C(CH₃)₃), ~152.8 (C=O)
Infrared (IR) Spectroscopy

IR spectroscopy provides clear evidence of the reaction's success through the disappearance of the characteristic N-H stretches of the primary amine and the appearance of a strong carbonyl stretch from the newly formed carbamate.

CompoundN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)
Aniline~3440 and ~3360 (two bands for primary amine)[7][8][9]N/A
N-Boc-aniline~3350 (single band for secondary amide)[10]~1710 (strong)[10]
Mass Spectrometry

Mass spectrometry confirms the addition of the Boc group by an increase in the molecular weight corresponding to the mass of the Boc group (100.12 g/mol ). Characteristic fragmentation patterns are also observed.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Aniline93 [M]⁺Varies with ionization method
N-Boc-aniline193 [M]⁺[M-56]⁺ (loss of isobutylene), 57 (tert-butyl cation)

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Boc protection of an amine and the subsequent spectroscopic analysis to confirm the product's identity.

experimental_workflow Experimental Workflow for Boc Protection and Analysis cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison start Starting Amine (e.g., Aniline) reagents Add (Boc)₂O and Base (if needed) in Solvent start->reagents reaction Stir at Room Temp. (Monitor by TLC) reagents->reaction workup Aqueous Workup & Extraction reaction->workup product N-Boc Protected Amine (e.g., N-Boc-aniline) workup->product nmr ¹H and ¹³C NMR product->nmr ir FTIR Spectroscopy product->ir ms Mass Spectrometry product->ms compare_data Compare Spectra: - Starting Material - Product nmr->compare_data ir->compare_data ms->compare_data confirmation Confirmation of Successful Protection compare_data->confirmation

Caption: Workflow for Boc protection and spectroscopic confirmation.

References

yield comparison of different synthetic protocols for Tert-butyl (3-methoxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability under a broad range of reaction conditions and its facile cleavage under acidic conditions. Tert-butyl (3-methoxyphenyl)carbamate is a key intermediate in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of different synthetic protocols for the preparation of this important building block, with a focus on reaction yield and detailed experimental methodologies.

Yield Comparison of Synthetic Protocols

The synthesis of this compound and analogous compounds is most commonly achieved through the reaction of the corresponding aniline with di-tert-butyl dicarbonate (Boc₂O). The choice of solvent, base, and reaction temperature can significantly influence the reaction's efficiency and yield. Below is a summary of yields reported for the Boc protection of 3-methoxyaniline and structurally related aromatic amines.

ProtocolStarting AmineBaseSolventTemperature (°C)Reaction TimeYield (%)Reference
1 4-Fluoro-2-methoxy-5-nitroanilineTriethylamine, DMAPDichloromethane (DCM)0 - 5Not Specified90[1]
2 3-ChloroanilineNot Specified (in water)WaterNot Specified4 hoursNot explicitly stated for protection step[2]
3 N-Boc-D-serine to (R)-2-(amino-Boc)-N-benzyl-3-methoxypropionamideN-methylmorpholineEthyl Acetate-15 to 204 hours91.0 - 93.1[3]
4 4-AminophenolNot SpecifiedAcetonitrile, Ethanol6560 minutes97[4]
5 4-MethoxyanilineNot SpecifiedEthanolReflux1 hour100[4]

Experimental Protocols

Below are detailed experimental methodologies for the synthesis of tert-butyl carbamates, which can be adapted for the specific synthesis of this compound.

Protocol 1: Boc Protection of 4-Fluoro-2-methoxy-5-nitroaniline[1]

This protocol demonstrates a high-yield synthesis of a substituted methoxyphenyl carbamate.

Materials:

  • 4-Fluoro-2-methoxy-5-nitroaniline (4.0 g, 21.5 mmol)

  • Triethylamine (32.25 mmol)

  • 4-Dimethylaminopyridine (DMAP) (0.52 g, 4.3 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O) (9.4 g, 43.0 mmol)

  • Dichloromethane (DCM) (80 mL)

Procedure:

  • A solution of 4-fluoro-2-methoxy-5-nitroaniline, triethylamine, and DMAP in 50 mL of DCM is cooled to 0 - 5 °C in an ice/water bath.

  • A solution of Boc₂O in 30 mL of DCM is added slowly to the cooled mixture.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is extracted three times with 300 mL of DCM.

  • The combined organic layers are separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product.

Reported Yield: 90%

Protocol 2: General Procedure for N-tert-butoxycarbonylation using BCMP[4]

While this protocol uses a specific reagent, tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate (BCMP), it provides a general method for the Boc protection of anilines that results in very high yields for structurally similar compounds. This method can be considered for adaptation with Boc₂O.

Materials:

  • Substituted Amine (2.02 mmol)

  • tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate (BCMP) (2.02 mmol)

  • Ethanol (10 mL)

  • tert-Butyl methyl ether (10 mL)

Procedure:

  • A mixture of BCMP and the substituted amine in ethanol is heated under reflux for 1 hour.

  • The reaction mixture is then concentrated under reduced pressure.

  • The residue is suspended in tert-butyl methyl ether, filtered, and concentrated in vacuo to give the crude product.

Reported Yield for 4-Methoxyaniline: 100%

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of a tert-butyl carbamate.

G cluster_reaction Reaction Setup cluster_workup Work-up & Purification Reactants 3-Methoxyaniline Di-tert-butyl dicarbonate Base (e.g., Triethylamine) ReactionVessel Reaction Vessel (Stirring, Temperature Control) Reactants->ReactionVessel Solvent Solvent (e.g., DCM, THF, Ethanol) Solvent->ReactionVessel Quenching Reaction Quenching (e.g., Water) ReactionVessel->Quenching Reaction Completion (monitored by TLC) Extraction Liquid-Liquid Extraction (e.g., DCM/Water) Quenching->Extraction Drying Drying of Organic Layer (e.g., Na₂SO₄) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (e.g., Recrystallization, Chromatography) Concentration->Purification FinalProduct Tert-butyl (3-methoxyphenyl)carbamate Purification->FinalProduct Isolated Product

Caption: Generalized workflow for the synthesis of this compound.

Logical Relationship of Reaction Components

The success of the N-Boc protection of 3-methoxyaniline is dependent on the interplay of several key components. The following diagram illustrates these relationships.

G cluster_reactants Core Reactants cluster_conditions Reaction Conditions Aniline 3-Methoxyaniline (Nucleophile) Product Tert-butyl (3-methoxyphenyl)carbamate Aniline->Product Forms N-C bond Boc2O Di-tert-butyl dicarbonate (Electrophile) Boc2O->Product Provides Boc group Base Base (e.g., Triethylamine, DMAP) Activates Nucleophile Base->Aniline Deprotonates Solvent Solvent (e.g., DCM, THF) Reaction Medium Solvent->Product Temperature Temperature (e.g., 0°C to Reflux) Controls Reaction Rate Temperature->Product

References

Safety Operating Guide

Prudent Disposal of Tert-Butyl (3-Methoxyphenyl)carbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat tert-butyl (3-methoxyphenyl)carbamate as a chemical waste product. All disposal procedures should be conducted in strict accordance with local, state, and federal regulations. This guide provides essential safety and logistical information for the proper disposal of this compound, based on available data for structurally similar chemicals.

Operational Disposal Plan

This step-by-step guide outlines the recommended procedure for the disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[1]

  • Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or vapors.[2]

2. Waste Collection:

  • Collect all waste containing this compound, including residual amounts, contaminated materials (e.g., weighing paper, gloves, wipes), and rinse aid, in a designated and clearly labeled hazardous waste container.

  • The container should be made of a compatible material, be securely sealed, and stored in a designated secondary containment area.

3. Spill Management:

  • In the event of a spill, prevent the spread of the material.

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container.[1][2]

  • For larger spills, or if the material is dissolved, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

4. Disposal Pathway:

  • Do not dispose of this compound down the drain or in regular trash.[1]

  • Arrange for the disposal of the hazardous waste container through a licensed and certified chemical waste disposal company.[3]

  • Ensure that the waste is properly classified and manifested according to all applicable regulations.[2]

Quantitative Data Summary

The following table summarizes key physical and chemical properties of a related compound, tert-butyl carbamate, which can be used as a cautious reference.

PropertyValueSource
Physical StateSolid[1]
AppearanceOff-white[1]
Melting Point/Range105 - 109 °C / 221 - 228.2 °F[1]
Hazardous DecompositionNitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)[1]

Experimental Protocols

Spill Neutralization and Cleanup:

  • Isolate the Area: Restrict access to the spill area.

  • Don PPE: Ensure appropriate PPE is worn before addressing the spill.

  • Containment: For liquid spills, create a dike around the spill using an appropriate absorbent material.

  • Solid Spill Cleanup: If the material is solid, gently sweep or scoop it into a labeled waste container, minimizing dust.

  • Liquid Spill Cleanup: Absorb the liquid with an inert material and place it in the waste container.

  • Decontamination: Clean the spill surface with a detergent and water solution. Collect the cleaning solution as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Handling This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B E Spill Occurs A->E C Generate Waste (Residuals, Contaminated Items) B->C D Collect Waste in Designated Hazardous Waste Container C->D G Store Waste Container in Secondary Containment D->G F Contain and Clean Up Spill (Absorb/Sweep, Decontaminate) E->F F->D H Arrange for Professional Waste Disposal G->H I End: Proper Disposal H->I

References

Personal protective equipment for handling Tert-butyl (3-methoxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Tert-butyl (3-methoxyphenyl)carbamate

Disclaimer: This guide is based on safety information for structurally similar carbamate compounds. A specific Safety Data Sheet (SDS) for this compound was not available. Always perform a site-specific risk assessment before handling this chemical.

This document provides crucial safety, handling, and disposal information for this compound to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for minimizing exposure risks in the laboratory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound. The following table summarizes the recommended PPE based on information for similar carbamate compounds.[1][2][3][4][5]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][4] A face shield should be worn over goggles if there is a significant risk of splashing.Protects against potential eye irritation or serious eye damage from splashes.[1][5]
Hand Protection Wear appropriate chemical-resistant gloves.[1][4] Given the lack of specific data, double gloving with a nitrile inner glove and a neoprene or butyl rubber outer glove is a conservative and recommended approach.Prevents skin contact and potential irritation or absorption.[4][5] Inspect gloves for degradation or punctures before each use.
Body Protection A lab coat should be worn.[1] For larger quantities or when there is a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.[6] Personal clothing should be completely covered.Protects skin from accidental contact with the chemical.[3]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1][3] If a fume hood is not available or if dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with a P3 filter is recommended.[1]Minimizes the risk of inhaling dust or vapors, which may cause respiratory tract irritation.[7]

Operational Plan: Safe Handling Workflow

Adherence to a strict operational workflow is critical for the safe handling of this compound.

Pre-Operational Checks
  • Verify Engineering Controls: Ensure a certified chemical fume hood is operational and that eyewash stations and safety showers are accessible and unobstructed.[1][7]

  • Assemble Materials: Gather all necessary equipment, reagents, and a designated, labeled waste container before starting.

  • Review Procedures: Read and understand all safety precautions and experimental protocols.[1]

Donning Personal Protective Equipment (PPE)
  • Put on all required PPE as outlined in the table above before entering the designated work area.

  • Inspect gloves for any signs of degradation or punctures before use.[5]

Chemical Handling
  • Conduct all manipulations of this compound inside a chemical fume hood to minimize inhalation exposure.[1]

  • Avoid generating dust.[4][7]

  • Keep containers tightly closed when not in use.[3]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1]

Post-Handling Decontamination
  • Doffing PPE: Remove PPE carefully to avoid contaminating skin. Contaminated gloves should be removed using the proper technique without touching the outer surface.[5]

  • Personal Hygiene: Wash hands and face thoroughly with soap and water after handling the chemical.[1][3]

  • Work Area Cleaning: Decontaminate the work surface. For small spills, dampen the solid material and transfer it to a suitable container for disposal.[1]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.

Waste Segregation and Collection
  • Collect all waste, including unused chemical and contaminated materials (e.g., gloves, absorbent paper), in a suitable, sealed, and clearly labeled container for hazardous waste.[1][4]

  • Do not mix with other waste streams unless explicitly permitted by your institution's disposal guidelines.

Disposal Procedure
  • Dispose of the chemical waste through an approved waste disposal plant.[3][5]

  • Consult and adhere to all local, state, and federal regulations regarding hazardous waste disposal.[3]

  • Do not allow the product to enter drains, other waterways, or the soil.[3]

Experimental Workflow and Safety Procedures

Safe Handling and Disposal Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Chemical Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_checks Pre-Operational Checks - Verify fume hood - Check safety showers/eyewash - Assemble materials don_ppe Don PPE - Inspect gloves - Wear goggles, lab coat prep_checks->don_ppe handle_chem Handle Chemical in Fume Hood - Avoid dust generation - Keep container closed don_ppe->handle_chem decontaminate Decontaminate Work Area - Clean up spills handle_chem->decontaminate doff_ppe Doff PPE Carefully decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands collect_waste Collect Waste - Segregate in labeled container wash_hands->collect_waste dispose_waste Dispose via Approved Vendor - Follow all regulations collect_waste->dispose_waste

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.